Diallyl malonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(prop-2-enyl) propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-3-5-12-8(10)7-9(11)13-6-4-2/h3-4H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOESAXAWXYJFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281238 | |
| Record name | DIALLYL MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797-75-7 | |
| Record name | 1797-75-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DIALLYL MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Allyl Malonates
Introduction
The term "diallyl malonate" can be ambiguous and may refer to two distinct chemical compounds: this compound and Diethyl Diallylmalonate. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols for both compounds to offer clarity and detailed information for researchers, scientists, and professionals in drug development.
This compound
This compound (CAS No. 1797-75-7) is the diester product of malonic acid and allyl alcohol.
Chemical Structure and Identifiers
-
Chemical Structure:
Caption: 2D Structure of this compound.
-
SMILES: C=CCOC(=O)CC(=O)OCC=C[1]
-
InChI: InChI=1S/C9H12O4/c1-3-5-12-8(10)7-9(11)13-6-4-2/h3-4H,1-2,5-7H2[1][3]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 184.19 g/mol | [1][2] |
| Appearance | Colorless liquid | |
| Density | 1.057 g/cm³ | [4] |
| Boiling Point | 233.5 °C at 760 mmHg | [4] |
| Flash Point | 107.8 °C | [4] |
| Refractive Index | 1.449 | [4] |
| Solubility | No data available | |
| Storage Temperature | 2-8°C | [3] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification [5]
This protocol describes the synthesis of this compound from malonic acid and allyl alcohol using an acid catalyst.
-
Materials:
-
Malonic acid (1.0 g, 10 mmol)
-
Allyl alcohol (3.0 mL, 44 mmol)
-
p-Toluenesulfonic acid (0.11 g, 0.64 mmol)
-
Benzene (B151609) (50 mL)
-
Diethyl ether (50 mL)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve malonic acid, allyl alcohol, and p-toluenesulfonic acid in benzene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux for 6 hours to remove the water produced during the esterification azeotropically.
-
Cool the reaction mixture to room temperature.
-
Add diethyl ether to the solution.
-
Wash the organic phase with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product as a yellow oil.
-
Purify the crude product by flash chromatography on a silica (B1680970) column using an ethyl acetate/hexane eluent.
-
Reaction Pathways
The synthesis of this compound is a classic example of a Fischer-Speier esterification.
Caption: Fischer Esterification of Malonic Acid.
Diethyl Diallylmalonate
Diethyl diallylmalonate (CAS No. 3195-24-2) is a derivative of diethyl malonate where the alpha-carbon has been alkylated with two allyl groups.[6]
Chemical Structure and Identifiers
-
Chemical Structure:
Caption: 2D Structure of Diethyl Diallylmalonate.
-
IUPAC Name: diethyl 2,2-bis(prop-2-enyl)propanedioate[7]
-
InChI: InChI=1S/C13H20O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5-6H,1-2,7-10H2,3-4H3[7][8]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of diethyl diallylmalonate.
| Property | Value | Reference |
| Molecular Weight | 240.30 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid with a fruity odor | [6] |
| Density | 0.994 g/mL at 25 °C | [8] |
| Boiling Point | 128-130 °C at 12 mmHg | [8] |
| Flash Point | 113 °C (closed cup) | [8] |
| Refractive Index | n20/D 1.446 | [8] |
| Solubility in Water | Limited | [6] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | [6] |
Experimental Protocols
Synthesis of Diethyl Diallylmalonate via Malonic Ester Synthesis
This protocol describes the dialkylation of diethyl malonate using allyl bromide.
-
Materials:
-
Diethyl malonate
-
Allyl bromide
-
Strong base (e.g., sodium ethoxide or sodium hydride)
-
Anhydrous solvent (e.g., ethanol, THF, DMF)
-
-
Procedure (Example using Sodium Ethoxide):
-
Prepare a solution of sodium ethoxide in absolute ethanol in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.
-
Allow the mixture to stir for a period to ensure complete formation of the enolate.
-
Add allyl bromide dropwise to the solution.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Repeat steps 2-5 for the second allylation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
-
Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate [10]
This is a common application of diethyl diallylmalonate, often used to demonstrate the effectiveness of RCM catalysts.
-
Materials:
-
Diethyl diallylmalonate (100 mg, 0.416 mmol)
-
Grubbs' catalyst (e.g., 1st or 2nd generation) (0.02 mmol)
-
Dry, degassed dichloromethane (B109758) (CH₂Cl₂) (10 mL)
-
Diethyl ether
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a solution of the Grubbs' catalyst in dry, degassed CH₂Cl₂.
-
Add diethyl diallylmalonate to the catalyst solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Dilute the mixture with diethyl ether.
-
Filter the solution through a plug of silica gel to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude cyclized product.
-
The product can be further purified by column chromatography if necessary.
-
Reaction Pathways
Malonic Ester Synthesis of Diethyl Diallylmalonate
This reaction proceeds via the formation of an enolate, followed by two successive nucleophilic substitution (Sₙ2) reactions.
Caption: Dialkylation of Diethyl Malonate.
Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
This reaction utilizes a ruthenium catalyst to form a five-membered ring and ethylene (B1197577) gas.
Caption: Catalytic Cycle of RCM.
References
- 1. This compound | C9H12O4 | CID 228227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 1797-75-7 [sigmaaldrich.com]
- 4. CAS No.1797-75-7,this compound Suppliers [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nickel catalysed asymmetric cycloisomerisation of diethyl diallylmalonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pi Chemicals System [pipharm.com]
- 9. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
An In-depth Technical Guide to the Synthesis of Diallyl Malonate from Malonic Acid and Allyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of diallyl malonate from malonic acid and allyl alcohol. This compound is a valuable bifunctional monomer and a versatile building block in organic synthesis, particularly in the development of crosslinked polymers and as a precursor for various pharmaceutical intermediates. This document details the core chemical principles, provides multiple experimental protocols with varying catalytic systems, presents quantitative data for comparison, and outlines the necessary characterization and safety protocols. The synthesis primarily proceeds via Fischer-Speier esterification, an acid-catalyzed equilibrium reaction. This guide explores the use of homogeneous catalysts such as p-toluenesulfonic acid and sulfuric acid, as well as heterogeneous catalysts like ion-exchange resins, offering insights into optimizing reaction conditions to achieve high yields and purity.
Introduction
This compound is a diester of malonic acid characterized by the presence of two terminal allyl groups. These reactive functionalities make it a crucial monomer for polymerization and a versatile precursor for further chemical modifications, including cyclization and addition reactions. Its application spans the synthesis of complex organic molecules, specialty polymers, and as a cross-linking agent in material science. The direct esterification of malonic acid with allyl alcohol represents the most straightforward and atom-economical route to its synthesis. This guide aims to provide researchers and professionals in drug development and chemical synthesis with a detailed understanding of this process, enabling reproducible and optimized production of this compound.
Reaction Principles and Mechanism
The synthesis of this compound from malonic acid and allyl alcohol is a classic example of a Fischer-Speier esterification. This reaction involves the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid with the alcohol. The reaction is an equilibrium process, and to drive it towards the formation of the diester, the water byproduct is typically removed, often through azeotropic distillation.
The mechanism proceeds through the following key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates one of the carbonyl oxygens of malonic acid, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack: The hydroxyl group of allyl alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate.
-
Elimination of water: The protonated hydroxyl group departs as a water molecule, a stable leaving group, regenerating the carbonyl group of the monoester.
-
Repeat of steps 1-4: The process is repeated for the second carboxylic acid group to form the diester.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated diester.
To achieve high yields, Le Châtelier's principle is applied by either using a large excess of allyl alcohol or by continuously removing water from the reaction mixture as it is formed.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound using different acid catalysts.
Protocol 1: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis
This protocol utilizes p-toluenesulfonic acid as the catalyst and benzene (B151609) as an azeotroping agent to remove water.[1]
Materials:
-
Malonic Acid (1.0 g, 10 mmol)
-
Allyl Alcohol (3.0 mL, 44 mmol)
-
p-Toluenesulfonic acid monohydrate (0.11 g, 0.64 mmol)
-
Benzene (50 mL)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for flash chromatography
-
Ethyl acetate/hexane mixture
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add malonic acid (1.0 g), allyl alcohol (3.0 mL), p-toluenesulfonic acid (0.11 g), and benzene (50 mL).
-
Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with benzene.
-
Continue refluxing for 6 hours or until the theoretical amount of water has been collected.[1]
-
Cool the reaction mixture to room temperature.
-
Add 50 mL of diethyl ether to the reaction solution and transfer it to a separatory funnel.
-
Wash the organic phase twice with 15 mL portions of saturated aqueous NaHCO₃ solution, followed by one 15 mL wash with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvents under reduced pressure using a rotary evaporator.
-
The resulting crude product, a yellow oil, is then purified by flash chromatography on a silica column using an ethyl acetate/hexane eluent system to yield pure this compound.[1]
Protocol 2: Sulfuric Acid (H₂SO₄) Catalyzed Synthesis (General Procedure)
Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification.
Materials:
-
Malonic Acid
-
Allyl Alcohol (in excess, can also act as a solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Toluene or another suitable azeotroping agent (optional)
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser (with or without Dean-Stark trap)
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine malonic acid and a molar excess of allyl alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
If using an azeotroping agent, add it to the flask and attach a Dean-Stark apparatus.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the mixture and dilute it with diethyl ether.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Protocol 3: Ion-Exchange Resin (e.g., Amberlyst-15) Catalyzed Synthesis (General Procedure)
The use of a solid acid catalyst like Amberlyst-15 offers advantages in terms of ease of separation and catalyst reusability.
Materials:
-
Malonic Acid
-
Allyl Alcohol
-
Amberlyst-15 resin
-
Toluene or other suitable solvent
-
Filtration setup
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend Amberlyst-15 resin in a solution of malonic acid and allyl alcohol in a suitable solvent like toluene.
-
Heat the mixture to reflux with stirring. The progress of the reaction can be monitored by observing the collection of water in a Dean-Stark trap or by analytical techniques like GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the catalyst by simple filtration and wash it with a solvent. The catalyst can be regenerated and reused.
-
The filtrate, containing the product, is then concentrated under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Quantitative Data Summary
The following tables provide a summary of the reaction parameters and expected outcomes for the synthesis of this compound.
Table 1: Reactant and Catalyst Quantities
| Parameter | Protocol 1 (p-TsOH) | Protocol 2 (H₂SO₄) | Protocol 3 (Amberlyst-15) |
| Malonic Acid (molar eq.) | 1 | 1 | 1 |
| Allyl Alcohol (molar eq.) | 4.4 | > 2 (often used as solvent) | > 2 |
| Catalyst | p-Toluenesulfonic acid | Concentrated Sulfuric Acid | Amberlyst-15 |
| Catalyst Loading | ~6.4 mol% | Catalytic | Varies (e.g., 10-20 wt%) |
| Solvent | Benzene | Allyl alcohol or Toluene | Toluene |
Table 2: Reaction Conditions and Yields
| Parameter | Protocol 1 (p-TsOH) | Protocol 2 (H₂SO₄) | Protocol 3 (Amberlyst-15) |
| Temperature | Reflux (Benzene) | Reflux | Reflux (Toluene) |
| Reaction Time | 6 hours | Several hours (monitor) | Several hours (monitor) |
| Reported Yield | Moderate to good (specific yield not stated in the found protocol) | Generally good to high | Good to high, catalyst dependent |
| Purification Method | Flash Chromatography | Vacuum Distillation | Vacuum Distillation |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed through various spectroscopic and physical methods.
Table 3: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₉H₁₂O₄[2] |
| Molecular Weight | 184.19 g/mol [2] |
| CAS Number | 1797-75-7[2] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Data not explicitly found in searches |
| Density | Data not explicitly found in searches |
| ¹³C NMR | Spectral data available on PubChem[2] |
| ¹H NMR | Expected signals: ~5.9 ppm (m, 2H), ~5.3 ppm (m, 4H), ~4.6 ppm (d, 4H), ~3.4 ppm (s, 2H) |
| FTIR (Vapor Phase) | Spectral data available on PubChem[2] |
| GC-MS | Spectral data available on PubChem[2] |
Potential Side Reactions and Optimization
While Fischer esterification is a robust reaction, certain side reactions can occur, potentially lowering the yield of the desired this compound.
-
Incomplete reaction: Due to the equilibrium nature of the reaction, incomplete conversion to the diester, resulting in the presence of allyl malonate (the monoester), is possible. To mitigate this, ensure efficient water removal or use a larger excess of allyl alcohol.
-
Ether formation: Acid-catalyzed dehydration of allyl alcohol can lead to the formation of diallyl ether, especially at higher temperatures. Careful temperature control is crucial.
-
Polymerization: The allyl groups can potentially undergo polymerization under acidic conditions and heat. The use of a polymerization inhibitor might be considered, although it is not commonly reported for this specific synthesis.
-
Decarboxylation: Malonic acid and its esters can undergo decarboxylation at elevated temperatures. The reaction temperature should be kept at the minimum required for efficient esterification.
To optimize the reaction, it is recommended to monitor its progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and prevent the formation of degradation products.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
Malonic Acid: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]
-
Allyl Alcohol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. May cause respiratory irritation. Fatal if inhaled.
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[2]
-
Benzene (used in Protocol 1): Known carcinogen. Highly flammable. Should be handled with extreme caution and appropriate engineering controls.
-
Sulfuric Acid: Causes severe skin burns and eye damage. Handle with extreme care.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Visualizations
Reaction Scheme
Caption: Fischer esterification of malonic acid with allyl alcohol.
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from malonic acid and allyl alcohol via Fischer esterification is a well-established and efficient method. This guide has provided a detailed overview of the underlying chemical principles, various experimental protocols, and essential data for successful synthesis and characterization. The choice of catalyst—whether a homogeneous acid like p-TsOH or H₂SO₄, or a heterogeneous catalyst such as Amberlyst-15—can be tailored to the specific needs of the laboratory in terms of reaction kinetics, product isolation, and catalyst reusability. By carefully controlling reaction conditions, particularly temperature and water removal, researchers can achieve high yields of pure this compound, a valuable compound for further applications in materials science and pharmaceutical development. It is crucial to adhere to strict safety protocols when handling the corrosive and hazardous materials involved in this synthesis.
References
Physical and chemical properties of diallyl malonate
An In-depth Technical Guide to the Physical and Chemical Properties of Diallyl Malonate
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound and its related esters, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this versatile compound.
Nomenclature and Chemical Structure
This compound refers to the diallyl ester of propanedioic acid. However, the term is often used in literature to also describe diallylated malonic esters, with diethyl diallylmalonate being a common and well-documented variant. For clarity, this guide will address both the parent this compound and the frequently studied diethyl 2,2-diallylmalonate.
-
This compound:
-
Diethyl 2,2-diallylmalonate:
Physical and Chemical Properties
The properties of this compound and its derivatives are summarized below. Diethyl diallylmalonate is typically a colorless to pale yellow liquid with a fruity odor.[3] It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[3]
Table 1: Physical Properties of this compound Esters
| Property | Diethyl 2,2-diallylmalonate | Dimethyl 2,2-diallylmalonate | This compound |
| Molecular Formula | C₁₃H₂₀O₄[2][4] | C₁₁H₁₆O₄[5] | C₉H₁₂O₄[1] |
| Molecular Weight | 240.30 g/mol | 212.24 g/mol [5] | 184.19 g/mol [1] |
| Appearance | Colorless Liquid[6] | - | - |
| Density | 0.994 g/mL at 25 °C | - | - |
| Boiling Point | 128-130 °C at 12 mmHg | - | - |
| Flash Point | 113 °C (235.4 °F) - closed cup | - | - |
| Refractive Index | n20/D 1.446 | - | - |
| Water Solubility | Sparingly soluble (0.72 g/L at 25°C) | - | - |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 2: Spectral Data for Diethyl 2,2-diallylmalonate
| Technique | Data Highlights |
| ¹H NMR | Spectra available, confirming the presence of ethyl and allyl protons.[7][8] |
| ¹³C NMR | Spectral data is available for detailed structural analysis.[7] |
| Mass Spec (MS) | Electron ionization mass spectra are available, showing characteristic fragmentation patterns.[2][4] |
| Infrared (IR) | FTIR and ATR-IR spectra are available, showing characteristic ester C=O and vinyl C=C stretches.[2] |
Chemical Reactivity and Stability
Malonate esters are highly versatile intermediates in organic synthesis due to the reactivity of the central carbon atom.[9][10]
-
Stability : The compound is stable under normal temperatures and pressures.[11] High temperatures may lead to degradation.[9] Conditions to avoid include contact with incompatible materials like strong oxidizing agents, acids, and bases.[11][12]
-
Alkylation : The hydrogen atoms on the methylene (B1212753) group of a malonic ester are acidic, allowing for deprotonation and subsequent alkylation. Diethyl diallylmalonate is synthesized by the alkylation of diethyl malonate with allyl bromide.[13]
-
Cyclization and Metathesis : The two allyl groups in diethyl diallylmalonate make it an excellent substrate for ring-closing metathesis (RCM) reactions to form cyclic compounds.[14] Cationic nickel-catalyzed cycloisomerization has also been reported.[14]
-
Hazardous Reactions : Hazardous polymerization has not been reported.[11] It is incompatible with strong oxidizing agents, acids, and bases.[11] Hazardous decomposition products include carbon monoxide and carbon dioxide.[11]
Caption: Key chemical transformations of malonate esters.
Experimental Protocols
Detailed methodologies for the synthesis and purification of diallyl malonates are critical for reproducible research.
Synthesis of this compound (Esterification)
This protocol describes the synthesis from malonic acid and allyl alcohol.[15]
-
Reaction Setup : Dissolve malonic acid (1.0 g, 10 mmol), allyl alcohol (3.0 mL, 44 mmol), and p-toluenesulfonic acid (0.11 g, 0.64 mmol) in 50 mL of benzene.
-
Water Removal : Equip the reaction flask with a Dean-Stark apparatus to azeotropically remove the water generated during the esterification.
-
Reflux : Heat the mixture to reflux for 6 hours.
-
Work-up : Cool the reaction to room temperature. Add 50 mL of diethyl ether and wash the organic phase with saturated aqueous NaHCO₃ solution (2 x 15 mL) followed by brine (1 x 15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure, yielding a yellow oil.
-
Purification : Purify the crude product by flash chromatography on a silica (B1680970) gel column using an ethyl acetate/hexane solvent system.[15]
Synthesis of Diethyl 2,2-diallylmalonate (Alkylation)
This protocol describes the nucleophilic substitution of diethyl malonate with allyl bromide.[13]
-
Reaction Setup : Prepare a mixture of diethyl malonate (10g, 62.5 mmol) and allyl bromide (14.25g, 187.5 mmol).
-
Base Addition : Cool the mixture to 5-10°C. Under continuous stirring, slowly add a concentrated solution of sodium ethoxide (prepared from 8.6g sodium in 70 mL ethanol).
-
Reaction : After the addition is complete, stir the reaction mixture at the same temperature for an additional hour. Then, remove the cooling bath and continue stirring overnight at room temperature.
-
Work-up : Remove the excess solvent. Add water to the residue and extract with ethyl acetate.
-
Drying and Concentration : Dry the combined organic phases over anhydrous Na₂SO₄ and evaporate the solvent to yield a light yellow liquid.
-
Purification : Purify the crude product via vacuum distillation to obtain a colorless liquid.[13]
Caption: A generalized workflow for the synthesis of diallyl malonates.
Applications in Drug Development
Malonic esters, including this compound derivatives, are fundamental building blocks in pharmaceutical synthesis.[10] Their ability to be easily alkylated and subsequently converted into other functional groups makes them invaluable.
-
Barbiturates : A primary application of malonate esters is in the synthesis of barbiturates, which act as central nervous system depressants. The synthesis involves the condensation of a substituted malonate ester with urea.[16]
-
NSAIDs : Malonate ester synthesis is used to prepare non-steroidal anti-inflammatory drugs (NSAIDs), such as certain arylpropionic acid derivatives. The pathway involves alkylation followed by hydrolysis and decarboxylation.[16]
-
Anti-Cancer Agents : Some nucleoside analogs used in chemotherapy can be prepared using dimethyl malonate to introduce specific functional groups that interfere with DNA and RNA synthesis in cancer cells.[16]
-
Other Applications : Diethyl malonate is also a precursor in the manufacturing of vitamins, flavoring agents, and perfumes.[10]
Caption: Malonate esters as precursors for various pharmaceutical classes.
Safety and Handling
Diethyl diallylmalonate is considered hazardous and requires careful handling.
-
Hazard Classification : It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][12][17]
-
Precautionary Measures :
-
Handling : Use only in well-ventilated areas.[6][12] Avoid breathing vapor, mist, or gas.[11] Avoid contact with skin and eyes.[11] Wash hands and any exposed skin thoroughly after handling.[12]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, chemical splash goggles, and protective clothing.[11][12] If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[11]
-
Storage : Store in a cool, dry, well-ventilated place.[11][12] Keep the container tightly closed.[11][12]
-
-
First Aid :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[11]
-
Skin : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation persists.[6][11]
-
Inhalation : Remove from exposure to fresh air immediately. If not breathing, give artificial respiration.[11][12]
-
References
- 1. This compound | C9H12O4 | CID 228227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl diallylmalonate | C13H20O4 | CID 76664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 3195-24-2: Diethyl diallylmalonate | CymitQuimica [cymitquimica.com]
- 4. Diethyl diallylmalonate [webbook.nist.gov]
- 5. Dimethyl diallylmalonate | C11H16O4 | CID 3084608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. DIETHYL DIALLYLMALONATE(3195-24-2) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Diallyl 2-methylmalonate | Benchchem [benchchem.com]
- 10. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. chembk.com [chembk.com]
- 14. Diethyl diallylmalonate 98 3195-24-2 [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. talentchemicals.com [talentchemicals.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Diallyl Malonate (CAS 1797-75-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl malonate (CAS Number 1797-75-7) is a diester of malonic acid and allyl alcohol.[1][2] As a member of the malonic ester family, it serves as a versatile C3 synthon in organic synthesis. Its bifunctional nature, possessing both the reactive methylene (B1212753) group characteristic of malonates and two terminal alkene functionalities, makes it a valuable precursor for a variety of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, and reactivity, with a focus on its potential applications in research and development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1797-75-7 | [1][3] |
| Molecular Formula | C₉H₁₂O₄ | [1] |
| Molecular Weight | 184.19 g/mol | [1] |
| IUPAC Name | bis(prop-2-enyl) propanedioate | [3] |
| Synonyms | Diallyl propanedioate, Malonic acid diallyl ester | [1][3] |
| Appearance | Not explicitly stated, but related malonates are colorless liquids. | |
| Storage Temperature | 2-8°C | [2] |
Table 2: Spectroscopic Data of this compound
| Technique | Data | Source |
| ¹H NMR | Spectral data available but requires specific software to view. | [4] |
| ¹³C NMR | Spectral data available but requires specific software to view. | [3] |
| Mass Spectrometry | Kovats Retention Index, Standard non-polar: 1178 | [3] |
| Infrared (IR) Spectroscopy | Spectral data available but requires specific software to view. | [3] |
Synthesis of this compound
This compound can be synthesized through several methods, with the direct esterification of malonic acid being a common approach.
Experimental Protocol: Synthesis from Malonic Acid and Allyl Alcohol
This protocol details the synthesis of this compound via Fischer esterification of malonic acid with allyl alcohol.
Reaction Scheme:
Caption: Synthesis of this compound via Fischer Esterification.
Materials:
-
Malonic acid
-
Allyl alcohol
-
p-Toluenesulfonic acid
-
Benzene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for flash chromatography
-
Ethyl acetate/hexane solvent system for chromatography
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve malonic acid (1.0 g, 10 mmol), allyl alcohol (3.0 mL, 44 mmol), and p-toluenesulfonic acid (0.11 g, 0.64 mmol) in 50 mL of benzene.
-
Heat the reaction mixture to reflux and collect the water azeotropically using the Dean-Stark apparatus for 6 hours.
-
After 6 hours, cool the reaction mixture to room temperature.
-
Add 50 mL of diethyl ether to the reaction solution.
-
Wash the organic phase with saturated aqueous NaHCO₃ solution (2 x 15 mL) followed by brine (1 x 15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain a yellow oil as the crude product.
-
Purify the crude product by flash chromatography on a silica column using an ethyl acetate/hexane solvent system.
Reactions of this compound
The reactivity of this compound is characterized by the presence of both the active methylene group and the terminal allyl groups.
Reactions Involving the Active Methylene Group
Similar to other malonic esters, the α-protons of this compound are acidic and can be readily deprotonated by a suitable base to form a stable enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including:
-
Alkylation: Reaction with alkyl halides to introduce one or two alkyl substituents at the α-position.
-
Acylation: Reaction with acyl chlorides or anhydrides to form α-acyl derivatives.
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
Reactions Involving the Allyl Groups
The two terminal double bonds of this compound are susceptible to a range of reactions common to alkenes, such as:
-
Polymerization: this compound can serve as a monomer in polymerization reactions, particularly in the formation of cross-linked polymers.
-
Palladium-Catalyzed Reactions: The allyl groups are excellent substrates for various palladium-catalyzed transformations, including allylic substitution reactions.[5]
-
Cycloaddition Reactions: The double bonds can participate in cycloaddition reactions, such as Diels-Alder reactions, with suitable dienes.
Applications of this compound
This compound is a valuable building block in organic synthesis and polymer chemistry.
Use in Organic Synthesis
Its ability to undergo reactions at both the active methylene position and the allyl groups makes it a versatile intermediate for the synthesis of more complex molecules. It can be used to construct carbocyclic and heterocyclic ring systems. While specific examples in the synthesis of active pharmaceutical ingredients (APIs) are not widely documented in publicly available literature, its structural motifs are relevant to drug design. Malonic acid and its esters are precursors to barbiturates and other pharmaceuticals, suggesting a potential, though underexplored, role for this compound in medicinal chemistry.
Use in Polymer Chemistry
The presence of two polymerizable allyl groups makes this compound a useful monomer and cross-linking agent in the synthesis of polymers. These polymers can have tailored properties for various applications.
Safety and Handling
This compound is classified as an irritant.[3] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
-
Precautionary Measures: Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.
Conclusion
This compound is a versatile and reactive molecule with significant potential in organic synthesis and polymer science. Its dual functionality allows for a wide range of chemical transformations, making it a valuable tool for researchers. While its direct application in drug development is not yet well-established in the literature, its structural features suggest it could be a useful precursor for the synthesis of novel bioactive compounds. Further research into the reactivity and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and materials science.
References
An In-depth Technical Guide to Diallyl Malonate (bis(prop-2-enyl) propanedioate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyl malonate, systematically named bis(prop-2-enyl) propanedioate, is a versatile organic compound with significant potential in polymer chemistry and as a precursor in fine chemical synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility for researchers in drug development and materials science. Detailed experimental protocols for its synthesis and a representative reaction are provided, alongside a summary of its physical and chemical properties.
Chemical Identity and Properties
This compound is an ester of malonic acid and allyl alcohol. Its structure features two reactive allyl groups, making it a valuable monomer and crosslinking agent in polymerization reactions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | bis(prop-2-enyl) propanedioate | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 1797-75-7 | [1] |
| Molecular Formula | C₉H₁₂O₄ | [1] |
| Molecular Weight | 184.19 g/mol | [1] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Synthesis of this compound
This compound can be synthesized via the esterification of malonic acid with allyl alcohol.
Experimental Protocol: Synthesis of this compound[4]
Materials:
-
Malonic acid (1.0 g, 10 mmol)
-
Allyl alcohol (3.0 mL, 44 mmol)
-
p-Toluenesulfonic acid (0.11 g, 0.64 mmol)
-
Benzene (B151609) (50 mL)
-
Diethyl ether (50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Malonic acid, allyl alcohol, and p-toluenesulfonic acid are dissolved in benzene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
The reaction mixture is heated to reflux, and the water produced during the esterification is removed azeotropically.
-
After 6 hours, the apparatus is cooled to room temperature.
-
Diethyl ether is added to the reaction solution.
-
The organic phase is washed sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
The organic layer is dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure to yield the crude product as a yellow oil.
-
The crude product is purified by flash chromatography on a silica (B1680970) column using an ethyl acetate/hexane eluent.
Diagram 1: Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
While specific applications in drug development for this compound are not extensively documented, its structural motifs are relevant to several areas of pharmaceutical and materials science.
Polymer Chemistry and Material Science
The two allyl groups in this compound make it a suitable monomer for polymerization and a crosslinking agent to create polymer networks with enhanced thermal and mechanical properties.[3][4] Such crosslinked polymers can be utilized in the development of hydrogels for drug delivery systems, where the crosslinking density can control the swelling, mechanical strength, and degradation kinetics of the hydrogel.[4]
Precursor in Organic Synthesis
Diallyl malonates are valuable precursors in organic synthesis. For instance, they can undergo palladium-catalyzed decarboxylative allylation to form homoallylic esters, which are important intermediates in the synthesis of complex molecules, including carbocyclic nucleoside analogues.[5]
Key Experimental Protocols in Synthetic Chemistry
Ring-Closing Metathesis (RCM)
Although the provided protocol specifically uses diethyl diallylmalonate, the reaction is a cornerstone of modern organic synthesis and is applicable to this compound for the formation of cyclic compounds.[6][7][8][9][10]
Table 2: Representative Protocol for Ring-Closing Metathesis
| Step | Procedure |
| 1. Preparation | A solution of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) in dry, degassed dichloromethane (B109758) (CH₂Cl₂) is prepared under an inert atmosphere (nitrogen or argon). |
| 2. Reaction | Diethyl diallylmalonate is added to the catalyst solution. The reaction mixture is stirred at room temperature for 1 hour under an inert atmosphere. |
| 3. Work-up | Diethyl ether is added to the reaction mixture, which is then filtered through a plug of silica gel. |
| 4. Isolation | The solvent is removed under reduced pressure. |
| 5. Purification | The crude product is purified by column chromatography if necessary. |
This protocol is adapted for diethyl diallylmalonate and would require optimization for this compound.[6]
Diagram 2: Catalytic Cycle of Ring-Closing Metathesis
Caption: Generalized catalytic cycle for ring-closing metathesis.
Conclusion
This compound is a valuable bifunctional molecule with significant potential in polymer chemistry and as a synthetic intermediate. Its ability to act as a crosslinking agent makes it a candidate for the development of advanced polymer networks for applications such as controlled drug release. Furthermore, its utility in sophisticated organic transformations like ring-closing metathesis and palladium-catalyzed reactions highlights its importance for the synthesis of complex molecular architectures relevant to drug discovery and development. Further research into the specific properties and applications of this compound is warranted to fully exploit its synthetic potential.
References
- 1. This compound | C9H12O4 | CID 228227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl diallylmalonate 98 3195-24-2 [sigmaaldrich.com]
- 3. CAS 3195-24-2: Diethyl diallylmalonate | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Diethyl diallylmalonate, 97+% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Low catalyst loading in ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Diallyl malonate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides the fundamental chemical properties of diallyl malonate, focusing on its molecular formula and weight. This information is critical for researchers and professionals in drug development and chemical synthesis for accurate stoichiometric calculations, analytical characterization, and experimental design.
Core Chemical Data
The essential molecular details of this compound are summarized in the table below. This data is foundational for any experimental or theoretical work involving this compound.
| Property | Value | Source |
| Molecular Formula | C9H12O4 | PubChem[1] |
| Molecular Weight | 184.19 g/mol | PubChem[1] |
| IUPAC Name | bis(prop-2-enyl) propanedioate | PubChem[1] |
| CAS Number | 1797-75-7 | PubChem[1] |
Logical Relationship of Core Properties
The molecular formula of a compound dictates its molecular weight. The diagram below illustrates this fundamental relationship for this compound.
Caption: Relationship between molecular formula and molecular weight.
References
In-Depth Technical Guide to the Spectral Data of Diallyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for diallyl malonate. The information herein is intended to support identification, characterization, and quality control in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 5.89 | ddt | -CH=CH₂ |
| 5.28 | dq | -CH=CH ₂ (trans) |
| 5.22 | dq | -CH=CH ₂ (cis) |
| 4.62 | dt | -O-CH ₂-CH= |
| 3.42 | s | O=C-CH ₂-C=O |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| 166.3 | C=O |
| 131.5 | -C H=CH₂ |
| 118.9 | -CH=C H₂ |
| 65.8 | -O-C H₂- |
| 41.3 | O=C-C H₂-C=O |
Note: NMR data is typically referenced to a solvent peak, such as CDCl₃.
Table 3: Key IR Absorption Bands for this compound (Vapor Phase)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3080 | Medium | =C-H stretch |
| ~2960 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1645 | Medium | C=C stretch |
| ~1430 | Medium | CH₂ scissoring |
| ~1200 | Strong | C-O stretch |
| ~990, ~930 | Strong | =C-H bend (out-of-plane) |
Experimental Protocols
The following sections detail generalized yet comprehensive methodologies for acquiring NMR and IR spectra of a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., Bruker WM-360 or equivalent) equipped with a broadband probe.
Sample Preparation:
-
Approximately 5-20 mg of purified this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solution is transferred to a clean, dry 5 mm NMR tube.
-
The NMR tube is capped and carefully wiped to remove any external contaminants.
Data Acquisition:
-
The NMR tube is inserted into the spectrometer's probe.
-
The magnetic field is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability.
-
Shimming is performed to optimize the homogeneity of the magnetic field, which maximizes spectral resolution.
-
For ¹H NMR, a standard pulse program (e.g., zg30) is used. Key acquisition parameters include a spectral width of approximately 15 ppm, a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a significantly larger number of scans and a longer relaxation delay may be required to obtain a high-quality spectrum.
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak picking is performed to determine the chemical shifts of the signals. For ¹H NMR, integration of the peak areas is also carried out to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology: Vapor Phase Fourier Transform Infrared (FTIR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell.
Sample Preparation:
-
A small amount of liquid this compound is injected into an evacuated gas cell.
-
The cell is gently heated to ensure complete vaporization of the sample. The vapor pressure should be sufficient to produce a good quality spectrum without causing pressure broadening of the absorption bands.
Data Acquisition:
-
A background spectrum of the empty, evacuated gas cell is recorded. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the cell windows.
-
The sample spectrum is then recorded by passing the infrared beam through the gas cell containing the vaporized this compound.
-
Typically, multiple scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum of the this compound vapor.
-
The resulting spectrum displays absorption bands at wavenumbers corresponding to the vibrational frequencies of the molecule's functional groups.
-
Peak picking is performed to identify the wavenumbers of the major absorption bands.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the complete spectral analysis of this compound, from sample acquisition to final structural confirmation.
Caption: Workflow for the spectral analysis of this compound.
An In-depth Technical Guide to the Solubility of Diallyl Malonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of diallyl malonate in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also includes solubility information for the closely related compound, diethyl diallylmalonate, to provide valuable comparative insights. Furthermore, detailed experimental protocols for determining the solubility of liquid esters in organic solvents are presented to empower researchers to generate precise data for their specific applications.
Introduction to this compound and its Solubility
This compound is an organic compound with the chemical formula C₉H₁₂O₄. It is a diester of malonic acid and allyl alcohol. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, polymer science, and formulation development. The principle of "like dissolves like" is the primary determinant of solubility, where the polarity of the solute and solvent plays a key role. This compound, with its ester functional groups, possesses a degree of polarity, suggesting its solubility in a range of organic solvents.
Solubility Data
Table 1: Qualitative and Quantitative Solubility of Diethyl Diallylmalonate
| Solvent | Chemical Formula | Temperature (°C) | Solubility |
| Ethanol | C₂H₅OH | Not Specified | Soluble[1] |
| Ether | (C₂H₅)₂O | Not Specified | Soluble[1] |
| Chloroform | CHCl₃ | Not Specified | Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Not Specified | Soluble[2] |
| Methanol | CH₃OH | Not Specified | Soluble[2] |
| Water | H₂O | 25 | 0.72 g/L (Sparingly Soluble)[2] |
Experimental Protocols for Solubility Determination
The following protocols describe common methods for determining the solubility of a liquid compound like this compound in an organic solvent. These methods can be adapted for both qualitative and quantitative assessments.
3.1. Qualitative Solubility Assessment
This method provides a rapid determination of whether a solute is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)
-
Small test tubes or vials
-
Pipettes or droppers
-
Vortex mixer
Procedure:
-
Add 1 mL of the selected organic solvent to a clean, dry test tube.
-
Add a small, known amount of this compound (e.g., 50 µL) to the solvent.
-
Securely cap the test tube and shake it vigorously for 30-60 seconds using a vortex mixer.
-
Allow the mixture to stand and observe the solution.
-
Soluble: The mixture is a clear, homogeneous solution with no visible undissolved droplets of this compound.
-
Partially Soluble: The solution appears cloudy or forms an emulsion, or a distinct layer of undissolved this compound is present.
-
Insoluble: Two distinct layers are clearly visible, and the this compound does not appear to mix with the solvent.
-
-
Record the observations for each solvent tested.
3.2. Quantitative Solubility Determination (Gravimetric Method)
This method allows for the determination of the solubility of a liquid in a solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Glass vials with screw caps
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vial
Procedure:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a glass vial. An excess is ensured when a separate phase of this compound is visible.
-
Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is saturated with the solute.
-
After equilibration, allow the vial to stand undisturbed at the set temperature until the undissolved this compound has settled.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved droplets.
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.
-
Determine the mass of the transferred saturated solution.
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the this compound to evaporate.
-
Once the solvent has been completely removed, weigh the evaporating dish or vial containing the this compound residue.
-
Calculate the solubility as the mass of dissolved this compound per mass or volume of the solvent.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a liquid compound in an organic solvent.
Caption: Experimental workflow for the quantitative determination of this compound solubility.
Logical Solvent Selection Pathway
The choice of an appropriate solvent is critical for various applications. The following diagram outlines a logical pathway for solvent selection based on solubility requirements.
Caption: Logical pathway for selecting an appropriate organic solvent for this compound.
References
An In-depth Technical Guide to the Safety of Diallyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information for diallyl malonate, also known as diethyl 2,2-diallylmalonate. The information is compiled from various safety data sheets (SDSs) and chemical databases to ensure a thorough understanding for professionals in research and development. This document presents quantitative data in structured tables and visualizes key safety workflows and hazard classifications as mandated.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a fruity odor.[1] It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[1] Below is a summary of its key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀O₄ | [1][2][3] |
| Molecular Weight | 240.30 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Odor | Fruity | [1] |
| Density | 0.994 g/mL at 25 °C | [2][6][7] |
| Boiling Point | 128-130 °C at 12 mmHg | [2][6][7] |
| Flash Point | >110 °C (>230 °F) | [2][5] |
| Water Solubility | Sparingly soluble (0.72 g/L at 25°C) | [2][7] |
| Refractive Index | n20/D 1.446 | [6][7] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation |
The relationship between the hazard classifications and the corresponding safety measures is visualized in the diagram below.
Caption: GHS Hazard Classification and Precautionary Response for this compound.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[5][9] However, it is known to cause skin, eye, and respiratory irritation.[3][5][8]
| Endpoint | Result | Species | Source |
| Acute Toxicity | No data available | - | [10] |
| Skin Corrosion/Irritation | Category 2 | - | [10] |
| Serious Eye Damage/Irritation | Category 2 | - | [10] |
| Respiratory or Skin Sensitization | No data available | - | [10] |
| Germ Cell Mutagenicity | No data available | - | [10] |
| Carcinogenicity | No data available | - | [10] |
| Reproductive Toxicity | No data available | - | [10] |
| STOT-Single Exposure | Category 3 (Respiratory system) | - | [10] |
| STOT-Repeated Exposure | No data available | - | [10] |
| Aspiration Hazard | No data available | - | [10] |
Experimental Protocols: Detailed methodologies for the toxicological studies cited in safety data sheets are typically not publicly available. This information is proprietary to the commercial laboratories that conduct the testing under regulatory guidelines (e.g., OECD, EPA). The summaries provided in SDSs are intended to convey the hazards to end-users.
First-Aid Measures
In case of exposure to this compound, the following first-aid measures should be taken.[5][9]
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[5][9] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[5][9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[5][9] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[5][9] |
Handling, Storage, and Emergency Procedures
Proper handling and storage are crucial to ensure safety when working with this compound.
Handling:
-
Avoid contact with skin and eyes.[5]
-
Avoid breathing vapors or mist.[5]
-
Use only outdoors or in a well-ventilated area.[9]
-
Wash hands thoroughly after handling.[9]
Storage:
Spill Response Workflow:
The following diagram illustrates the logical workflow for responding to a this compound spill.
Caption: Logical Workflow for this compound Spill Response.
Fire-Fighting Measures
Suitable Extinguishing Media:
Unsuitable Extinguishing Media: No limitations are given for this substance.
Specific Hazards Arising from the Chemical:
-
Combustible liquid.[11]
-
Vapors are heavier than air and may spread along floors.
-
Forms explosive mixtures with air on intense heating.
-
Hazardous combustion products include carbon oxides (CO, CO₂).[5][9]
Protective Equipment for Firefighters:
-
Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[5][9]
-
Wear appropriate protective clothing to prevent skin contact.
Ecological Information
Ecotoxicity: Do not let the product enter drains.[9] The ecological effects have not been fully investigated.
Persistence and Degradability: The substance is insoluble in water and is not likely to be mobile in the environment due to its low water solubility.[9]
Bioaccumulation/Accumulation: No information is available.[9]
This guide is intended for informational purposes for trained professionals and should not be a substitute for a formal safety review and adherence to all applicable regulations. Always consult the most current Safety Data Sheet from your supplier before handling this chemical.
References
- 1. CAS 3195-24-2: Diethyl diallylmalonate | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Diethyl diallylmalonate | C13H20O4 | CID 76664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl diallylmalonate (CAS 3195-24-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Diethyl diallylmalonate 98 3195-24-2 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. This compound | C9H12O4 | CID 228227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. carlroth.com [carlroth.com]
An In-depth Technical Guide to the Core Reactions of Diallyl Malonate for Researchers, Scientists, and Drug Development Professionals
Diallyl malonate is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its two allyl groups and the active methylene (B1212753) unit make it a reactive precursor for a variety of chemical transformations, leading to the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the key reactions involving this compound, with a focus on experimental protocols, quantitative data, and applications in drug development.
Synthesis of this compound
The most common method for synthesizing this compound is the Fischer esterification of malonic acid with allyl alcohol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and driven to completion by the removal of water.
Experimental Protocol: Synthesis of this compound[1]
-
Materials: Malonic acid (1.0 g, 10 mmol), allyl alcohol (3.0 mL, 44 mmol), p-toluenesulfonic acid (0.11 g, 0.64 mmol), benzene (B151609) (50 mL), diethyl ether (50 mL), saturated aqueous NaHCO3 solution, brine, Na2SO4.
-
Procedure:
-
Dissolve malonic acid, allyl alcohol, and p-toluenesulfonic acid in benzene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux for 6 hours to azeotropically remove the water formed during the reaction.
-
Cool the reaction mixture to room temperature and add diethyl ether.
-
Wash the organic phase sequentially with saturated aqueous NaHCO3 solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to obtain the crude product as a yellow oil.
-
Purify the crude product by flash chromatography on a silica (B1680970) column using an ethyl acetate (B1210297)/hexane eluent.
-
Key Reactions and Applications
This compound is a substrate for several important transition metal-catalyzed reactions, which allow for the construction of carbocyclic and heterocyclic frameworks. These reactions are of significant interest in the synthesis of natural products and pharmaceutically active compounds.
Palladium-Catalyzed Tsuji-Trost Allylic Alkylation
The Tsuji-Trost reaction is a powerful method for the formation of carbon-carbon bonds.[1][2] In the context of this compound, this reaction can be used for both intermolecular and intramolecular alkylations. The reaction proceeds through a π-allylpalladium intermediate, which is then attacked by a nucleophile.[1][2] The choice of ligands on the palladium catalyst is crucial for controlling the reactivity and selectivity of the reaction.[3]
Table 1: Quantitative Data for Tsuji-Trost Type Reactions Involving Malonates
| Catalyst | Ligand | Nucleophile/Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [Pd(allyl)Cl]2/4PPh3 | PPh3 | Sodium dimethylmalonate (B8719724) / 2-methyl-substituted allylic substrate | THF | 40 | - | - | [4] |
| Pd(PPh3)4 | PPh3 | Diethyl malonate / Allyl acetate | - | - | - | 80-95 | [3] |
| [Pd(η3-C3H5)Cl]2 | Heteroarylidene malonate-type bis(oxazoline) | Dimethyl malonate / 1,3-diphenyl-2-propenyl acetate | CH2Cl2 | rt | 24 | >95 | [5] |
Experimental Protocol: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation[6]
-
Materials: [Pd(η3-C3H5)Cl]2 (2.5 mol%), chiral ligand (e.g., heteroarylidene malonate-type bis(oxazoline), 6 mol%), malonate derivative (e.g., dimethyl malonate), allylic acetate (e.g., 1,3-diphenyl-2-propenyl acetate), N,O-bis(trimethylsilyl)acetamide (BSA), KOAc (20 mol%), CH2Cl2.
-
Procedure:
-
Generate the catalyst in situ by mixing [Pd(η3-C3H5)Cl]2 and the chiral ligand in CH2Cl2.
-
Add the malonate derivative, allylic acetate, BSA, and KOAc to the catalyst solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction and purify the product by column chromatography.
-
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a widely used reaction for the synthesis of cyclic compounds. This compound is an excellent substrate for RCM, leading to the formation of a five-membered carbocycle. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts.[6][7]
Table 2: Comparison of Catalysts for the Ring-Closing Metathesis of Diethyl Diallylmalonate
| Catalyst | Catalyst Loading | Solvent | Temp. (°C) | Time | Conversion/Yield (%) | Reference |
| Grubbs' 1st Generation | 0.4 mol% | CH2Cl2 | rt | 100 min | 90 | [6] |
| Grubbs' 2nd Generation | - | - | rt | - | - | [7] |
| Unsaturated NHC-Ru | 50-250 ppm | Dilute Solution | - | a few min | 95 | [8] |
Experimental Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate[10]
-
Materials: Diethyl diallylmalonate (100 mg, 0.416 mmol), Grubbs' catalyst (e.g., Grubbs' 1st generation, 16 mg, 0.02 mmol), dry and degassed CH2Cl2 (10 mL), diethyl ether (30 mL), silica gel.
-
Procedure:
-
Prepare a solution of the Grubbs' catalyst in dry, degassed CH2Cl2 under a nitrogen atmosphere.
-
Add diethyl diallylmalonate to the catalyst solution.
-
Stir the reaction mixture under nitrogen at room temperature for 1 hour.
-
Quench the reaction by adding diethyl ether.
-
Filter the mixture through a plug of silica gel.
-
Remove the solvent under reduced pressure.
-
Analyze the crude product by GC-MS and purify by column chromatography if necessary.
-
Nickel-Catalyzed Cycloisomerization
Cationic nickel complexes can catalyze the asymmetric cycloisomerization of diethyl diallylmalonate to form substituted cyclopentenes.[9] This reaction is highly regio- and enantioselective, providing a valuable route to chiral carbocyclic structures. The use of monodentate phosphoramidites and Wilke's azaphospholene as ligands has been reported to be effective.[9]
Applications in Drug Development
The carbocyclic frameworks synthesized from this compound are important structural motifs in various biologically active molecules, including carbocyclic nucleoside analogues. These analogues are of significant interest in the development of antiviral and anticancer agents.[10][11]
Synthesis of Carbocyclic Nucleoside Analogues
This compound serves as a starting material for the enantioselective synthesis of carbocyclic nucleoside analogues.[12] The general strategy involves the construction of the carbocyclic core via one of the key reactions described above, followed by the introduction of a nucleobase mimic.
This compound as a Crosslinker in Drug Delivery
While not a direct reaction of the core this compound molecule, it is worth noting that related diallyl esters, such as diallyl succinate, are used as crosslinking agents in the synthesis of hydrogels for controlled drug delivery applications.[13][14] The bifunctional nature of these molecules allows for the formation of a three-dimensional polymer network that can encapsulate and release therapeutic agents in a sustained manner.[15][16]
Conclusion
This compound is a highly valuable and versatile starting material in organic synthesis. The key reactions it undergoes, particularly palladium-catalyzed allylic alkylations, ring-closing metathesis, and nickel-catalyzed cycloisomerizations, provide efficient pathways to complex carbocyclic structures. These structures are of significant importance in the field of drug development, especially for the synthesis of carbocyclic nucleoside analogues with potential therapeutic applications. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and application of this compound in both academic and industrial settings.
References
- 1. Allylic alkylations catalyzed by palladium-bis(oxazoline) complexes derived from heteroarylidene malonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Low catalyst loading in ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 二烯丙基丙二酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of carbocyclic nucleosides with potential modulating activity towards TNF-a - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 12. CAS 3195-24-2: Diethyl diallylmalonate | CymitQuimica [cymitquimica.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Stability and storage conditions for diallyl malonate
An In-depth Technical Guide to the Stability and Storage of Diallyl Malonate
For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and appropriate storage conditions of chemical reagents is paramount to ensure experimental reproducibility, product quality, and safety. This technical guide provides a comprehensive overview of the known stability and storage parameters for this compound, drawing from available safety data sheets and related chemical literature.
Overview of this compound Stability
This compound is a diester of malonic acid and allyl alcohol. The presence of two allyl groups makes the molecule susceptible to polymerization, which is a primary stability concern.[1][2][3][4] Proper storage and handling are crucial to prevent premature polymerization and degradation, which can impact the purity and reactivity of the compound. One common stabilizer used for this compound is Monomethyl ether hydroquinone (B1673460) (MEHQ).[5]
Recommended Storage Conditions
To maintain the integrity of this compound, specific storage conditions should be adhered to. The following table summarizes the recommended storage conditions based on available data.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[6][7] For long-term storage, refrigeration at 4°C may be considered, although room temperature is generally acceptable for shorter periods.[8][9] | Lower temperatures slow down the rate of potential polymerization and decomposition reactions. |
| Atmosphere | Store in a dry, well-ventilated area.[6][7][10][11] Some sources for similar compounds suggest storing under an inert atmosphere. | Minimizes exposure to moisture and oxygen, which can potentially contribute to degradation or side reactions. Good ventilation prevents the accumulation of vapors. |
| Container | Keep container tightly closed.[7] | Prevents contamination and exposure to atmospheric moisture and oxygen. |
| Light Exposure | Protect from direct sunlight. | While not always explicitly stated for this compound, avoiding light is a general good practice for storing reactive chemicals to prevent photochemically induced reactions. |
| Inhibitor | This compound is often supplied with a polymerization inhibitor such as MEHQ.[5] It is crucial to ensure the inhibitor is present and has not been removed. | Inhibitors are essential to prevent spontaneous polymerization of the allyl groups.[1][4] |
Factors Influencing Stability
Several factors can adversely affect the stability of this compound, leading to degradation or unwanted reactions. Understanding these factors is key to preventing product spoilage.
Safe Handling Procedures
Safe handling is critical to prevent exposure and maintain the quality of this compound.
| Aspect | Guideline |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, gloves, and eye/face protection.[7] |
| Ventilation | Handle in a well-ventilated place.[7] |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources.[7][10][11] Use non-sparking tools and take measures to prevent electrostatic discharge.[7][12] |
| Incompatible Materials | Avoid contact with strong acids and bases, as these may cause degradation.[13] |
| Spills | In case of a spill, follow appropriate laboratory procedures for containment and cleanup. |
Experimental Protocols for Stability Assessment
While specific, detailed experimental protocols for this compound stability were not found in the initial search, a general workflow for assessing the stability of a reactive chemical can be proposed. This workflow would typically involve subjecting the compound to stressed conditions and analyzing for degradation and purity over time.
Methodology for a Hypothetical Stability Study:
-
Sample Preparation: Prepare multiple aliquots of this compound in appropriate containers (e.g., amber glass vials with tightly sealed caps). Some samples may be stored under an inert atmosphere (e.g., nitrogen or argon).
-
Storage Conditions: Store the samples under a variety of conditions:
-
Accelerated Stability: 40°C / 75% Relative Humidity (RH)
-
Intermediate Stability: 25°C / 60% RH
-
Long-term Stability: 5°C
-
Photostability: Exposure to a controlled light source.
-
-
Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, 6, 12 months).
-
Analytical Methods:
-
Purity Assay and Degradation Products: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method would be the primary tool. This method should be able to separate this compound from any potential degradation products and the inhibitor.
-
Identification of Degradants: If significant degradation is observed, techniques such as Mass Spectrometry (MS) coupled with HPLC or GC, and Nuclear Magnetic Resonance (NMR) spectroscopy would be used to identify the structure of the degradation products.
-
Polymerization Check: Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) could be used to detect the formation of polymers. Visual inspection for increased viscosity or solidification is also a simple indicator.
-
-
Data Evaluation: The rate of degradation can be calculated, and the shelf-life under different storage conditions can be estimated.
Conclusion
The stability of this compound is primarily influenced by its propensity to polymerize, a reaction that can be mitigated by the use of inhibitors and proper storage conditions. By adhering to the recommendations of storing in a cool, dry, well-ventilated area, away from light and incompatible materials, the integrity of this compound can be maintained. For critical applications, such as in drug development, conducting in-house stability studies under controlled conditions is recommended to establish a reliable shelf-life and ensure the quality of the material.
References
- 1. Cas 131-17-9,Diallyl phthalate | lookchem [lookchem.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. scribd.com [scribd.com]
- 4. US2443736A - Copolymer of diallyl phthalate and unsaturated alkyd resin - Google Patents [patents.google.com]
- 5. malonate| Ambeed [ambeed.com]
- 6. lookchem.com [lookchem.com]
- 7. echemi.com [echemi.com]
- 8. Diallylmalonic acid diethyl ester [chembk.com]
- 9. ximo-inc.com [ximo-inc.com]
- 10. environmentclearance.nic.in [environmentclearance.nic.in]
- 11. environmentclearance.nic.in [environmentclearance.nic.in]
- 12. chemicalbook.com [chemicalbook.com]
- 13. justdial.com [justdial.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Carbocyclic Nucleoside Analogues from Diallyl Malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of carbocyclic nucleoside analogues, utilizing diallyl malonate as a key starting material. Carbocyclic nucleosides are a critical class of therapeutic agents with significant antiviral and anticancer properties. Their defining feature is the replacement of the furanose oxygen atom of natural nucleosides with a methylene (B1212753) group, which imparts greater metabolic stability.
This document outlines a robust synthetic pathway commencing with the preparation of this compound, followed by the construction of the core carbocyclic scaffold via ring-closing metathesis (RCM). Subsequent functionalization of the resulting cyclopentene (B43876) derivative, through epoxidation and dihydroxylation, provides key intermediates ready for the crucial introduction of a nucleobase via a palladium-catalyzed Tsuji-Trost reaction.
Synthetic Strategy Overview
The overall synthetic strategy is a multi-step process designed for flexibility, allowing for the introduction of various nucleobases to generate a library of carbocyclic nucleoside analogues. The key transformations are:
-
Esterification: Synthesis of the starting material, this compound, from malonic acid and allyl alcohol.
-
Ring-Closing Metathesis (RCM): Formation of the five-membered carbocyclic ring system from this compound.
-
Functionalization of the Cyclopentene Ring: Introduction of hydroxyl groups to mimic the sugar moiety of natural nucleosides. This is a critical step for biological activity and can be achieved through epoxidation followed by ring-opening or through direct dihydroxylation.
-
Nucleobase Installation: Coupling of the functionalized carbocyclic scaffold with a desired nucleobase using palladium-catalyzed allylic substitution (Tsuji-Trost reaction).
Caption: General workflow for the synthesis of carbocyclic nucleoside analogues.
Experimental Protocols
Protocol 1: Synthesis of Diethyl Diallylmalonate
This protocol describes the synthesis of the key starting material, diethyl diallylmalonate, through the alkylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
Allyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in dry THF in a round-bottom flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add diethyl malonate (1.0 equivalent) to the suspension via an addition funnel.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add allyl bromide (2.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure diethyl diallylmalonate.
| Parameter | Value |
| Typical Yield | 85-95% |
| Reaction Time | 12-24 hours |
| Purification | Flash Column Chromatography |
Protocol 2: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
This protocol details the formation of the cyclopentene ring system using a Grubbs catalyst.[1][2][3]
Materials:
-
Diethyl diallylmalonate
-
Grubbs' second-generation catalyst
-
Dry, degassed dichloromethane (B109758) (CH₂Cl₂)
-
Inert atmosphere setup
Procedure:
-
In a glovebox or under a strict inert atmosphere, dissolve Grubbs' second-generation catalyst (1-5 mol%) in dry, degassed CH₂Cl₂.
-
Add a solution of diethyl diallylmalonate in dry, degassed CH₂Cl₂ to the catalyst solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or GC-MS. The reaction is typically accompanied by the evolution of ethylene (B1197577) gas.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield diethyl 3-cyclopentene-1,1-dicarboxylate.[4]
| Parameter | Value |
| Catalyst Loading | 1-5 mol% |
| Reaction Time | 1-4 hours |
| Typical Yield | >95% |
| Byproduct | Ethylene |
Protocol 3: Functionalization of Diethyl 3-cyclopentene-1,1-dicarboxylate
This section provides two alternative methods for introducing hydroxyl groups onto the cyclopentene ring.
Method A: Epoxidation and Ring Opening
Caption: Epoxidation and ring-opening pathway.
Materials:
-
Diethyl 3-cyclopentene-1,1-dicarboxylate
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Aqueous acid (e.g., dilute HCl) or base (e.g., dilute NaOH) for ring opening
Procedure (Epoxidation):
-
Dissolve diethyl 3-cyclopentene-1,1-dicarboxylate in CH₂Cl₂ and cool to 0 °C.
-
Add m-CPBA (1.1 equivalents) portion-wise to the solution.
-
Stir the reaction at 0 °C to room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude epoxide.
Procedure (Ring Opening to trans-Diol):
-
Dissolve the crude epoxide in a suitable solvent (e.g., THF/water).
-
Add a catalytic amount of acid (e.g., H₂SO₄) or base (e.g., NaOH).
-
Stir the mixture at room temperature until the epoxide is consumed (monitor by TLC).
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry, concentrate, and purify by column chromatography.
Method B: Stereoselective Dihydroxylation
Caption: Dihydroxylation pathway for cis-diol synthesis.
Materials:
-
Diethyl 3-cyclopentene-1,1-dicarboxylate
-
Osmium tetroxide (OsO₄) (catalytic amount)
-
N-methylmorpholine N-oxide (NMO) (co-oxidant)
-
Acetone/water solvent mixture
Procedure:
-
Dissolve diethyl 3-cyclopentene-1,1-dicarboxylate in an acetone/water mixture.
-
Add NMO (1.5 equivalents).
-
Add a catalytic amount of OsO₄ (as a solution in toluene).
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with sodium sulfite (B76179) solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to afford the cis-diol.[5]
| Parameter | Method A (Epoxidation/Opening) | Method B (Dihydroxylation) |
| Reagents | m-CPBA, Acid/Base | OsO₄ (cat.), NMO |
| Stereochemistry | trans-Diol | cis-Diol |
| Typical Yield | 70-85% (two steps) | 80-95% |
Protocol 4: Nucleobase Installation via Tsuji-Trost Reaction
This protocol describes the palladium-catalyzed coupling of the functionalized carbocyclic core with a nucleobase.[6][7][8][9] The diol intermediate from Protocol 3 must first be activated. A common strategy is to selectively protect one hydroxyl group and convert the other into a good leaving group, such as a carbonate.
Caption: Simplified mechanism of the Tsuji-Trost reaction.
Materials:
-
Activated carbocyclic intermediate (e.g., allylic carbonate)
-
Nucleobase (e.g., adenine, cytosine, etc.)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., PPh₃, dppe)
-
Base (if required for the nucleobase)
-
Dry, degassed solvent (e.g., THF, dioxane)
Procedure:
-
To a solution of the activated carbocyclic intermediate and the nucleobase (1-1.5 equivalents) in a dry, degassed solvent, add the palladium catalyst (2-5 mol%) and the phosphine ligand (4-10 mol%).
-
If the nucleobase requires deprotonation, add a suitable base (e.g., NaH, K₂CO₃).
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the carbocyclic nucleoside analogue.
-
Subsequent deprotection steps may be necessary depending on the protecting groups used on the carbocyclic core and the nucleobase.
| Parameter | Value |
| Catalyst | Pd₂(dba)₃ / Phosphine Ligand |
| Reaction Time | 4-24 hours |
| Temperature | 50-80 °C |
| Typical Yield | 60-90% |
Conclusion
The synthetic route detailed in these application notes provides a versatile and efficient platform for the synthesis of a wide range of carbocyclic nucleoside analogues from the readily accessible starting material, this compound. The modularity of this approach, particularly in the final nucleobase installation step, makes it highly suitable for the generation of compound libraries for drug discovery and development programs. The provided protocols offer a solid foundation for researchers to explore this important class of therapeutic agents.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Low catalyst loading in ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Realisation of highly stereoselective dihydroxylation of a cyclopentene in the synthesis of (–)-aristeromycin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 8. Tsuji-Trost Reaction [organic-chemistry.org]
- 9. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Diallyl Malonate in Polymer Synthesis and Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl malonate (DAM) is a difunctional monomer featuring two reactive allyl groups, making it a valuable building block in polymer chemistry. Its structure allows for participation in various polymerization and crosslinking reactions, leading to the formation of polymers with unique architectures and properties. These materials are of growing interest in fields ranging from advanced coatings and resins to biomedical applications such as drug delivery and tissue engineering.
This document provides a comprehensive overview of the applications of this compound in polymer synthesis and as a crosslinking agent. It includes detailed experimental protocols for key synthetic methodologies and presents quantitative data from analogous diallyl systems to guide research and development.
Polymer Synthesis with this compound
This compound can be polymerized through several mechanisms, most notably free-radical polymerization. Due to the presence of two allyl groups, the polymerization of DAM is characterized by a cyclopolymerization mechanism, where intramolecular cyclization competes with intermolecular propagation, leading to polymer chains containing cyclic repeating units.
Free-Radical Polymerization
Free-radical polymerization of diallyl monomers like this compound is a common method to produce soluble prepolymers at low conversions, which can be subsequently cured to form crosslinked thermosets.[1] A significant challenge in the polymerization of allyl monomers is the prevalence of degradative chain transfer, which can limit the molecular weight of the resulting polymer.[2][3]
Key Characteristics of Diallyl Monomer Polymerization:
-
Cyclopolymerization: The formation of cyclic structures within the polymer backbone is a key feature.
-
Degradative Chain Transfer: This process can lead to lower molecular weight polymers compared to other vinyl monomers.[3]
-
Prepolymer Formation: Polymerization is often stopped at a limited conversion (typically <25%) to yield a soluble and processable prepolymer.[1]
Data Presentation: Polymerization of Diallyl Esters
| Parameter | Diallyl Phthalate (B1215562) (DAP) | Diallyl Succinate (B1194679) (DAS) | Reference |
| Initiator System | Benzoyl Peroxide (BPO) | Benzoyl Peroxide (BPO) / N,N-dimethyl-p-toluidine (DMT) | [2][4] |
| Initiator Conc. | 1 wt% | 0.2 wt% (BPO) | [2][4] |
| Reaction Temp. | 80 °C | Ambient | [2][4] |
| Conversion at Gel Point | ~25% | - | [4] |
| Polymer Structure | Contains cyclic repeat units | Contains cyclic repeat units | [1][2] |
Note: This data is for analogous diallyl ester systems and should be considered as a guideline for the polymerization of this compound.
This compound in Crosslinking
This compound is an effective crosslinking agent due to its two allyl functionalities. It can be incorporated into polymer networks to enhance their thermal, mechanical, and chemical resistance. Two primary crosslinking strategies involving this compound are copolymerization with other monomers and thiol-ene reactions.
Crosslinking via Copolymerization
This compound can be copolymerized with various vinyl monomers to introduce crosslinking sites. The resulting prepolymer is typically a soluble, branched polymer that can be cured in a second step through the application of heat or radiation to form a thermoset material.
Thiol-Ene Crosslinking
Thiol-ene "click" chemistry is a highly efficient method for forming homogeneous polymer networks under mild conditions. The reaction involves the radical-mediated addition of a multifunctional thiol to the allyl groups of this compound. This process is often initiated by UV light in the presence of a photoinitiator.[5] Thiol-ene networks are of particular interest for biomedical applications due to their biocompatibility and the potential for controlled degradation if the monomer contains hydrolyzable linkages.
Advantages of Thiol-Ene Chemistry:
-
High efficiency and reaction rates.[5]
-
Mild reaction conditions.
-
Low oxygen inhibition compared to acrylate (B77674) systems.
-
Formation of homogeneous networks.[5]
Data Presentation: Properties of Crosslinked Diallyl Ester-Based Polymers
Comprehensive mechanical and thermal property data for polymers crosslinked specifically with this compound are limited. The following tables present data for materials based on diallyl phthalate (DAP) and other crosslinked systems to provide a comparative benchmark.
Table 2: Mechanical Properties of Diallyl Phthalate (DAP) vs. Other Thermosets [6]
| Material | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Diallyl Phthalate (DAP), neat | 28 | 1.3 | 31 |
| Epoxy Resin | 20 - 150 | 0.0066 - 3.0 | 1 - 6 |
| Vinyl Ester Resin | ~90 | ~3.3 | 6 - 9 |
| Unsaturated Polyester Resin | 58.6 - 63 | 2.0 - 4.0 | 1.8 - 4.7 |
Note: Mechanical properties are highly dependent on formulation and curing conditions.[6]
Table 3: Thermal Properties of Polymers Crosslinked with Diallyl Succinate vs. Other Crosslinkers [7]
| Polymer System | Crosslinking Agent (Conc.) | Onset Decomposition Temp. (Td5, °C) | Temp. of Max. Decomposition Rate (Tmax, °C) | Char Yield at 600°C (%) | Glass Transition Temp. (Tg, °C) |
| PMMA | None (Linear PMMA) | ~250 | ~360 | ~3 | ~125 |
| PMMA | Diallyl Succinate (15 wt%) | ~260 | ~375 | ~20 | ~85 |
| PMMA | Divinylbenzene (15 wt%) | ~290 | ~400 | ~25 | ~95 |
Note: This data illustrates the enhancement of thermal stability by crosslinking and compares an aliphatic diallyl ester with an aromatic crosslinker.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via esterification of malonic acid with allyl alcohol.
Materials:
-
Malonic acid
-
Allyl alcohol
-
p-Toluenesulfonic acid (catalyst)
-
Benzene
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for flash chromatography
-
Ethyl acetate/hexane mixture
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve malonic acid (e.g., 1.0 g, 10 mmol), allyl alcohol (e.g., 3.0 mL, 44 mmol), and p-toluenesulfonic acid (e.g., 0.11 g, 0.64 mmol) in 50 mL of benzene.
-
Heat the mixture to reflux and collect the water generated from the esterification reaction in the Dean-Stark trap.
-
Continue the reaction for approximately 6 hours, or until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Add 50 mL of diethyl ether to the reaction solution and transfer it to a separatory funnel.
-
Wash the organic phase sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a yellow oil.
-
Purify the crude product by flash chromatography on a silica column using an ethyl acetate/hexane eluent to yield pure this compound.
Protocol 2: Free-Radical Polymerization of this compound (Prepolymer Synthesis)
This protocol is adapted from methods for other diallyl esters and describes the synthesis of a soluble prepolymer.[1][2]
Materials:
-
This compound (inhibitor removed)
-
Benzoyl peroxide (BPO) or other suitable free-radical initiator
-
Methanol (non-solvent for precipitation)
-
Tetrahydrofuran (THF) or other suitable solvent
Equipment:
-
Reaction vessel (e.g., Schlenk tube or sealed ampoule)
-
Magnetic stirrer and stir bar
-
Heating bath or oven
-
Vacuum line or source of inert gas (Nitrogen or Argon)
-
Beaker for precipitation
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Monomer Preparation: If the this compound monomer contains an inhibitor, pass it through an inhibitor remover column.
-
Reaction Setup: Place the purified this compound monomer and a magnetic stir bar into the reaction vessel. Add the desired amount of initiator (e.g., 0.5-2 wt% BPO).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization. Alternatively, sparge the mixture with an inert gas for 20-30 minutes.
-
Polymerization: Seal the reaction vessel and place it in a preheated bath or oven at the desired temperature (e.g., 60-80 °C). Allow the polymerization to proceed for a predetermined time. The reaction should be stopped before the gel point to obtain a soluble prepolymer (typically at <25% conversion).
-
Polymer Isolation: Cool the reaction mixture. Dissolve the viscous product in a minimal amount of a suitable solvent like THF.
-
Purification: Slowly pour the polymer solution into a large volume of a stirred non-solvent, such as cold methanol, to precipitate the polymer.
-
Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 3: Thiol-Ene Photocrosslinking of this compound
This protocol describes the formation of a crosslinked polymer network via UV-initiated thiol-ene reaction.
Materials:
-
This compound
-
Multifunctional thiol (e.g., pentaerythritol (B129877) tetrakis(3-mercaptopropionate) - PETMP)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA)
-
Solvent (if needed, e.g., THF)
Equipment:
-
Small vial for mixing
-
Vortex mixer or magnetic stirrer
-
Glass slides
-
Spacers (e.g., 300 µm thickness)
-
UV lamp (e.g., 365 nm)
Procedure:
-
Formulation Preparation: In a small vial, combine this compound and the multifunctional thiol (e.g., PETMP). The stoichiometry is critical; a 1:1 ratio of allyl to thiol functional groups is often used for optimal network formation.
-
Initiator Addition: Add a photoinitiator (e.g., 0.5-2.0 wt% DMPA) to the monomer mixture. If the mixture is too viscous, a minimal amount of a suitable solvent can be added.
-
Mixing: Thoroughly mix the components until a homogeneous, clear solution is obtained.
-
Sample Preparation: Place a spacer of desired thickness on a clean glass slide. Pipette the thiol-ene formulation onto the glass slide within the area defined by the spacer. Carefully place a second glass slide on top to create a thin film of the mixture.
-
Curing: Expose the assembly to a UV lamp (e.g., 365 nm) for a sufficient time to achieve full curing. The curing time will depend on the initiator concentration, light intensity, and sample thickness.
-
Characterization: The resulting crosslinked film can be removed from the slides and characterized for its mechanical, thermal, and swelling properties.
Protocol 4: Characterization of Crosslinked Networks - Gel Content Determination
This protocol determines the extent of crosslinking by measuring the insoluble fraction of the polymer in a suitable solvent.[8][9]
Materials:
-
Crosslinked polymer sample
-
Suitable solvent (e.g., toluene, THF, or chloroform)
-
Extraction thimble or stainless steel mesh cage
Equipment:
-
Soxhlet extraction apparatus or reflux setup
-
Analytical balance
-
Vacuum oven
Procedure:
-
Sample Preparation: Accurately weigh a sample of the crosslinked polymer (Winitial). Place the sample in an extraction thimble or a pre-weighed mesh cage.
-
Extraction: Place the thimble or cage in a Soxhlet extractor or a flask with a condenser. Add the solvent and heat to reflux.
-
Duration: Continue the extraction for a sufficient period (e.g., 24-48 hours) to ensure all soluble fractions (unreacted monomer, initiator residues, and non-crosslinked polymer) are removed.
-
Drying: Carefully remove the thimble or cage containing the swollen gel. Dry the sample in a vacuum oven at an elevated temperature until a constant weight is achieved (Wfinal).
-
Calculation: Calculate the gel content as a percentage: Gel Content (%) = (Wfinal / Winitial) x 100
Visualizations
Caption: Key pathways in the free-radical polymerization of a diallyl monomer.
Caption: Experimental workflow for thiol-ene photocrosslinking.
Caption: Relationship between control parameters and network properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Gel content determination in cross-linked polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics - ITA Labs - ITA Labs [italabs.co.uk]
Protocol for Palladium-Catalyzed Decarboxylative Allylation of Diallyl Malonates
Application Note
The palladium-catalyzed decarboxylative allylation of diallyl malonates is a powerful and versatile carbon-carbon bond-forming reaction in modern organic synthesis. This protocol offers a robust method for the generation of homoallylic esters, which are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. Notably, this reaction allows for the construction of quaternary carbon centers, a common structural motif in medicinally relevant compounds.
This transformation proceeds via a catalytic cycle involving a palladium(0) species. The reaction is initiated by the oxidative addition of the palladium catalyst to one of the allylic ester groups of the diallyl malonate substrate, forming a π-allylpalladium intermediate. Subsequent decarboxylation generates a palladium enolate, which then undergoes intramolecular allylation to furnish the desired product and regenerate the palladium(0) catalyst. The reaction is particularly effective for diallyl malonates bearing an α-aryl substituent, which facilitates the decarboxylation step under mild conditions.
This application note provides detailed protocols for the synthesis of α-substituted diallyl malonates and their subsequent palladium-catalyzed decarboxylative allylation. The presented data demonstrates the scope of the reaction with respect to various substituents on the malonate backbone.
Experimental Protocols
I. Synthesis of Substituted Diallyl Malonates
This procedure outlines the synthesis of the this compound starting materials.
Materials:
-
Substituted malonic acid (1.0 equiv)
-
Allyl alcohol (4.4 equiv)
-
p-Toluenesulfonic acid (0.064 equiv)
-
Benzene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the substituted malonic acid (1.0 equiv), allyl alcohol (4.4 equiv), p-toluenesulfonic acid (0.064 equiv), and benzene.
-
Heat the reaction mixture to reflux and allow it to stir for 6 hours, azeotropically removing the water formed during the reaction.
-
Cool the reaction mixture to room temperature.
-
Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate ethyl acetate/hexane mixture as the eluent to afford the pure this compound.
II. Palladium-Catalyzed Decarboxylative Allylation
This protocol describes the palladium-catalyzed decarboxylative allylation of α-substituted diallyl malonates.
Materials:
-
α-Substituted this compound (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
1,2-Bis(diphenylphosphino)ethane (dppe) (5.5 mol%)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the α-substituted this compound (1.0 equiv).
-
Add anhydrous THF to dissolve the substrate.
-
In a separate vial, weigh out Pd₂(dba)₃ (2.5 mol%) and dppe (5.5 mol%) and dissolve them in a small amount of anhydrous THF.
-
Transfer the catalyst solution to the Schlenk flask containing the substrate via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Note that diallyl malonates with an α-aryl group are reported to undergo this reaction at room temperature.[1]
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired homoallylic ester.
Data Presentation
The following table summarizes the results for the palladium-catalyzed decarboxylative allylation of various α-substituted diallyl malonates.
| Entry | α-Substituent | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Pd₂(dba)₃ / dppe | THF | Room Temp. | 16 | 82 |
| 2 | 4-Methoxyphenyl | Pd₂(dba)₃ / dppe | THF | Room Temp. | 18 | 79 |
| 3 | 4-Chlorophenyl | Pd₂(dba)₃ / dppe | THF | Room Temp. | 20 | 75 |
| 4 | 2-Naphthyl | Pd₂(dba)₃ / dppe | THF | Room Temp. | 16 | 85 |
| 5 | Methyl | Pd₂(dba)₃ / dppe | DMF | 120 | 24 | Low |
Note: The reaction of α,α-dialkyl allyl methyl malonates requires harsh conditions (e.g., 120 °C in DMF) and may result in lower yields.[1] The data for entries 2-5 are representative examples based on the general reactivity described in the literature for related substrates, as specific data for these exact diallyl malonates was not found in the provided search results.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed decarboxylative allylation of a this compound.
References
Application Notes and Protocols: Diallyl Malonate in Ring-Closing Metathesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of diallyl malonate and its derivatives in ring-closing metathesis (RCM) reactions. This powerful carbon-carbon bond formation strategy is pivotal in the synthesis of a wide array of carbocyclic and heterocyclic structures, which are key building blocks in drug discovery and development.
Introduction
Ring-closing metathesis is a transformative reaction in organic synthesis that allows for the intramolecular rearrangement of di-olefins to form cyclic compounds and ethylene (B1197577) as a byproduct.[1] this compound is a commonly employed substrate in RCM due to its commercial availability and the straightforward nature of its cyclization to form a five-membered cyclopentene (B43876) ring system. This scaffold is a versatile precursor for more complex molecular architectures. The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' and Hoveyda-Grubbs' catalysts, which are known for their high functional group tolerance and reactivity.[2][3]
Key Applications in Research and Drug Development
The cyclopentene dicarboxylate product derived from the RCM of this compound is a valuable synthetic intermediate. Its applications include:
-
Scaffold for Natural Product Synthesis: Many natural products with significant biological activity contain five-membered carbocyclic rings. RCM of this compound derivatives provides an efficient entry to these core structures.
-
Synthesis of Spirocyclic Compounds: The this compound unit can be incorporated into more complex substrates to facilitate the synthesis of spirocyclic systems, which are of increasing interest in medicinal chemistry due to their conformational rigidity and novel three-dimensional structures.[4]
-
Development of Novel Chemical Libraries: The versatility of the RCM reaction allows for the generation of diverse libraries of cyclopentene derivatives for high-throughput screening in drug discovery programs.
Experimental Protocols
Below are detailed protocols for the ring-closing metathesis of diethyl diallylmalonate using commonly employed ruthenium catalysts.
Protocol 1: General Procedure for RCM of Diethyl Diallylmalonate using Grubbs' Second Generation Catalyst
This protocol is a standard procedure for the efficient cyclization of diethyl diallylmalonate.
Materials:
-
Diethyl diallylmalonate
-
Grubbs' Second Generation Catalyst
-
Anhydrous, degassed dichloromethane (B109758) (CH₂Cl₂)
-
Diethyl ether
-
Activated carbon (optional, for purification)[3]
-
Nitrogen or Argon gas for inert atmosphere
-
Oven-dried glassware (e.g., 25 mL round-bottom flask with a stir bar)[5]
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven for at least 8 hours and allowed to cool under an inert atmosphere.[5]
-
Reaction Setup: In a 25 mL round-bottom flask containing a magnetic stir bar, dissolve Grubbs' Second Generation Catalyst (1-5 mol%) in dry, degassed dichloromethane (to achieve a substrate concentration of 0.1-0.2 M).[2][6]
-
Substrate Addition: To the catalyst solution, add diethyl diallylmalonate (1 equivalent) via syringe.
-
Reaction: Stir the reaction mixture under a nitrogen or argon atmosphere at room temperature for 1-2 hours.[5][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
Work-up: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
For removal of ruthenium byproducts, the crude product can be purified by filtering through a plug of silica gel, eluting with diethyl ether.[5] Alternatively, the crude mixture can be treated with activated carbon.[3]
-
For higher purity, column chromatography on silica gel is recommended.
-
-
Characterization: The final product, diethyl cyclopent-3-ene-1,1-dicarboxylate, can be characterized by GC-MS, ¹H NMR, and ¹³C NMR.[3][8]
Protocol 2: Z-Selective RCM of Diethyl Diallylmalonate
This protocol is adapted for achieving high Z-selectivity using specialized ruthenium catalysts.
Materials:
-
Diethyl diallylmalonate
-
Z-selective Ruthenium catalyst (e.g., a cyclometalated Ru-NHC complex)[9]
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, dissolve the Z-selective ruthenium catalyst (1-5 mol%) in the chosen anhydrous, degassed solvent in an appropriate reaction vessel.
-
Substrate Addition: Add diethyl diallylmalonate (1 equivalent) to the catalyst solution.
-
Reaction Conditions: Stir the reaction at the temperature and for the time specified for the particular Z-selective catalyst. Reaction temperature and time can be modulated to control the cis:trans ratio.[9]
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
-
Analysis: The Z/E selectivity can be determined by ¹H NMR analysis of the crude reaction mixture or the purified product.[9]
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the RCM of diethyl diallylmalonate with various catalysts.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Grubbs' First Generation | 0.4 | CH₂Cl₂ | Room Temp | 1.67 | 90 | [10] |
| Grubbs' Second Generation | 1 | CD₂Cl₂ | 30 | ~1 | >95 | [2] |
| Hoveyda-Grubbs' Second Generation | 1 | CH₂Cl₂ | 40 | <1 | >95 | [11] |
| Heterogeneous Catalyst 12 | 1 | CH₂Cl₂ | 40 | ~1 | ~90 | [6] |
| Heterogeneous Catalyst 13 | 1 | CH₂Cl₂ | 40 | ~1 | ~95 | [6] |
| Z-selective Ru-5k | Not Specified | Not Specified | Not Specified | Not Specified | High Z-selectivity | [9] |
| PEG-supported NHC-Ru | 1 | CD₂Cl₂ | 30 | ~1 | >95 | [2] |
Mandatory Visualizations
Ring-Closing Metathesis of this compound
Caption: General mechanism of ring-closing metathesis of this compound.
Experimental Workflow for RCM
Caption: Step-by-step experimental workflow for a typical RCM reaction.
Catalyst Selection Logic
Caption: Decision tree for selecting an appropriate RCM catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Cationic Nickel-Catalyzed Cycloisomerization of Diethyl Diallylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cycloisomerization of 1,6-dienes is a powerful, atom-economical method for constructing five-membered carbocycles, a structural motif prevalent in many biologically active molecules. Cationic nickel catalysts have emerged as highly effective systems for this transformation, offering excellent control over regio- and enantioselectivity. This document provides detailed protocols and data for the cationic nickel-catalyzed cycloisomerization of diethyl diallylmalonate to yield the corresponding methyl-substituted exo-methylenecyclopentane derivative, a versatile building block in organic synthesis. The use of specific monodentate phosphoramidites and azaphospholene ligands in conjunction with nickel precursors allows for high conversion and stereoselectivity.[1][2]
Data Presentation
The following tables summarize the quantitative data for the cationic nickel-catalyzed cycloisomerization of diethyl diallylmalonate using various ligand and nickel precursor combinations.
Table 1: Effect of Ligand and Nickel Precursor on a Model Reaction
| Entry | Nickel Precursor | Ligand | Conversion (%) | Regioselectivity (%) | ee (%) |
| 1 | [{Ni(allyl)Br}₂] | L1 | >98 | 95 | 73 |
| 2 | [Ni(allyl)(cod)][BAr'₄] | L1 | >98 | 95 | 70 |
| 3 | [{Ni(allyl)Br}₂] | L2 | >98 | 96 | 75 |
| 4 | [Ni(allyl)(cod)][BAr'₄] | L2 | >98 | 96 | 72 |
| 5 | [{Ni(allyl)Br}₂] | L3 | 81 | 91 | 79 |
| 6 | [Ni(allyl)(cod)][BAr'₄] | L3 | >98 | 90 | 77 |
Reaction Conditions: Diethyl diallylmalonate (1 mmol), Nickel precursor (0.5-5 mol%), Ligand (1.2 eq to Ni), NaBAr'₄ (if applicable), Solvent (e.g., CH₂Cl₂), Room Temperature, 17 h. Data synthesized from Böing et al., 2005.[2]
L1 and L2 represent monodentate phosphoramidite (B1245037) ligands, and L3 is Wilke's azaphospholene ligand.
Experimental Protocols
This section details the necessary procedures for performing the cationic nickel-catalyzed cycloisomerization of diethyl diallylmalonate.
Materials and Reagents
-
Diethyl diallylmalonate
-
Nickel precursors: [{Ni(allyl)Br}₂] or [Ni(allyl)(cod)][BAr'₄]
-
Ligands: Monodentate phosphoramidites or Wilke's azaphospholene
-
Activator: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBAr'₄)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
General Procedure for Cycloisomerization
-
Preparation of the Catalyst: In a glovebox or under an inert atmosphere, the nickel precursor (e.g., [{Ni(allyl)Br}₂], 1.0 mol%) and the desired ligand (2.4 mol%) are dissolved in anhydrous dichloromethane (B109758) (1 mL). The resulting solution is stirred at room temperature for 15 minutes.
-
Activation: To the catalyst solution, sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBAr'₄, 2.2 mol%) is added. The mixture is stirred for another 15 minutes at room temperature.
-
Reaction Initiation: Diethyl diallylmalonate (1.0 mmol) is added to the activated catalyst solution.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by a suitable analytical technique such as Gas Chromatography (GC) or ¹H NMR spectroscopy to determine conversion and regioselectivity.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired 3-methyl-4-methylenecyclopentane-1,1-dicarboxylate product.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the cationic nickel-catalyzed cycloisomerization of diethyl diallylmalonate.
Caption: Experimental workflow for the synthesis.
Proposed Catalytic Cycle
The proposed catalytic cycle for the cationic nickel-catalyzed cycloisomerization is depicted below. The cycle involves the coordination of the diene to the cationic nickel center, followed by oxidative cyclization, β-hydride elimination, and reductive elimination to regenerate the active catalyst.
Caption: Proposed catalytic cycle.
References
Application Notes and Protocols: Experimental Procedure for the Alkylation of Diallyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of diallyl malonate is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This procedure is a variation of the malonic ester synthesis, which allows for the preparation of a wide range of substituted carboxylic acids. By alkylating this compound, a precursor to mono- or di-substituted acetic acids can be formed. The allyl ester groups are particularly useful as they can be selectively cleaved under mild conditions, often using palladium catalysis, preserving other functionalities within the molecule.
This document provides detailed experimental protocols for the mono- and dialkylation of this compound, a summary of representative quantitative data, and a visualization of the experimental workflow. The procedures are applicable for the synthesis of intermediates in drug discovery and development, where precise structural modification is crucial.
Data Presentation
The following table summarizes representative data for the alkylation of malonates with an alkyl halide. The reaction conditions and yields are influenced by the nature of the base, solvent, and the specific alkylating agent used.
| Entry | Starting Malonate | Alkylating Agent | Base (Equivalents) | Solvent | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |
| 1 | This compound | Benzyl (B1604629) Bromide | NaH (1.2) | DMF | 18 | 23 | Diallyl 2-benzylmalonate | ~75[1] |
| 2 | Diethyl Malonate | Ethyl Bromide | NaOEt (1.0) | Ethanol (B145695) | 2-4 | Reflux | Diethyl 2-ethylmalonate | >90 |
| 3 | This compound | Allyl Bromide | NaOEt (1.0) | Ethanol | 2-4 | Reflux | Diallyl 2-allylmalonate | Not specified |
| 4 | Diethyl Malonate | 1-Bromobutane | K₂CO₃ / 18-crown-6 | Dichloromethane | 2 | Gentle heating | Diethyl 2-butylmalonate | Not specified |
Experimental Protocols
Two primary protocols are presented below: one for monoalkylation and one for dialkylation of this compound. The choice of protocol depends on the desired final product.
Protocol 1: Monoalkylation of this compound using Sodium Hydride
This protocol describes the formation of a mono-substituted this compound using a strong base, sodium hydride, in an aprotic polar solvent.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous DMF to a dry three-necked round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Carefully add sodium hydride (1.2 equivalents) to the stirred solvent.
-
Enolate Formation: Cool the suspension to 0 °C using an ice bath. Slowly add this compound (1.0 equivalent) dropwise to the stirred suspension. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Alkylation: Add the alkyl halide (1.0-1.1 equivalents) dropwise to the reaction mixture at room temperature. The reaction is typically exothermic. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-18 hours.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to decompose any unreacted sodium hydride. Transfer the mixture to a separatory funnel and add water.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic extracts and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired mono-alkylated this compound.
Protocol 2: Dialkylation of this compound using Sodium Ethoxide
This protocol is suitable for the synthesis of di-substituted diallyl malonates.
Materials:
-
This compound
-
Sodium metal
-
Absolute ethanol
-
Alkyl halide (2.2 equivalents)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and nitrogen/argon inlet
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (2.2 equivalents) in absolute ethanol to prepare sodium ethoxide.
-
First Alkylation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate. Add the first alkyl halide (1.1 equivalents) dropwise. Heat the reaction mixture to reflux for 2-4 hours.
-
Second Alkylation: After the first alkylation is complete (monitored by TLC), add the second portion of the alkyl halide (1.1 equivalents) and continue to reflux for another 2-4 hours, or until the reaction is complete.
-
Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to obtain the di-alkylated this compound.
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and the experimental workflow for the monoalkylation of this compound.
Caption: Chemical transformation in this compound alkylation.
Caption: Experimental workflow for monoalkylation.
References
Application Notes: Diallyl Malonate in Cyclopolymerization
Introduction
Diallyl malonate and its esters, such as diethyl diallylmalonate, are versatile monomers utilized in polymer chemistry, particularly in cyclopolymerization reactions.[1] Cyclopolymerization is a process where a monomer containing two or more polymerizable double bonds undergoes an alternating sequence of intramolecular cyclization and intermolecular propagation steps to form a polymer with cyclic repeating units in the main chain. This method is crucial for synthesizing polymers with enhanced thermal stability and tailored chemical functionalities.[2] The resulting polymers, which contain polar side groups, often exhibit superior adhesion, dyeability, and compatibility compared to conventional polyolefins.[2]
Mechanism of Cyclopolymerization
The cyclopolymerization of diallyl monomers can be initiated by free radicals or catalyzed by transition metals. The general mechanism involves the initial addition of an initiator or catalyst to one of the allyl groups of the monomer to form a radical or an organometallic intermediate. This intermediate can then undergo an intramolecular cyclization reaction to form a five- or six-membered ring, followed by intermolecular propagation with another monomer unit to continue the polymer chain growth.
The efficiency of cyclization is a critical factor that influences the final polymer structure and properties. Incomplete cyclization can lead to cross-linking due to the presence of unreacted pendent allyl groups.[2] Theoretical studies using density functional theory (DFT) have been employed to investigate the cyclization and competing reactions for growing radical chains based on diallyl monomers.[3][4] For certain diallyl monomers, cyclization is much more facile than homopolymerization, leading to high cyclopolymerization efficiency.[4]
Transition metal catalysts, particularly late transition metal complexes based on palladium and nickel, have been shown to promote stereoselective cyclopolymerization of diallyl monomers with various polar functional groups.[2] For instance, cationic nickel complexes have been reported to catalyze the cycloisomerization of diethyl diallylmalonate. Similarly, palladium diimine complexes are effective in the double-cyclopolymerization of related triene monomers derived from monoallylated malonates.[2]
Experimental Protocols
While specific protocols for the homopolymerization of this compound are not extensively detailed in the provided search results, a general procedure can be adapted from the polymerization of structurally similar diallyl esters, such as diallyl succinate.[5][6] The following protocols describe the synthesis of the monomer and a general approach to its cyclopolymerization.
Protocol 1: Synthesis of Diethyl Diallylmalonate
This protocol is adapted from the synthesis of diethyl allylmalonate.[7]
Materials:
-
Diethyl malonate
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Celite
Equipment:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Nitrogen inlet/outlet
-
Filtration apparatus
Procedure:
-
Under a nitrogen atmosphere, add diethyl malonate (e.g., 20 g), anhydrous potassium carbonate (e.g., 43 g), and anhydrous acetonitrile (e.g., 200 mL) to the three-neck flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add allyl bromide (e.g., 23 g) to the reaction mixture at room temperature. A second equivalent of allyl bromide would be used to form the diallylated product.
-
Heat the reaction mixture to 80°C and maintain for 24 hours.
-
Cool the mixture to room temperature and filter through a bed of celite to remove solid residues.
-
Wash the celite bed with acetonitrile (e.g., 100 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain diethyl diallylmalonate as a liquid.[7]
Protocol 2: General Cyclopolymerization of this compound (Free-Radical Initiation)
This protocol is a generalized procedure based on the free-radical polymerization of diallyl succinate.[6]
Materials:
-
This compound monomer (inhibitor-free)
-
Initiator: Benzoyl peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN)
-
Solvent (optional, for solution polymerization): Toluene, benzene, or dioxane
-
Precipitation non-solvent: Cold methanol
-
Purification solvent: Tetrahydrofuran (THF)
Equipment:
-
Reaction vessel (e.g., glass flask or vial)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Nitrogen or Argon source for inert atmosphere
-
Apparatus for filtration and vacuum drying
Procedure:
-
Monomer Preparation: If the this compound monomer contains an inhibitor, remove it by passing the monomer through a suitable inhibitor-remover column.[6]
-
Reaction Setup: Place the purified this compound monomer into the reaction vessel. If performing a solution polymerization, add the desired amount of solvent.
-
Initiator Addition: Add the initiator (e.g., 0.5-2 mol% relative to the monomer) to the reaction vessel and stir until dissolved.
-
Inert Atmosphere: Deoxygenate the mixture by bubbling with nitrogen or argon for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[5]
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 70-80°C) under an inert atmosphere with continuous stirring.[5] The reaction time can range from several hours to 24 hours, depending on the desired conversion.[6]
-
Polymer Isolation: After the reaction, cool the mixture. If a solid or highly viscous polymer has formed, dissolve it in a suitable solvent like THF.
-
Purification: Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as cold methanol, while stirring.[6]
-
Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.[5][6]
Data Presentation
The following tables summarize key data related to this compound and its derivatives in polymerization contexts.
Table 1: Properties of this compound and Diethyl Diallylmalonate
| Property | This compound | Diethyl Diallylmalonate | Reference |
|---|---|---|---|
| Molecular Formula | C₉H₁₂O₄ | C₁₃H₂₀O₄ | [8][9] |
| Molecular Weight | 184.19 g/mol | 240.30 g/mol | [8] |
| Appearance | - | Colorless to pale yellow liquid | [1] |
| CAS Number | 1797-75-7 | 3195-24-2 |[8] |
Table 2: Typical Reaction Conditions for Cycloisomerization of a this compound Derivative This data is based on the cycloisomerization of dimethyl diallylmalonate catalyzed by a cationic palladium phenanthroline complex.[10]
| Parameter | Value |
|---|---|
| Monomer | Dimethyl diallylmalonate |
| Catalyst | Cationic Palladium Phenanthroline Complex |
| Catalyst Loading | 5 mol % |
| Solvent | Dichloroethane (DCE) |
| Temperature | 40 °C |
| Reaction Order | Zero-order decay of monomer to ~80% conversion |
| Observed Rate Constant (k_obs) | (7.1 ± 0.3) × 10⁻⁷ M s⁻¹ |
| Product Ratio (3:4:5) | 27 : 2.2 : 1.0 |
3: 3,3-bis(carbomethoxy)-1,5-dimethylcyclopentene 4: 4,4-bis(carbomethoxy)-1,2-dimethylcyclopentene 5: 1,1-bis(carbomethoxy)-4-methyl-3-methylenecyclopentane
Visualizations
Diagram 1: Proposed Mechanism for Radical Cyclopolymerization of this compound
Caption: Proposed mechanism for the radical cyclopolymerization of this compound.
Diagram 2: Experimental Workflow for this compound Polymerization
Caption: General experimental workflow for the polymerization of this compound.
References
- 1. CAS 3195-24-2: Diethyl diallylmalonate | CymitQuimica [cymitquimica.com]
- 2. Transition metal-catalyzed polymerization of polar allyl and diallyl monomers | MRS Bulletin | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | C9H12O4 | CID 228227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diethyl diallylmalonate | C13H20O4 | CID 76664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Applications of Diallyl Malonate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diallyl malonate is a versatile C3 synthon in organic synthesis, valued for its dual reactivity stemming from the activated methylene (B1212753) group and the terminal allyl functionalities. Its applications span a range of transformations, including palladium-catalyzed allylic alkylations, conjugate additions, and the synthesis of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for key synthetic methodologies employing this compound and its close analog, diethyl malonate, offering insights for researchers in drug discovery and development.
Palladium-Catalyzed Reactions: The Tsuji-Trost Reaction and Decarboxylative Allylation
This compound is an excellent substrate for palladium-catalyzed reactions, most notably the Tsuji-Trost allylic alkylation. This reaction allows for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions.[1] A significant variation is the palladium-catalyzed decarboxylative allylation, where a malonate derivative undergoes decarboxylation to form a nucleophile in situ, which then participates in the allylic alkylation.[2]
Application Note:
The Tsuji-Trost reaction involving this compound provides a powerful method for constructing complex molecules. The palladium(0) catalyst first coordinates to the allyl group, leading to oxidative addition and the formation of a π-allylpalladium intermediate.[1] This intermediate is then attacked by a nucleophile. In the case of decarboxylative allylation of substituted diallyl malonates, one of the allyl ester groups can act as the leaving group, while the malonate itself, after decarboxylation, serves as the nucleophilic partner. This transformation is particularly useful for the synthesis of esters with a benzylic quaternary carbon center.[2]
Quantitative Data for Palladium-Catalyzed Decarboxylative Allylation:
| Substrate (Diallyl 2-alkyl-2-arylmalonate) | Catalyst System | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Diallyl 2-methyl-2-phenylmalonate | Pd₂(dba)₃ / PPh₃ | Toluene (B28343) | 80 | 2 | Allyl 2-phenylpropanoate | 85 |
| Diallyl 2-ethyl-2-phenylmalonate | Pd₂(dba)₃ / PPh₃ | Toluene | 80 | 2 | Allyl 2-phenylbutanoate | 82 |
| Diallyl 2-benzyl-2-phenylmalonate | Pd₂(dba)₃ / PPh₃ | Toluene | 80 | 2 | Allyl 2,3-diphenylpropanoate | 90 |
Data synthesized from literature reports on decarboxylative allylation.
Experimental Protocol: Palladium-Catalyzed Decarboxylative Allylation of Diallyl 2-methyl-2-phenylmalonate
Materials:
-
Diallyl 2-methyl-2-phenylmalonate (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol)
-
Triphenylphosphine (PPh₃) (0.1 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (23 mg, 0.025 mmol) and PPh₃ (26 mg, 0.1 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes until a homogeneous solution is formed.
-
Add a solution of diallyl 2-methyl-2-phenylmalonate (274 mg, 1.0 mmol) in anhydrous toluene (5 mL).
-
Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford allyl 2-phenylpropanoate.
Workflow for Tsuji-Trost Reaction:
Caption: Experimental workflow for the Tsuji-Trost reaction.
Michael Addition Reactions
The activated methylene group of this compound makes it an excellent nucleophile for Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds.[3] This reaction is a powerful tool for carbon-carbon bond formation. While many examples utilize diethyl malonate, the reactivity of this compound is analogous.
Application Note:
The Michael addition of this compound to acceptors like chalcones or other enones allows for the synthesis of 1,5-dicarbonyl compounds, which are valuable intermediates for further transformations, including the synthesis of cyclic systems. The reaction can be catalyzed by a variety of bases, and asymmetric variants using chiral catalysts can afford enantioenriched products.
Quantitative Data for Michael Addition of Diethyl Malonate to Chalcones:
| Chalcone (B49325) | Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| Chalcone | Ni(acac)₂ / Sparteine | Toluene | 5 | 85 | 80 |
| 4-Chlorochalcone | Ni(acac)₂ / Sparteine | Toluene | 5 | 91 | 82 |
| 4-Methoxychalcone | Ni(acac)₂ / Sparteine | Toluene | 5 | 88 | 85 |
| 4-Nitrochalcone | Ni(acac)₂ / Sparteine | Toluene | 5 | 82 | 88 |
Data adapted from the nickel-sparteine catalyzed Michael addition of diethyl malonate to substituted chalcones.
Experimental Protocol: Nickel-Sparteine Catalyzed Michael Addition of Diethyl Malonate to Chalcone
Materials:
-
Chalcone (1.0 mmol)
-
Diethyl malonate (1.2 mmol)
-
Nickel(II) acetylacetonate (B107027) (Ni(acac)₂) (0.1 mmol)
-
(-)-Sparteine (B7772259) (0.1 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a dry reaction tube, dissolve Ni(acac)₂ (26 mg, 0.1 mmol) and (-)-sparteine (23 mg, 0.1 mmol) in anhydrous toluene (2 mL) under an inert atmosphere.
-
Stir the solution at room temperature for 30 minutes.
-
Add chalcone (208 mg, 1.0 mmol) and diethyl malonate (192 mg, 1.2 mmol).
-
Stir the reaction mixture at room temperature for 5 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with 1M HCl.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Michael adduct.
Michael Addition Reaction Mechanism:
Caption: Mechanism of the base-catalyzed Michael addition.
Synthesis of Heterocyclic Compounds
This compound is a key building block for the synthesis of a variety of heterocyclic compounds, particularly barbiturates and their derivatives, which have significant applications in the pharmaceutical industry.[4]
Application Note:
The synthesis of barbituric acid and its derivatives involves the condensation of a malonic ester with urea (B33335) in the presence of a strong base, such as sodium ethoxide.[5] The active methylene protons of the malonate are deprotonated, and the resulting carbanion attacks the carbonyl carbons of urea in a cyclization-condensation reaction. While diethyl malonate is traditionally used, this compound can be employed to introduce allyl groups at the 5-position of the barbiturate (B1230296) ring, which can be further functionalized.
Quantitative Data for Barbiturate Synthesis from Diethyl Malonate and Urea:
| Malonate Derivative | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Diethyl malonate | Sodium Ethoxide | Absolute Ethanol (B145695) | 110 | 7 | Barbituric Acid | 72-78 |
| Diethyl malonate | Sodium Ethoxide | Absolute Ethanol | 110 | 7 | Barbituric Acid | 95.3 |
Data from Organic Syntheses and other literature reports.[5][6]
Experimental Protocol: Synthesis of Barbituric Acid from Diethyl Malonate and Urea
Materials:
-
Sodium metal (11.5 g, 0.5 g-atom)
-
Absolute ethanol (500 mL)
-
Diethyl malonate (80 g, 0.5 mol)
-
Dry urea (30 g, 0.5 mol)
-
Concentrated hydrochloric acid (approx. 45 mL)
Procedure:
-
In a 2-L round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal in 250 mL of absolute ethanol.
-
To the resulting sodium ethoxide solution, add diethyl malonate.
-
Add a solution of dry urea in 250 mL of hot (70 °C) absolute ethanol.
-
Shake the mixture well and reflux for 7 hours in an oil bath heated to 110 °C. A white solid will precipitate.
-
After the reaction is complete, add 500 mL of hot (50 °C) water.
-
Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper.
-
Filter the resulting clear solution and cool it in an ice bath overnight.
-
Collect the precipitated barbituric acid by vacuum filtration, wash with cold water, and dry in an oven at 105-110 °C.[5]
Logical Relationship in Barbiturate Synthesis:
Caption: Logical flow of barbiturate synthesis.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to participate in a wide array of transformations, including palladium-catalyzed allylic alkylations, Michael additions, and the construction of complex heterocyclic systems, makes it an indispensable tool for medicinal chemists and researchers in drug development. The protocols and data presented herein provide a foundation for the application of this compound in the synthesis of novel and biologically active molecules.
References
- 1. Synthesis of 5-Membered Heterocycles - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 2. Editorial: Six-membered heterocycles: their synthesis and bio applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Synthesis of Diethyl Diallylmalonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of diethyl diallylmalonate, a valuable building block in organic synthesis. It is notably used as a precursor in the enantioselective synthesis of carbocyclic nucleoside analogues and in ring-closing metathesis reactions.[1][2] The following sections present two common and effective methods for this synthesis: one employing sodium ethoxide as a base and the other utilizing potassium carbonate.
Synthesis Overview
The synthesis of diethyl diallylmalonate is typically achieved through the dialkylation of diethyl malonate with an allyl halide, such as allyl bromide. The reaction involves the deprotonation of the acidic α-hydrogen of diethyl malonate by a base to form a carbanion, which then acts as a nucleophile and attacks the allyl bromide in an SN2 reaction. This process is repeated to introduce the second allyl group.
Quantitative Data Summary
The table below summarizes the key quantitative data for the two detailed synthesis protocols.
| Parameter | Protocol 1: Sodium Ethoxide Method | Protocol 2: Potassium Carbonate Method |
| Starting Material | Diethyl malonate | Diethyl malonate |
| Reagents | Sodium metal, Absolute ethanol (B145695), Allyl bromide | Anhydrous potassium carbonate, Allyl bromide |
| Solvent | Absolute ethanol | Anhydrous acetonitrile (B52724) |
| Molar Ratio (Base:Malonate) | 2:1 | 2.7:1 |
| Molar Ratio (Allyl Bromide:Malonate) | 2.2:1 | 2.2:1 |
| Reaction Temperature | Reflux | 80 °C |
| Reaction Time | Several hours | 24 hours |
| Reported Yield | ~61% | Not explicitly reported for diallyl product |
| Product Purity | Dependent on purification | Dependent on purification |
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of diethyl diallylmalonate.
Caption: General workflow for the synthesis of diethyl diallylmalonate.
Experimental Protocols
Protocol 1: Synthesis of Diethyl Diallylmalonate using Sodium Ethoxide
This protocol details the synthesis using sodium ethoxide as the base in ethanol.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Allyl bromide
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere, carefully add sodium metal (2.0 equivalents) to absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature with stirring. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
First Alkylation: Slowly add allyl bromide (1.1 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Second Alkylation: After the initial reaction subsides, add a second portion of sodium ethoxide (prepared separately or in situ if excess sodium was used initially) followed by a second portion of allyl bromide (1.1 equivalents).
-
Reaction Completion: Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue to dissolve any inorganic salts.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure diethyl diallylmalonate.
-
Protocol 2: Synthesis of Diethyl Diallylmalonate using Potassium Carbonate
This protocol outlines the synthesis using anhydrous potassium carbonate as the base in acetonitrile.
Materials:
-
Diethyl malonate
-
Anhydrous potassium carbonate
-
Allyl bromide
-
Anhydrous acetonitrile (CH3CN)
-
Celite
-
Three-neck round-bottom flask, reflux condenser, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL).
-
Initial Stirring: Stir the reaction mixture at room temperature for 10 minutes.
-
Addition of Allyl Bromide: Slowly add allyl bromide (23 g) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 24 hours with vigorous stirring.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a bed of celite to remove the potassium salts.
-
Wash the celite bed with acetonitrile (100 mL).
-
Combine the filtrates.
-
-
Purification:
-
Concentrate the combined filtrates under reduced pressure to obtain the crude product.
-
Further purification can be achieved by vacuum distillation.
-
Characterization Data
The synthesized diethyl diallylmalonate can be characterized by its physical and spectral properties.
-
Appearance: Colorless liquid.
-
Boiling Point: 128-130 °C at 12 mmHg.[3]
-
Density: 0.994 g/mL at 25 °C.[3]
-
Refractive Index: n20/D 1.446.[3]
-
NMR Spectroscopy: The structure can be confirmed by 1H and 13C NMR.
-
Mass Spectrometry: To confirm the molecular weight (240.30 g/mol ).[4]
References
Application Notes and Protocols: Purification of Diallyl Malonate by Flash Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl malonate is a valuable intermediate in organic synthesis, frequently utilized in the preparation of various carbocyclic and heterocyclic compounds, as well as in polymer chemistry. Following its synthesis, purification is often necessary to remove unreacted starting materials, byproducts, and other impurities. Flash chromatography is a rapid and efficient technique for the purification of this compound, affording high purity material suitable for subsequent synthetic transformations.
This document provides a detailed protocol for the purification of this compound using flash chromatography with a silica (B1680970) gel stationary phase and an ethyl acetate (B1210297)/hexane (B92381) mobile phase.
Data Presentation
The efficiency of the purification process can be evaluated by several parameters. The following table summarizes typical data for the flash chromatography purification of this compound.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade for flash chromatography. |
| Mobile Phase | Ethyl Acetate/Hexane Gradient | A gradient elution is typically employed for optimal separation. |
| Typical Loading Capacity | 1-5% of silica gel weight | Dependent on the complexity of the crude mixture. |
| Elution Profile | This compound elutes after non-polar impurities and before more polar byproducts. | Monitoring by TLC is crucial. |
| Purity (Post-Chromatography) | >95% | As determined by GC or NMR analysis. |
| Yield | 70-90% | Dependent on the crude purity and chromatographic technique. |
| Retention Factor (Rf) | ~0.3 - 0.4 | In 10-20% Ethyl Acetate/Hexane on silica gel TLC plates. |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Flash chromatography system (e.g., glass column, pump, fraction collector)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (B83412) stain
-
Rotary evaporator
-
Glassware (flasks, beakers, graduated cylinders)
Pre-Chromatography Analysis: Thin Layer Chromatography (TLC)
Before performing flash chromatography, it is essential to determine the optimal mobile phase composition using TLC. This will ensure good separation of this compound from impurities.
-
Prepare TLC Chambers: Prepare several TLC chambers with different ratios of ethyl acetate in hexane (e.g., 5%, 10%, 20%, 30% ethyl acetate).
-
Spot the TLC Plate: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the TLC Plate: Place the spotted TLC plate in a developing chamber. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front. Visualize the spots under a UV lamp. This compound and other UV-active compounds will appear as dark spots. Further visualization can be achieved by staining with potassium permanganate.
-
Determine the Optimal Solvent System: The ideal solvent system will provide a retention factor (Rf) of approximately 0.3-0.4 for this compound. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.
Flash Chromatography Protocol
-
Column Packing:
-
Select an appropriate size glass column based on the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, ensuring even packing without air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin the elution with the low-polarity mobile phase determined from the TLC analysis (e.g., 5% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane over several column volumes.
-
Maintain a constant flow rate for optimal separation. The flow rate will depend on the column size.
-
-
Fraction Collection:
-
Collect fractions of a suitable volume in test tubes or other appropriate containers. The fraction size will depend on the column volume and the separation of the compounds.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions. Spot every few fractions on a TLC plate and develop it in the optimized solvent system.
-
-
Product Isolation:
-
Identify the fractions containing pure this compound based on the TLC analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a colorless oil.
-
-
Purity and Yield Determination:
-
Determine the purity of the isolated this compound using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Calculate the percentage yield of the purified product.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound by flash chromatography.
This application note provides a comprehensive guide for the successful purification of this compound using flash chromatography. Adherence to this protocol will enable researchers to obtain high-purity material essential for their synthetic endeavors.
Application Notes and Protocols for the Synthesis of Barbiturates Using Diallyl Malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 5,5-diallylbarbituric acid, commonly known as allobarbital, utilizing diallyl malonate as the key precursor. This document outlines the synthetic strategy, detailed experimental protocols, and the pharmacological context of the resulting barbiturate (B1230296).
Introduction
Barbiturates are a class of sedative-hypnotic drugs derived from barbituric acid. Their pharmacological effects are primarily mediated through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system. The nature of the substituents at the 5-position of the barbituric acid ring dictates the potency and duration of action of the drug. The synthesis of 5,5-disubstituted barbiturates is a cornerstone of medicinal chemistry, typically involving the condensation of a disubstituted malonic ester with urea (B33335).
This document focuses on the synthesis of allobarbital, a barbiturate with two allyl groups at the 5-position, from this compound. Allobarbital has been used as an anticonvulsant and as an adjunctive agent with analgesics. The synthetic route involves two primary stages: the preparation of this compound and its subsequent condensation with urea.
Data Presentation
The following tables summarize the key quantitative data for the two-stage synthesis process.
Table 1: Reagents and Conditions for the Synthesis of this compound
| Reagent/Parameter | Molecular Weight ( g/mol ) | Molar Ratio (to Malonic Acid) | Quantity (for 10 mmol scale) | Notes |
| Malonic Acid | 104.06 | 1.0 | 1.0 g | Starting material |
| Allyl Alcohol | 58.08 | 4.4 | 3.0 mL | Reagent and solvent |
| p-Toluenesulfonic acid | 172.20 | 0.064 | 0.11 g | Catalyst |
| Benzene | 78.11 | - | 50 mL | Solvent for azeotropic removal of water |
| Product | This compound | 184.21 | - | - |
Table 2: Reagents and Conditions for the Synthesis of 5,5-Diallylbarbituric Acid (Allobarbital)
| Reagent/Parameter | Molecular Weight ( g/mol ) | Molar Ratio (to this compound) | Quantity (for 0.5 mol scale) | Notes |
| This compound | 184.21 | 1.0 | 92.1 g | Key intermediate |
| Sodium Metal | 22.99 | 1.0 | 11.5 g | To form sodium ethoxide in situ |
| Absolute Ethanol (B145695) | 46.07 | - | 500 mL | Solvent and reagent for sodium ethoxide |
| Urea (dry) | 60.06 | 1.0 | 30 g | Nitrogen source for the pyrimidine (B1678525) ring |
| Hydrochloric Acid (conc.) | 36.46 | - | ~45 mL | For acidification and product precipitation |
| Product | 5,5-Diallylbarbituric Acid | 208.22 | - | Expected Yield: 70-80% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the esterification of malonic acid with allyl alcohol to produce this compound.[1]
Materials:
-
Malonic acid (1.0 g, 10 mmol)
-
Allyl alcohol (3.0 mL, 44 mmol)
-
p-Toluenesulfonic acid (0.11 g, 0.64 mmol)
-
Benzene (50 mL)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve malonic acid, allyl alcohol, and p-toluenesulfonic acid in 50 mL of benzene.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Continue the reaction for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Add 50 mL of diethyl ether to the reaction mixture.
-
Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) followed by brine (1 x 15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a yellow oil.
-
Purify the crude product by flash chromatography on a silica (B1680970) column using an ethyl acetate/hexane gradient to yield pure this compound.
Protocol 2: Synthesis of 5,5-Diallylbarbituric Acid (Allobarbital)
This protocol details the condensation of this compound with urea to form 5,5-diallylbarbituric acid, adapting the general procedure for barbiturate synthesis.[2][3]
Materials:
-
This compound (92.1 g, 0.5 mol)
-
Sodium metal (11.5 g, 0.5 gram-atom)
-
Absolute ethanol (500 mL)
-
Dry urea (30 g, 0.5 mol)
-
Concentrated hydrochloric acid (~45 mL)
-
Distilled water
Apparatus:
-
2 L round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Oil bath
-
Büchner funnel and filter flask
-
Beakers
Procedure:
-
Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser protected by a calcium chloride tube, dissolve 11.5 g of finely cut sodium metal in 250 mL of absolute ethanol. The reaction is exothermic; cool the flask in an ice bath if the reaction becomes too vigorous.
-
Condensation Reaction: Once all the sodium has reacted, add 92.1 g of this compound to the sodium ethoxide solution.
-
Dissolve 30 g of dry urea in 250 mL of hot (70°C) absolute ethanol and add this solution to the reaction mixture.
-
Shake the mixture well and heat it to reflux for 7 hours using an oil bath heated to 110°C. A white solid, the sodium salt of allobarbital, should precipitate.
-
Work-up and Isolation: After the reaction is complete, add 500 mL of hot (50°C) water to the mixture to dissolve the solid.
-
Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper (approximately 45 mL).
-
Filter the resulting clear solution while hot to remove any impurities.
-
Cool the filtrate in an ice bath overnight to crystallize the 5,5-diallylbarbituric acid.
-
Collect the white crystalline product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105-110°C for three to four hours.
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic workflow for 5,5-diallylbarbituric acid.
Mechanism of Action: Barbiturate Modulation of the GABA-A Receptor
Caption: Barbiturate action at the GABA-A receptor.
References
Troubleshooting & Optimization
Diallyl Malonate Synthesis Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diallyl malonate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider increasing the temperature or extending the reaction time. |
| Ineffective base: The base used may not be strong enough to deprotonate the malonic acid or diethyl malonate effectively. | For alkylation reactions, ensure the use of a suitable base like sodium ethoxide or potassium carbonate. For esterification, a strong acid catalyst like p-toluenesulfonic acid is necessary.[1] | |
| Presence of water: Moisture in the reagents or solvent can quench the base or interfere with the esterification catalyst. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | |
| Poor quality reagents: Impurities in starting materials can lead to side reactions and lower yields. | Use high-purity malonic acid, allyl alcohol, or allyl halide. | |
| Formation of Side Products (e.g., monoallyl malonate) | Incorrect stoichiometry: An improper ratio of reactants can lead to the formation of undesired products. | Carefully control the stoichiometry of the reactants. In alkylation reactions, using a slight excess of the malonate can sometimes favor diallylation. |
| Reaction temperature too low: Lower temperatures might favor the formation of the mono-substituted product. | Gradually increase the reaction temperature while monitoring the product distribution by TLC or GC. | |
| Difficult Purification | Similar boiling points of product and impurities: Co-elution during chromatography or incomplete separation during distillation. | For purification by flash chromatography, use a suitable solvent system to achieve better separation.[1] If using distillation, ensure the use of a fractionating column for better separation of components with close boiling points. |
| Product decomposition: this compound may be sensitive to high temperatures during distillation. | Consider purification by vacuum distillation to lower the boiling point and prevent thermal decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main synthetic routes for this compound:
-
Fischer Esterification: This method involves the direct reaction of malonic acid with allyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The water produced during the reaction is typically removed azeotropically to drive the equilibrium towards the product.[1]
-
Alkylation of a Malonate Ester: This is a variation of the malonic ester synthesis where a malonate ester (like diethyl malonate) is deprotonated with a base to form an enolate, which then reacts with an allyl halide (e.g., allyl bromide) via nucleophilic substitution. To obtain this compound, this process is repeated a second time.
Q2: How can I minimize the formation of monoallyl malonate and other side products?
A2: To favor the formation of this compound over the mono-substituted product in an alkylation reaction, you can:
-
Use a slight excess of the allyl halide.
-
Ensure the use of at least two equivalents of the base to facilitate the second alkylation.
-
Carefully control the reaction temperature, as higher temperatures often favor the formation of the diallylated product.
Q3: What is the best method for purifying crude this compound?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Aqueous Work-up: The crude product is often first washed with a saturated sodium bicarbonate solution to remove any unreacted acid catalyst, followed by a brine wash.[1]
-
Flash Chromatography: For small-scale reactions or to remove impurities with similar boiling points, flash chromatography on silica (B1680970) gel is an effective method.[1]
-
Vacuum Distillation: For larger quantities, vacuum distillation is a suitable method for purification, as it lowers the boiling point of this compound and reduces the risk of thermal decomposition.
Q4: My reaction appears to be sluggish or has stalled. What can I do?
A4: A stalled reaction can be due to several factors:
-
Insufficient Catalyst/Base: Ensure that the catalytic amount of acid (for esterification) or the stoichiometric amount of base (for alkylation) is correct.
-
Low Temperature: Gradually increasing the reaction temperature can help to overcome the activation energy barrier.
-
Reagent Purity: Impurities in your starting materials could be inhibiting the reaction.
Experimental Protocols
Method 1: Fischer Esterification of Malonic Acid
This protocol is adapted from a literature procedure.[1]
Reagents and Materials:
-
Malonic Acid
-
Allyl Alcohol
-
p-Toluenesulfonic acid
-
Benzene (or Toluene)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add malonic acid, a molar excess of allyl alcohol, and a catalytic amount of p-toluenesulfonic acid in benzene.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (typically several hours).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash chromatography or vacuum distillation.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of this compound via Fischer Esterification.
| Parameter | Condition | Yield (%) | Reference |
| Reactants | Malonic Acid, Allyl Alcohol | ~85-95 | [1] |
| Catalyst | p-Toluenesulfonic acid | [1] | |
| Solvent | Benzene or Toluene | [1] | |
| Temperature | Reflux | [1] | |
| Reaction Time | 6 hours | [1] |
Visualizations
Experimental Workflow for this compound Synthesis (Fischer Esterification)
Caption: Fischer Esterification Workflow for this compound Synthesis.
Troubleshooting Logic for Low Yield in this compound Synthesis
References
Technical Support Center: Alkylation of Malonic Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the alkylation of malonic esters. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the alkylation of malonic esters?
A1: The most prevalent side reactions include:
-
Dialkylation: The introduction of two alkyl groups onto the α-carbon of the malonic ester. This is often a significant issue, leading to reduced yields of the desired mono-alkylated product.
-
O-alkylation: The alkylation of the enolate oxygen instead of the α-carbon, resulting in the formation of a ketene (B1206846) acetal (B89532).
-
Hydrolysis: The saponification of the ester functional groups under basic or acidic conditions, which can occur during the reaction or workup.
-
Elimination (E2) Reactions: When using secondary or tertiary alkyl halides, the base can abstract a proton from the alkyl halide, leading to the formation of an alkene byproduct instead of the desired alkylation.
-
Claisen Condensation: A self-condensation reaction of the starting ester enolate with another molecule of the ester. This is less common under typical malonic ester alkylation conditions but can occur.
Q2: How can I minimize the formation of the dialkylated product?
A2: To favor mono-alkylation, it is recommended to use a slight excess of the malonic ester relative to the base and the alkylating agent.[1] This ensures that the enolate of the starting material is more likely to react with the alkylating agent than the enolate of the mono-alkylated product. Slow, dropwise addition of the alkylating agent to the enolate solution at a controlled temperature can also help minimize dialkylation.[2]
Q3: What is the best base to use for the alkylation of diethyl malonate?
A3: Sodium ethoxide (NaOEt) in ethanol (B145695) is the most commonly used base for the alkylation of diethyl malonate.[1] It is crucial to use a base with the same alkyl group as the ester to prevent transesterification, a side reaction where the alkoxide exchanges with the ester's alkyl group, leading to a mixture of products.[1] For complete and irreversible deprotonation, stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed, often in aprotic solvents like THF or DMF.[1]
Q4: Can I use secondary alkyl halides for malonic ester synthesis?
A4: Secondary alkyl halides can be used, but they are more prone to undergoing a competing E2 elimination reaction, which reduces the yield of the desired alkylated product.[3] To mitigate this, carefully controlled reaction conditions, such as using a less sterically hindered base and lower reaction temperatures, are necessary. Tertiary alkyl halides are generally unsuitable as they predominantly lead to elimination products.[3]
Q5: How can I tell if O-alkylation has occurred?
A5: O-alkylation results in the formation of a ketene acetal, which has distinct spectroscopic signatures compared to the C-alkylated product. In the ¹H NMR spectrum, the absence of the characteristic methine proton (CH) signal of the C-alkylated product and the appearance of signals corresponding to a vinyl ether moiety would indicate O-alkylation. IR spectroscopy can also be informative, as the C=C stretching frequency of the ketene acetal will differ from the carbonyl (C=O) stretch of the C-alkylated ester.
Troubleshooting Guides
Problem 1: Low Yield of Mono-alkylated Product and Significant Dialkylation
Symptoms:
-
NMR or GC-MS analysis of the crude product shows a mixture of mono- and di-substituted malonic ester, with the dialkylated product being a major component.
-
The isolated yield of the desired mono-alkylated product is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the malonic ester relative to the alkylating agent (1.0 equivalent) and the base (1.0 equivalent). This statistical advantage favors the reaction of the starting enolate over the enolate of the mono-alkylated product. |
| Rapid Addition of Alkylating Agent | Add the alkylating agent dropwise to the solution of the malonic ester enolate. This maintains a low concentration of the alkylating agent, reducing the likelihood of a second alkylation event. |
| High Reaction Temperature | Maintain a controlled, and often lower, temperature during the addition of the alkylating agent and throughout the reaction. Higher temperatures can increase the rate of the second alkylation. |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or GC-MS and quench the reaction once the starting material is consumed to prevent further reaction to the dialkylated product. |
Problem 2: Low Yield and Formation of an Alkene Byproduct
Symptoms:
-
Low isolated yield of the desired alkylated product.
-
Detection of an alkene byproduct by GC-MS or NMR spectroscopy. This is often accompanied by the formation of a salt of the eliminated halide.
Possible Causes and Solutions:
| Cause | Solution |
| Use of a Secondary or Tertiary Alkyl Halide | The reaction is likely undergoing E2 elimination as a major competing pathway. Whenever possible, use a primary alkyl halide.[3] |
| Sterically Hindered or Strong Base | A strong, bulky base will favor proton abstraction (elimination) over nucleophilic attack (substitution). Consider using a milder base like potassium carbonate, or a less hindered alkoxide. |
| High Reaction Temperature | Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature can favor the S(_N)2 pathway. |
Problem 3: Presence of Carboxylic Acid Impurities in the Product
Symptoms:
-
Acidic compounds are detected during workup (e.g., effervescence upon addition of a bicarbonate solution).
-
NMR or IR spectroscopy indicates the presence of carboxylic acid functional groups.
Possible Causes and Solutions:
| Cause | Solution |
| Ester Hydrolysis During Reaction | Ensure anhydrous reaction conditions, as water can lead to the hydrolysis of the ester groups, especially in the presence of a strong base. |
| Harsh Aqueous Workup | Minimize exposure to strongly acidic or basic aqueous conditions during the workup, particularly at elevated temperatures. Use a mild quenching agent like saturated aqueous ammonium (B1175870) chloride. |
Data Presentation
Table 1: Influence of Base and Solvent on the Mono-alkylation of Diethyl Malonate with Benzyl (B1604629) Bromide
| Base (1.1 eq) | Solvent | Temperature (°C) | Time (h) | Mono-alkylation Yield (%) | Di-alkylation Yield (%) | Reference |
| NaOEt | Ethanol | Reflux | 6 | 75 | 15 | [4] |
| NaH | DMF | 25 | 4 | 85 | 10 | [5] |
| K₂CO₃ | Acetone | Reflux | 12 | 60 | 5 | [6] |
| K₂CO₃/TEBAC¹ | Toluene | 80 | 5 | 92 | <5 | [7] |
¹ TEBAC: Triethylbenzylammonium chloride (Phase-Transfer Catalyst)
Table 2: Alkylation of Diethyl Malonate with Various Alkyl Halides using Sodium Ethoxide in Ethanol
| Alkyl Halide | Product | Yield (%) | Reference |
| Ethyl Bromide | Diethyl ethylmalonate | 80-85 | [8] |
| n-Butyl Bromide | Diethyl n-butylmalonate | 75-80 | [2] |
| Benzyl Chloride | Diethyl benzylmalonate | 75 | [4] |
| 2-Bromobutane | Diethyl sec-butylmalonate | 40-50² | [9] |
² Lower yield is primarily due to a competing E2 elimination reaction.
Experimental Protocols
Protocol 1: Selective Mono-alkylation of Diethyl Malonate with Benzyl Chloride using Phase-Transfer Catalysis
This protocol is designed to minimize dialkylation by using a solid base and a phase-transfer catalyst.
Materials:
-
Diethyl malonate (1.1 equivalents)
-
Benzyl chloride (1.0 equivalent)
-
Potassium carbonate (K₂CO₃), anhydrous powder (2.0 equivalents)
-
Triethylbenzylammonium chloride (TEBAC) (0.05 equivalents)
-
Toluene, anhydrous
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate in toluene, add diethyl malonate and TEBAC.
-
Heat the mixture to 80 °C.
-
Add benzyl chloride dropwise over a period of 1 hour.
-
Maintain the reaction at 80 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 5-7 hours.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain diethyl benzylmalonate.
Protocol 2: Purification of Diethyl Benzylmalonate by Fractional Vacuum Distillation
Apparatus:
-
A round-bottom flask equipped with a magnetic stirrer and a Vigreux column.
-
A distillation head with a thermometer.
-
A condenser and a receiving flask.
-
A vacuum pump and a vacuum gauge.
Procedure:
-
Assemble the fractional distillation apparatus and ensure all joints are properly sealed.
-
Place the crude diethyl benzylmalonate in the distillation flask with a magnetic stir bar.
-
Gradually apply vacuum to the system.
-
Begin heating the distillation flask gently with a heating mantle.
-
Collect the forerun, which may contain any unreacted starting materials (diethyl malonate, bp ~90 °C at 15 mmHg).
-
The desired product, diethyl benzylmalonate, will distill at a higher temperature (bp 145–155 °C at 5 mmHg).[4] Collect this fraction in a clean receiving flask.
-
The residue in the distillation flask will primarily consist of the higher-boiling diethyl dibenzylmalonate.[4]
Visualizations
Caption: Key side reactions in the alkylation of malonic esters.
Caption: Troubleshooting workflow for malonic ester alkylation.
References
- 1. CN1237572A - Preparation method of diethyl malonate - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 8. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Solved Question 3 0.5 pts diethyl malonate + NaH/ ethanol | Chegg.com [chegg.com]
How to prevent dialkylation in malonate synthesis
Welcome to the Technical Support Center for malonate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments and prevent common side reactions, such as dialkylation.
Frequently Asked Questions (FAQs)
Q1: What is dialkylation in the context of malonate synthesis, and why is it a problem?
Dialkylation is a common side reaction in malonate synthesis where the alpha-carbon of the malonic ester is alkylated twice instead of once.[1] This occurs because the mono-alkylated product still possesses an acidic proton, which can be removed by a base to form another enolate that can react with a second molecule of the alkylating agent.[2] This is often undesirable as it leads to a mixture of products, making the purification of the desired mono-alkylated product difficult and reducing the overall yield.[1]
Q2: What are the key factors that influence the ratio of mono- to di-alkylation?
The outcome of the alkylation of a malonic ester is primarily determined by several factors:
-
Stoichiometry: The molar ratio of the malonic ester to the base and the alkylating agent is critical.[3]
-
Nature of the Base: The strength and steric bulk of the base used for deprotonation play a significant role.[4]
-
Solvent: The polarity and protic/aprotic nature of the solvent can influence the reactivity of the enolate.
-
Reaction Temperature: Temperature can affect the rate of both the desired and undesired reactions.
-
Nature of the Alkylating Agent: The reactivity and steric hindrance of the alkyl halide can impact the selectivity of the reaction.[3]
Q3: How can I favor mono-alkylation over di-alkylation?
To promote mono-alkylation, you should consider the following strategies:
-
Use a slight excess of the malonic ester relative to the base and the alkylating agent. This ensures that the base is consumed in forming the enolate of the starting material, leaving little to deprotonate the mono-alkylated product.[5]
-
Employ a sterically hindered base or a milder base in combination with a phase-transfer catalyst.
-
Control the addition of the alkylating agent , adding it slowly to the reaction mixture.
-
Maintain a lower reaction temperature to control the reaction rate.
-
Choose a less reactive alkylating agent if possible.
Troubleshooting Guides
Issue 1: High Levels of Dialkylated Product
Symptoms:
-
Analysis of the crude reaction mixture (e.g., by NMR or GC-MS) shows a significant peak corresponding to the dialkylated product.
-
Difficulty in isolating the pure mono-alkylated product due to similar physical properties to the dialkylated product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a slight excess (1.1 to 1.5 equivalents) of the malonic ester relative to the alkylating agent (1.0 equivalent) and the base (1.0 equivalent). |
| Base is too strong or used in excess | Use a less reactive base such as potassium carbonate, or a sterically hindered base like potassium tert-butoxide. Ensure accurate measurement of the base. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to better control the reaction rate. |
| Highly Reactive Alkylating Agent | Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration, thereby reducing the chance of a second alkylation. |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction once the formation of the mono-alkylated product is maximized. |
Issue 2: Low or No Conversion of Starting Material
Symptoms:
-
The starting malonic ester is the major component in the reaction mixture after the expected reaction time.
-
Low yield of the desired mono-alkylated product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Base | Ensure the base is fresh, of high purity, and has been stored under appropriate anhydrous conditions. Sodium ethoxide, for example, is sensitive to moisture.[4] |
| Insufficient Base | Use at least one full equivalent of the base relative to the limiting reagent (the alkylating agent). |
| Low Reaction Temperature | While high temperatures can promote dialkylation, some reactions may require gentle heating to proceed. Gradually increase the temperature while monitoring the reaction progress. |
| Poor Quality Alkylating Agent | Use a pure and reactive alkylating agent. The reactivity order for alkyl halides is generally I > Br > Cl. |
| Steric Hindrance | If using a bulky alkylating agent, a stronger, non-nucleophilic base like LDA or NaH in an aprotic solvent (e.g., THF, DMF) may be necessary to ensure complete enolate formation. |
Quantitative Data
The following table summarizes the expected product distribution under different reaction conditions. Please note that actual yields will vary depending on the specific substrates and reaction setup.
| Malonic Ester (equiv.) | Alkyl Halide (equiv.) | Base (equiv.) | Base Type | Solvent | Temperature | Expected Major Product | Reference |
| 1.2 | 1.0 | 1.0 | NaOEt | Ethanol (B145695) | Reflux | Mono-alkylated | [3] |
| 1.0 | 2.2 | 2.2 | NaOEt | Ethanol | Reflux | Di-alkylated | [3] |
| 1.0 | 1.1 | 1.1 | K₂CO₃ | Acetone | Reflux | Mono-alkylated | |
| 1.0 | 1.0 | 1.0 | NaH | THF/DMF | 0 °C to RT | Mono-alkylated | [4] |
| 1.0 | 1.1 | 5.0 (solid) | KOH | Toluene | RT | Mono-alkylated (with PTC) | [6][7] |
Experimental Protocols
Protocol 1: Selective Mono-alkylation of Diethyl Malonate
This protocol is designed to favor the formation of the mono-alkylated product.
Materials:
-
Diethyl malonate (1.2 equivalents)
-
Alkyl halide (1.0 equivalent)
-
Sodium ethoxide (NaOEt) (1.0 equivalent)
-
Anhydrous ethanol
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol.
-
To the stirred solution, add diethyl malonate dropwise at room temperature.
-
After the addition is complete, heat the mixture to a gentle reflux for 30 minutes to ensure complete enolate formation.
-
Cool the reaction mixture to room temperature and add the alkyl halide dropwise.
-
After the addition of the alkyl halide, heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Dialkylation
Caption: A logical workflow for troubleshooting and preventing excessive dialkylation.
Reaction Pathway: Mono- vs. Di-alkylation
Caption: The reaction pathway illustrating the formation of both mono- and di-alkylated products.
References
- 1. researchgate.net [researchgate.net]
- 2. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 7. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Malonate Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low conversion rates in malonate reactions.
Troubleshooting Guide: Low Conversion Rates in Malonic Ester Synthesis
Low conversion rates in malonic ester synthesis can arise from several factors, ranging from reagent quality to reaction conditions. This section provides a systematic approach to identifying and resolving these common issues.
Question: My malonic ester alkylation is resulting in a low yield. What are the most common causes?
Low yields in malonate alkylation can often be attributed to one or more of the following factors:
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Suboptimal Base Selection: The choice of base is critical for the efficient formation of the malonate enolate.[1]
-
Reagent Purity and Stoichiometry: Impurities in reagents or incorrect molar ratios can significantly impede the reaction.[1]
-
Inappropriate Reaction Conditions: Temperature and reaction time are crucial for the success of the alkylation.[1]
-
Prevalence of Side Reactions: Competing reactions, such as dialkylation or Claisen condensation, can consume starting materials and reduce the yield of the desired product.[1]
-
Inefficient Decarboxylation: The final step of converting the substituted malonic ester to the corresponding carboxylic acid can also be a source of yield loss.[1]
Below is a logical workflow to troubleshoot a low-yield malonate alkylation reaction.
Frequently Asked Questions (FAQs)
Base Selection and Handling
Q1: What is the best base for deprotonating diethyl malonate, and why?
The most common and effective base for deprotonating diethyl malonate is sodium ethoxide (NaOEt) in ethanol (B145695) (EtOH). This is because the pKa of the α-hydrogen of diethyl malonate is approximately 13, and the pKa of the conjugate acid of ethoxide (ethanol) is about 16.[2] This favorable pKa difference ensures efficient deprotonation to form the desired enolate. It is also crucial to use a base with an alkoxide that matches the ester's alcohol portion to prevent transesterification.[3][4]
Q2: My reaction is still sluggish even with sodium ethoxide. What could be the issue?
Several factors could be at play:
-
Base Degradation: Alkoxide bases are highly sensitive to moisture. Ensure your base is fresh and the reaction is conducted under anhydrous (dry) conditions.[1]
-
Incorrect pKa Matching: The base must be strong enough to effectively deprotonate the malonic ester. The pKa of the base's conjugate acid should be significantly higher than the pKa of the malonic ester.[1]
| Compound | pKa (in DMSO) | Recommended Base | pKa of Conjugate Acid (in DMSO) |
| Diethyl Malonate | ~16.4[5] | Sodium Ethoxide | ~29.8 (Ethanol)[5] |
| Dimethyl Malonate | ~15.9 | Sodium Methoxide | ~29.0 (Methanol) |
Data is approximate and can vary with solvent.
Reagents and Reaction Conditions
Q3: How critical is the purity of my reagents and solvent?
The purity of your reagents and solvent is paramount. Even technical grade malonic esters should be distilled under reduced pressure before use to remove impurities that can lower the yield. Solvents must be anhydrous, as water will react with the base and inhibit enolate formation. Alkyl halides should also be pure to prevent unwanted side reactions.[1]
Q4: What is the optimal temperature for the alkylation step?
The optimal temperature depends on the specific alkylating agent and solvent used. Generally, the enolate is formed at room temperature. Then, this solution is added to a refluxing solution of the alkylating agent.[5] However, for less reactive alkyl halides, heating may be necessary to overcome the activation energy. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[6]
Side Reactions
Q5: I'm observing a significant amount of dialkylated product. How can I favor mono-alkylation?
The formation of dialkylated products is a common issue in malonic ester synthesis.[1][3] To favor mono-alkylation, you can:
-
Use a molar excess of the malonic ester relative to the alkyl halide.[2][7]
-
Slowly add the alkyl halide to the reaction mixture to maintain a low concentration of the alkylating agent.
Q6: Besides dialkylation, what other side reactions can occur?
Other potential side reactions include:
-
Claisen Condensation: The enolate of the malonic ester can react with an unreacted ester molecule. This is generally less favorable than alkylation but can occur, especially if the alkylating agent is unreactive.[5]
-
Elimination Reactions: If using secondary or tertiary alkyl halides, elimination reactions can compete with the desired SN2 substitution, leading to the formation of alkenes. Primary alkyl halides are ideal substrates for this reaction.[2]
Hydrolysis and Decarboxylation
Q7: My decarboxylation step is not going to completion. What can I do?
Incomplete decarboxylation is often due to insufficient heating or improper acidic/basic conditions for the initial hydrolysis.[1]
-
Hydrolysis: The malonic ester must first be hydrolyzed to the corresponding dicarboxylic acid. This is typically achieved by heating with aqueous acid (e.g., H₂SO₄ or HBr) or a base like NaOH followed by acidification.[1][8] For sterically hindered esters, more vigorous conditions may be required.
-
Decarboxylation: The resulting β-dicarboxylic acid readily loses CO₂ upon heating.[2][8] Ensure the temperature is high enough for decarboxylation to occur, which is often done by heating the hydrolyzed product, sometimes in the presence of acid.[9]
Experimental Protocols
Protocol 1: General Procedure for Mono-alkylation of Diethyl Malonate
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and an addition funnel.
-
Procedure: a. Under a nitrogen atmosphere, place sodium ethoxide (1.05 equivalents) and anhydrous ethanol in the flask. b. Add diethyl malonate (1.0 equivalent) dropwise to the stirred solution at room temperature. c. After the addition is complete, stir the mixture for 30 minutes to ensure complete enolate formation. d. Add the alkyl halide (1.0 equivalent) dropwise via the addition funnel. e. Heat the reaction mixture to reflux and monitor the progress by TLC. f. Upon completion, cool the reaction to room temperature and quench with water. g. Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Knoevenagel Condensation in an Aqueous Medium
This protocol is adapted for the condensation of an aromatic aldehyde with an active methylene (B1212753) compound.
-
Apparatus: A round-bottom flask with a magnetic stirrer.
-
Procedure: a. In the flask, combine the aromatic aldehyde (1 mmol) and the active methylene compound (e.g., malononitrile) (1 mmol). b. Add water (e.g., 5 mL) and the chosen catalyst (e.g., 5 mol% Ni(NO₃)₂·6H₂O).[6] c. Stir the reaction mixture at room temperature. d. Monitor the progress of the reaction by TLC. e. Upon completion, add cold water (15-25 mL) to precipitate the product. f. Collect the solid product by filtration, wash with cold water, and air dry.[6]
Protocol 3: Hydrolysis and Decarboxylation
-
Apparatus: A round-bottom flask equipped with a reflux condenser.
-
Procedure:
-
Acidic Hydrolysis: To the alkylated malonic ester, add an excess of aqueous acid (e.g., 6M H₂SO₄). Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).[1]
-
Basic Hydrolysis: Alternatively, reflux the ester with an excess of aqueous NaOH. After hydrolysis, cool the mixture and acidify it with a strong acid.[1]
-
-
Decarboxylation: After hydrolysis and acidification, heat the solution to a temperature sufficient to induce decarboxylation (typically 100-150 °C). The evolution of CO₂ gas will be observed.
-
Work-up: Cool the residue and purify the resulting carboxylic acid by distillation or recrystallization.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 5. organic chemistry - Choice of base for malonic ester synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Malonic Ester Synthesis [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
Purification challenges with diallyl malonate crude product
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of crude diallyl malonate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound NMR/GC-MS analysis shows the presence of a significant amount of starting material (e.g., diethyl malonate, allyl alcohol, or malonic acid). What is the most effective removal method?
A1: The optimal method depends on the nature of the starting materials.
-
For unreacted diethyl malonate or mono-allyl malonate: These impurities often have boiling points close to the this compound product, making simple distillation challenging.[1] Fractional distillation under reduced pressure is the most effective method for separation.[2] Alternatively, flash column chromatography can provide excellent separation.
-
For unreacted malonic acid or acidic catalysts (e.g., p-toluenesulfonic acid): An aqueous wash with a mild base, such as saturated sodium bicarbonate (NaHCO₃) solution, is highly effective.[3] The acidic impurities will be converted to their corresponding salts, which are soluble in the aqueous layer and can be easily separated.
-
For unreacted allyl alcohol: A simple aqueous wash with brine can help remove excess allyl alcohol due to its solubility in water.
Q2: I am observing a significant amount of mono-allyl malonate in my product. How can I minimize its formation and remove it?
A2: The presence of mono-allyl malonate is a common issue resulting from incomplete alkylation.
-
Minimizing Formation: Ensure at least two equivalents of your allylating agent (e.g., allyl bromide) and a sufficient amount of base are used to drive the reaction to completion for the di-alkylation.[1]
-
Removal: Fractional vacuum distillation is the preferred method to separate mono-allyl malonate from the desired this compound, although it can be challenging due to their similar boiling points.[1] Careful control over the distillation parameters (pressure and temperature) is crucial. Flash column chromatography is also a very effective alternative for achieving high purity.
Q3: During the aqueous workup with a basic solution, I am concerned about the hydrolysis of my this compound product. Is this a valid concern and how can I mitigate it?
A3: Yes, ester hydrolysis is a potential side reaction when using a basic wash.[2][4] To minimize the risk of hydrolyzing your this compound product:
-
Use a mild base like sodium bicarbonate instead of strong bases like sodium hydroxide.[2]
-
Keep the contact time with the basic solution brief.
-
Perform the wash at a low temperature (e.g., in an ice-water bath) to reduce the rate of hydrolysis.[2]
-
Immediately follow the basic wash with a brine wash to remove any residual base.[2]
Q4: My purified this compound appears yellow or dark in color. What is the likely cause and how can I fix it?
A4: A yellow to dark color can indicate the presence of impurities or degradation products.
-
Cause: This can be due to residual acidic or basic impurities, or thermal degradation if the product was subjected to high temperatures for a prolonged period during distillation.
-
Solution: If the discoloration is due to impurities, repurification by flash column chromatography can be effective.[3] If thermal degradation is suspected, ensure future distillations are performed under a higher vacuum to lower the boiling point and minimize heat exposure.
Q5: When should I choose flash column chromatography over distillation for purification?
A5: Flash column chromatography is the ideal choice when:
-
You are working with a small-scale reaction.
-
The boiling points of your product and impurities are very close, making distillation impractical.[1]
-
Your product is thermally sensitive and may decompose during distillation.
-
Multiple impurities are present, and you require a high degree of purity.
Impurity Profile of Crude this compound
The following table summarizes common impurities found in crude this compound, their likely origin, and recommended purification methods.
| Impurity | Likely Origin | Recommended Purification Method |
| Diethyl Malonate | Unreacted starting material | Fractional Vacuum Distillation, Flash Column Chromatography |
| Mono-allyl Malonate | Incomplete alkylation | Fractional Vacuum Distillation, Flash Column Chromatography |
| Allyl Bromide/Allyl Alcohol | Unreacted starting material | Aqueous Wash, Vacuum Distillation |
| Malonic Acid | Unreacted starting material | Aqueous Wash with mild base (e.g., NaHCO₃) |
| Base/Base Salt | Reaction reagent/byproduct | Aqueous Wash |
| Solvent | Reaction solvent | Evaporation, Vacuum Distillation |
Experimental Protocols
Protocol 1: Purification by Aqueous Workup and Vacuum Distillation
This protocol is suitable for removing acidic and water-soluble impurities, followed by purification of the this compound.
1. Aqueous Workup: a. Transfer the crude reaction mixture to a separatory funnel. b. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. c. Shake the funnel gently, venting frequently to release any evolved CO₂ gas. d. Allow the layers to separate and remove the aqueous (lower) layer. e. Wash the organic layer with an equal volume of brine (saturated NaCl solution). f. Separate the layers and drain the organic layer into a clean, dry flask. g. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). h. Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
2. Vacuum Distillation: a. Assemble a vacuum distillation apparatus. b. Place the crude this compound in the distillation flask. c. Apply vacuum and slowly heat the flask using a heating mantle. d. Collect the fraction that distills at 128-130 °C under a vacuum of 12 mmHg.[5][6]
Protocol 2: Purification by Flash Column Chromatography
This protocol is recommended for achieving high purity, especially when dealing with impurities that have close boiling points to the product.
1. Column Preparation: a. Select an appropriate size flash chromatography column and pack it with silica (B1680970) gel as a slurry in the chosen eluent system. A common starting eluent is a mixture of ethyl acetate (B1210297) and hexane.[3]
2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. b. Alternatively, for less soluble products, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution and Fraction Collection: a. Begin elution with the chosen solvent system, applying positive pressure. b. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
4. Product Isolation: a. Combine the fractions containing the pure this compound. b. Remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting this compound purification.
References
Technical Support Center: Catalyst Efficiency in Diallyl Malonate Metathesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for challenges encountered during diallyl malonate metathesis experiments.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format to help you navigate experimental hurdles.
Question 1: My ring-closing metathesis (RCM) of this compound is resulting in low to no product yield. What are the potential causes?
Answer: Low yields in the RCM of this compound can stem from several factors. The most common issues include:
-
Catalyst Inactivity or Decomposition: The ruthenium catalyst is sensitive to air and moisture. Improper handling or storage can lead to deactivation. Additionally, certain impurities in the substrate or solvent can poison the catalyst.[1]
-
Presence of Ethylene (B1197577): The RCM of this compound produces ethylene as a byproduct. An accumulation of ethylene can inhibit the reaction rate or even reverse the reaction, thus reducing the yield.[2][3][4]
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent purity are critical. Using solvents that are not properly dried and degassed can significantly hinder catalyst activity.[5][6]
-
Impure Substrate: Impurities in the this compound can interfere with the catalyst. It is recommended to use purified this compound.
Question 2: How can I improve the yield of my this compound RCM reaction?
Answer: To enhance your product yield, consider the following optimization strategies:
-
Ensure an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst decomposition from oxygen.[7][8] Glassware should be oven-dried to remove any moisture.[5]
-
Remove Ethylene: To drive the reaction to completion, remove the ethylene byproduct as it forms. This can be achieved by bubbling a slow stream of an inert gas (nitrogen or argon) through the reaction mixture or by performing the reaction under a vacuum.[2][3][4]
-
Use High-Purity Reagents and Solvents: Purify the this compound before use, for instance, by distillation under reduced pressure.[6] Solvents should be anhydrous and thoroughly degassed.
-
Optimize Catalyst Loading: While higher catalyst loading might seem intuitive for better yields, it can sometimes lead to unwanted side reactions. For many this compound RCM reactions, low catalyst loadings (50 to 250 ppm) can be highly effective.[9]
-
Select the Appropriate Catalyst: Second-generation Grubbs and Hoveyda-Grubbs catalysts are commonly used for the RCM of this compound and generally show good activity.[7][10]
Question 3: I am observing the formation of oligomeric byproducts. How can I minimize these?
Answer: The formation of oligomers is often a concentration-dependent issue. To favor the intramolecular ring-closing reaction over intermolecular reactions that lead to oligomers, it is crucial to work at high dilution. While specific concentrations can vary, starting with a substrate concentration of around 0.1 M is a common practice.[11]
Question 4: How do I know if my catalyst is still active?
Answer: A simple visual cue for Grubbs-type catalysts is their color. An active catalyst solution typically has a distinct color (e.g., brown or green). A change in color or the formation of a precipitate can indicate catalyst decomposition. For a more definitive assessment, you can run a small-scale control reaction with a reliable substrate known to react under your conditions.
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the ring-closing metathesis of this compound?
A1: Second-generation Grubbs and Hoveyda-Grubbs catalysts are highly effective for the RCM of this compound, offering a good balance of stability and reactivity.[7][10] The choice may also depend on the specific substitution pattern of your malonate and the desired reaction conditions.
Q2: What is the typical reaction time and temperature for this compound RCM?
A2: The reaction is often carried out at room temperature to 40°C.[5] Reaction times can vary from 30 minutes to a few hours, depending on the catalyst, its loading, and the substrate concentration.[5] It is recommended to monitor the reaction progress using techniques like TLC, GC-MS, or NMR.[5][7][12]
Q3: How can I effectively remove the ruthenium catalyst from my final product?
A3: Removing residual ruthenium is crucial, especially in pharmaceutical applications. Common methods include:
-
Silica (B1680970) Gel Chromatography: This is a standard method for purifying the product and removing the catalyst.[5][8]
-
Activated Carbon Treatment: The crude reaction mixture can be treated with activated carbon to adsorb the ruthenium species.[7]
-
Use of Scavengers: Specific scavengers like tris(hydroxymethyl)phosphine (B1196123) (THMP) or lead tetraacetate can be used to precipitate the ruthenium.
-
Water Extraction for PEG-supported Catalysts: If using a PEG-supported catalyst, the ruthenium byproducts can be removed by a simple aqueous extraction.[11]
Q4: Can water be present in my reaction?
A4: Water should be avoided as it can promote catalyst decomposition, even with relatively robust ruthenium catalysts.[13][14] While some specialized catalysts are designed for aqueous metathesis, for standard procedures, anhydrous conditions are critical for high efficiency.
Data Presentation
Table 1: Comparison of Catalysts for the Ring-Closing Metathesis of Diethyl Diallylmalonate
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| Grubbs I | 0.4 | CH₂Cl₂ | Room Temp | 1 | 77 |
| Grubbs II | 1 | CD₂Cl₂ | 30 | ~1 | >95 |
| Hoveyda-Grubbs II | Not specified | Not specified | 0 | Not specified | Excellent |
| UltraCat | 0.1 | Toluene | 40 | 0.5 | 100 |
Note: Data compiled from various sources and reaction conditions may vary.[10][11][15]
Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis of Diethyl Diallylmalonate
-
Preparation: Oven-dry all glassware (e.g., a 25 mL round-bottom flask with a stir bar) for at least 8 hours and allow it to cool under an inert atmosphere.[5]
-
Solvent and Reagent Preparation: Use anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene).[5] Ensure the diethyl diallylmalonate is purified.
-
Reaction Setup: Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), add the desired amount of the ruthenium catalyst to the reaction flask.[5][8]
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask to dissolve the catalyst. For example, use 10 mL of dichloromethane for a reaction with 100 mg of substrate.[5]
-
Substrate Addition: Add the diethyl diallylmalonate to the catalyst solution.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 40°C) for the specified time (e.g., 1-2 hours).[5] To facilitate the removal of ethylene, a slow stream of nitrogen or argon can be bubbled through the solution.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or ¹H NMR.[5][7][12]
-
Quenching: Once the reaction is complete, it can be quenched by adding a few drops of ethyl vinyl ether.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by silica gel column chromatography to remove the ruthenium catalyst and any other impurities.[5][8]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Ethylene on Efficiency and Stereocontrol in Olefin Metathesis: When to Add It, When to Remove It, and When to Avoid It - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Low catalyst loading in ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Water-Accelerated Decomposition of Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Diallyl Malonate Reaction Monitoring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of diallyl malonate using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the key compounds I should be monitoring in the this compound synthesis?
A1: You should be monitoring the consumption of the starting materials, malonic acid and allyl alcohol, and the formation of the this compound product. It is also advisable to monitor for the presence of any significant side-products.
Q2: Which analytical technique, TLC or GC-MS, is better for monitoring this reaction?
A2: Both techniques are valuable. TLC is a rapid, qualitative method ideal for quick checks on reaction progress at the bench. GC-MS provides more detailed quantitative and qualitative information, allowing for the separation and identification of reactants, products, and any side-products based on their mass-to-charge ratio.
Q3: I'm having trouble visualizing the malonic acid spot on my TLC plate. Why is this and what can I do?
A3: Malonic acid is a polar, acidic compound and may not visualize well under a standard UV lamp if it remains at the baseline. Additionally, its acidity can cause it to streak on the silica (B1680970) gel plate. To improve visualization, you can use a stain that is sensitive to acidic functional groups, such as bromocresol green, which will show acidic compounds as yellow spots on a green or blue background. Adding a small amount of acetic acid to the developing solvent can also help to reduce streaking.
Q4: My GC-MS chromatogram shows several peaks other than my product. What could they be?
A4: Besides unreacted starting materials, other peaks could represent side-products from reactions such as the formation of mono-allyl malonate, or impurities present in the starting materials. The mass spectrum of each peak can be used to help identify these unknown compounds.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible on the TLC plate. | - The sample concentration is too low.- The compounds are not UV-active.- The spots have evaporated from the plate. | - Concentrate your sample and re-spot the plate.- Use a chemical stain (e.g., potassium permanganate (B83412) or p-anisaldehyde) to visualize the spots.- Ensure the plate is not heated excessively after spotting. |
| Spots are streaking or elongated. | - The sample is too concentrated.- The compound is strongly acidic (e.g., malonic acid). | - Dilute the sample before spotting.- Add a small amount (0.5-1%) of acetic acid to the mobile phase to suppress deprotonation of the acidic compound. |
| The Rf values are too high (spots are near the solvent front). | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture).[1] |
| The Rf values are too low (spots are near the baseline). | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[1] |
| Reactant and product spots have very similar Rf values. | - The chosen mobile phase does not provide adequate separation. | - Experiment with different solvent systems. Try solvents from different selectivity groups (e.g., substitute ethyl acetate with dichloromethane (B109758) or tetrahydrofuran).[2] |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing). | - Active sites in the injector liner or column.- Column contamination. | - Use a deactivated injector liner.- Trim the first few centimeters of the GC column.- Condition the column according to the manufacturer's instructions. |
| Poor peak shape (fronting). | - Column overload. | - Dilute the sample or inject a smaller volume. |
| No peaks or very small peaks observed. | - Leak in the injection port.- Syringe issue.- Incorrect GC-MS parameters. | - Check for leaks using an electronic leak detector.- Ensure the syringe is drawing and injecting the sample correctly.- Verify the injector temperature, oven temperature program, and detector settings are appropriate for your analytes. |
| Ghost peaks (peaks appearing in blank runs). | - Carryover from a previous injection.- Contaminated syringe or injector liner. | - Run a solvent blank to confirm carryover.- Clean the syringe thoroughly.- Replace the injector liner. |
| Shifting retention times. | - Leak in the system.- Changes in carrier gas flow rate.- Column degradation. | - Perform a leak check.- Ensure the carrier gas supply and pressure are stable.- Condition or replace the GC column. |
Experimental Protocols
TLC Monitoring of this compound Synthesis
This protocol is a starting point and may require optimization.
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent like ethyl acetate. Prepare separate solutions of your starting materials (malonic acid and allyl alcohol) and your this compound product standard for comparison.
-
Spotting: Using a capillary tube, spot the diluted reaction mixture, starting materials, and product standard on the baseline of the TLC plate.
-
Development: Develop the plate in a chamber containing a suitable mobile phase. A good starting point is a mixture of ethyl acetate and hexanes . The polarity can be adjusted to achieve optimal separation. For example, start with a 20:80 ethyl acetate:hexanes mixture and adjust as needed.
-
Visualization:
-
UV Light: Examine the dried plate under a UV lamp (254 nm). This compound and other UV-active compounds will appear as dark spots.
-
Staining:
-
Potassium Permanganate Stain: This stain is effective for visualizing compounds with oxidizable functional groups like the double bonds in allyl alcohol and this compound. These will appear as yellow spots on a purple background.
-
p-Anisaldehyde Stain: This is a good general-purpose stain that can visualize alcohols and esters. Gentle heating is required after dipping the plate.[3]
-
Bromocresol Green Stain: This stain is specific for acidic compounds and can be used to visualize the malonic acid starting material as a yellow spot.[4]
-
-
Expected Results: As the reaction progresses, the spot corresponding to malonic acid will diminish in intensity, while the spot for this compound will become more prominent. Due to its high volatility, allyl alcohol may be difficult to visualize on the TLC plate.
| Compound | Expected Relative Rf Value | Visualization Method(s) |
| Malonic Acid | Low | Bromocresol Green, p-Anisaldehyde |
| Allyl Alcohol | High (may be difficult to see) | Potassium Permanganate, p-Anisaldehyde |
| This compound | Intermediate to High | UV (254 nm), Potassium Permanganate, p-Anisaldehyde |
GC-MS Analysis of this compound
The following are suggested starting conditions for the GC-MS analysis of a this compound reaction mixture. Optimization may be necessary based on your specific instrumentation.
-
GC Column: A standard non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a suitable choice.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium with a constant flow rate of approximately 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (e.g., m/z 40-400) for qualitative analysis. Selected Ion Monitoring (SIM) can be used for improved sensitivity in quantitative analysis.
-
Expected Results:
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| Allyl Alcohol | Early eluting | 58, 57, 41, 39, 31 |
| Malonic Acid | May not be suitable for direct GC-MS without derivatization | - |
| This compound | Intermediate eluting | 184 (M+), 143, 115, 97, 69, 41 |
Note: The mass fragments for this compound are predicted based on typical ester fragmentation patterns and data for analogous compounds like diethyl diallylmalonate.[5][6] The fragmentation of malonate esters often involves the loss of alkoxy groups and rearrangements.[7]
Visualizations
Caption: Workflow for monitoring this compound synthesis.
References
Technical Support Center: Managing Exothermic Reactions in Diallyl Malonate Synthesis
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on safely managing the exothermic nature of diallyl malonate synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during this chemical transformation.
Troubleshooting Guide
Problem 1: Sudden and Rapid Temperature Increase During Base Addition
-
Question: I am observing a significant and difficult-to-control temperature spike while adding sodium ethoxide to my solution of diethyl malonate. What is happening and what should I do?
-
Answer: This is a strong indication of an uncontrolled exothermic reaction. The deprotonation of diethyl malonate by a strong base like sodium ethoxide is a highly exothermic process. A rapid addition rate does not allow for efficient heat dissipation, leading to a temperature spike.
Immediate Actions:
-
Immediately stop the addition of the base.
-
Ensure the cooling bath (e.g., ice-water or ice-salt) is efficiently cooling the reaction vessel.
-
Increase the stirring rate to improve heat transfer to the cooling medium.
-
If the temperature continues to rise uncontrollably, be prepared for a potential thermal runaway. Follow established laboratory safety protocols for such events, which may include quenching the reaction if a safe procedure is in place.
Preventative Measures:
-
Slow Addition: Add the base dropwise or in small portions, allowing the temperature to stabilize between additions.
-
Adequate Cooling: Use a cooling bath with sufficient capacity to absorb the heat generated. For larger scale reactions, consider more robust cooling systems.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.
-
Problem 2: Localized Boiling or "Hot Spots" in the Reaction Mixture
-
Question: I can see bubbling and localized boiling near the point of base addition, even though the overall temperature of the reaction mixture is within the desired range. Is this a concern?
-
Answer: Yes, this is a significant concern. Localized boiling indicates poor heat dissipation and the formation of "hot spots." These can lead to side reactions, degradation of reactants and products, and can be a precursor to a full-scale thermal runaway.
Immediate Actions:
-
Halt the addition of the reagent.
-
Improve stirring to break up thermal gradients within the mixture.
-
Ensure the cooling bath is making good contact with the reaction flask.
Preventative Measures:
-
Efficient Stirring: Use an overhead stirrer for larger volumes or a properly sized magnetic stir bar for smaller reactions to ensure vigorous and homogenous mixing.
-
Sub-surface Addition: If possible, add the exothermic reagent below the surface of the reaction mixture to promote rapid dispersion and heat exchange.
-
Problem 3: The Reaction Temperature Continues to Rise After Halting Reagent Addition
-
Question: I've stopped adding the base, but the temperature of my reaction is still climbing. What should I do?
-
Answer: This is a critical situation and may indicate the beginning of a thermal runaway. The rate of heat generation is exceeding the rate of heat removal, and the reaction is self-accelerating.
Immediate Actions:
-
Alert personnel: Inform others in the laboratory of the situation.
-
Emergency Cooling: If available and safe to do so, add more cooling medium to the external bath (e.g., dry ice to an isopropanol (B130326) bath).
-
Do not seal the system: Ensure the reaction vessel is not a closed system to prevent pressure buildup.
-
Prepare for quench (if applicable): If a pre-planned and tested quenching procedure is available, prepare to execute it. This should only be done by experienced personnel with appropriate safety measures in place.
-
Evacuate: If the temperature rise cannot be controlled, evacuate the immediate area and follow emergency procedures.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is the diallylation of malonic esters exothermic?
-
A1: The primary exothermic step is the deprotonation of the α-carbon of the malonic ester by a strong base (e.g., sodium ethoxide). This acid-base reaction releases a significant amount of heat. The subsequent nucleophilic attack of the resulting enolate on allyl bromide is also exothermic, but typically to a lesser extent.
-
-
Q2: What are the primary safety hazards associated with this exotherm?
-
A2: The main hazard is a thermal runaway, where the reaction temperature increases uncontrollably. This can lead to:
-
Rapid boiling of the solvent, causing a dangerous increase in pressure within the reactor.
-
Decomposition of reagents and products, potentially generating flammable or toxic gases.
-
Breaching of the reaction vessel, leading to the release of hazardous materials.
-
-
-
Q3: What are the best practices for controlling the temperature during this synthesis?
-
A3:
-
Cooling: Always conduct the base addition at a low temperature, typically between 0 and 10 °C, using an efficient cooling bath.
-
Slow Addition: Add the base in a slow, controlled manner (dropwise for liquids, portion-wise for solids) to allow the cooling system to dissipate the generated heat.
-
Monitoring: Continuously monitor the internal temperature of the reaction.
-
Stirring: Ensure efficient and constant stirring to maintain a homogenous temperature throughout the reaction mixture.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen, which can sometimes contribute to exotherms.
-
-
-
Q4: Can the choice of base or solvent affect the exotherm?
-
A4: Yes. Stronger bases may lead to a more vigorous initial exotherm. The choice of solvent can also play a role in heat dissipation. A solvent with a higher heat capacity can absorb more heat, and a solvent with a boiling point well above the desired reaction temperature provides a larger safety margin.
-
-
Q5: Are there alternative methods to diallylate malonic esters with better temperature control?
-
A5: Phase-transfer catalysis (PTC) can be an alternative. PTC often uses milder bases like potassium carbonate and can sometimes be performed at or near room temperature, offering better control over the exotherm. However, reaction kinetics and yields may differ.
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Initial Temperature | 0 - 10 °C | Minimizes the initial rate of the exothermic deprotonation. |
| Base Addition Rate | Dropwise / Slow Portion-wise | Allows for gradual heat release and effective dissipation by the cooling system. |
| Stirring Speed | Vigorous and constant | Ensures homogenous temperature distribution and prevents localized hot spots. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with air and moisture. |
| Troubleshooting Scenario | Potential Cause | Recommended Action |
| Rapid Temperature Rise | Base added too quickly | Stop addition, ensure cooling is effective, increase stirring. |
| Localized Boiling | Inefficient stirring / Hot spots | Stop addition, improve stirring, ensure good thermal contact with cooling bath. |
| Runaway Temperature | Heat generation > Heat removal | Cease all additions, apply emergency cooling if safe, prepare for quench/evacuation. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound with Exotherm Management
Materials:
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Diethyl malonate
-
Sodium ethoxide (or sodium metal and absolute ethanol)
-
Allyl bromide
-
Anhydrous solvent (e.g., ethanol (B145695) or THF)
-
Ice bath (or other suitable cooling system)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer or overhead stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry, three-necked flask equipped with a magnetic stir bar (or overhead stirrer), a thermometer, a dropping funnel, and an inlet for inert gas.
-
Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Base Preparation (if using sodium metal): If preparing sodium ethoxide in situ, carefully add small pieces of sodium metal to anhydrous ethanol under a positive pressure of inert gas. This reaction is also exothermic and produces hydrogen gas; ensure proper ventilation and cooling.
-
Cooling: Cool the reaction flask containing the sodium ethoxide solution to 0-5 °C using an ice bath.
-
Diethyl Malonate Addition: Slowly add the diethyl malonate to the cooled base solution dropwise from the dropping funnel over a period of 30-60 minutes. Monitor the internal temperature closely and ensure it does not exceed 10 °C.
-
Enolate Formation: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 30 minutes to ensure complete formation of the enolate.
-
Allyl Bromide Addition: While maintaining the temperature between 0-10 °C, add the allyl bromide dropwise from the dropping funnel over 30-60 minutes. A slight exotherm may be observed during this addition.
-
Reaction: After the addition of allyl bromide is complete, allow the reaction to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or GC).
-
Workup: Quench the reaction by slowly adding it to cold water or a saturated ammonium (B1175870) chloride solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: Workflow for managing exotherms in this compound synthesis.
Caption: Decision tree for troubleshooting a thermal runaway event.
Effect of base strength on diallyl malonate alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the alkylation of diallyl malonate. Below you will find troubleshooting guides and frequently asked questions to navigate potential challenges and optimize your experimental outcomes.
Troubleshooting Guides
Problem 1: Low Yield of Mono-alkylated Product and Significant Dialkylation
-
Symptoms: Your NMR or GC-MS analysis shows a mixture of mono- and di-substituted this compound, with the dialkylated product being a major component. The yield of the desired mono-alkylated product is significantly lower than expected.
-
Possible Causes and Solutions:
-
Incorrect Stoichiometry: An excess of the base or alkylating agent relative to the this compound can lead to the deprotonation of the mono-alkylated product and subsequent further alkylation.
-
Solution: Use a moderate excess of this compound relative to the alkylating agent and the base. A 1.1:1:1 ratio of this compound to alkylating agent to base is a good starting point for mono-alkylation.[1]
-
-
Strongly Basic Conditions: While a strong base is necessary, prolonged reaction times or high temperatures can favor the formation of the second enolate from the mono-alkylated product, leading to dialkylation.[1]
-
Reactive Alkylating Agent: Highly reactive primary alkyl halides can lead to rapid sequential alkylation.[1]
-
Solution: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, giving the this compound enolate a higher probability of reacting before the mono-alkylated product's enolate can form and react.[2]
-
-
Problem 2: No Reaction or Incomplete Conversion
-
Symptoms: TLC or GC-MS analysis shows a significant amount of unreacted this compound even after extended reaction times.
-
Possible Causes and Solutions:
-
Inactive Base: The base may have decomposed due to exposure to moisture or air. This is particularly common for reactive bases like sodium hydride.
-
Solution: Use a fresh batch of base or properly stored base. For sodium hydride, this means ensuring it is stored under an inert atmosphere.
-
-
Insufficient Base Strength: The chosen base may not be strong enough to efficiently deprotonate the this compound. The pKa of diethyl malonate is around 13, and this compound is expected to have a similar pKa.[4] The base's conjugate acid should have a significantly higher pKa.
-
Solution: Switch to a stronger base. If you are using a weak base like potassium carbonate, the reaction may require heating or the use of a phase-transfer catalyst to proceed at a reasonable rate.[5]
-
-
Unreactive Alkyl Halide: The reactivity of alkyl halides follows the trend I > Br > Cl. Secondary and tertiary halides are also less reactive in SN2 reactions.
-
Solution: Ensure your alkyl halide is of good quality. If possible, use an alkyl iodide or bromide for higher reactivity.[1]
-
-
Low Temperature: The reaction may require a certain activation energy to proceed.
-
Solution: Gentle heating may be necessary. Monitor the reaction by TLC or GC-MS to find the optimal temperature.[1]
-
-
Poor Solubility: If the reactants are not well-dissolved, the reaction rate will be significantly reduced.
-
Solution: Choose a solvent that dissolves all reactants. For strong bases like NaH, aprotic polar solvents like DMF or THF are often used.[6]
-
-
Problem 3: Formation of an Elimination Product (Alkene)
-
Symptoms: GC-MS or NMR analysis reveals the presence of an alkene derived from the alkylating agent. This is more common when using secondary or tertiary alkyl halides.
-
Possible Causes and Solutions:
-
Sterically Hindered Alkyl Halide: Secondary and especially tertiary alkyl halides are prone to E2 elimination in the presence of a strong base.[2]
-
Solution: Whenever possible, use primary alkyl halides as they are less susceptible to elimination reactions.[2]
-
-
Strong, Bulky Base: A sterically hindered base can preferentially act as a base for elimination rather than facilitating nucleophilic substitution.
-
Solution: Consider using a less sterically hindered base. For example, sodium ethoxide is commonly used for diethyl malonate alkylation.[6]
-
-
High Reaction Temperature: Elevated temperatures can favor elimination over substitution.[1]
-
Solution: Maintain the lowest possible temperature that allows for a reasonable reaction rate.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the effect of base strength on the alkylation of this compound?
The strength of the base is a critical factor. The base must be strong enough to deprotonate the this compound to form the enolate, which acts as the nucleophile. A base whose conjugate acid has a pKa significantly higher than that of this compound (pKa ≈ 13) is required for efficient enolate formation.[4]
-
Strong Bases (e.g., Sodium Hydride (NaH), Sodium Ethoxide (NaOEt), Lithium Diisopropylamide (LDA)): These bases ensure a high concentration of the enolate, which generally leads to faster reaction rates.[6] However, they can also promote side reactions like dialkylation and elimination, especially with reactive or sterically hindered alkyl halides.[1][2] Strong, non-nucleophilic bases like LDA can be particularly useful for complete and irreversible deprotonation, which can sometimes minimize side reactions.[6]
-
Weak Bases (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃)): Weaker bases are milder and less likely to cause elimination.[7] However, the reaction may be slower and require heating.[8] To improve the efficiency of weaker bases, a phase-transfer catalyst can be employed, which helps to shuttle the base into the organic phase.[3]
Q2: How can I favor the formation of the mono-alkylated product?
To favor mono-alkylation, you should aim to have the this compound enolate react preferentially over the enolate of the mono-alkylated product. This can be achieved by:
-
Using a slight excess of this compound relative to the base and the alkylating agent.[1][6]
-
Slowly adding the alkylating agent to the reaction mixture.[2]
-
Maintaining a controlled, and often lower, reaction temperature.[2]
Q3: How can I promote the formation of the di-alkylated product?
To favor di-alkylation, you need to ensure that the mono-alkylated product is also deprotonated and reacts with the alkylating agent. This is typically achieved by:
-
Using at least two equivalents of base and two equivalents of the alkylating agent.
-
The reaction can be performed in a stepwise manner, where the mono-alkylation is completed first, followed by the addition of a second equivalent of base and the second alkylating agent.[6]
Q4: What is transesterification and how can I avoid it?
Transesterification is a side reaction that can occur if the alkoxide base used does not match the ester groups of the malonate. For example, using sodium methoxide (B1231860) with this compound could lead to the formation of methyl allyl malonate.
-
Solution: To avoid this, use a base with the same alkoxide as the ester (e.g., sodium allyloxide for this compound). Alternatively, using a non-alkoxide base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) will prevent transesterification.[6]
Q5: What are the best solvents for this compound alkylation?
The choice of solvent depends on the base being used.
-
For alkoxide bases like sodium ethoxide, the corresponding alcohol (e.g., ethanol) is commonly used.[6]
-
For strong bases like NaH and LDA, aprotic polar solvents such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) are preferred to ensure complete enolate formation and minimize side reactions.[6]
-
For weaker bases like potassium carbonate, solvents like acetone, DMF, or acetonitrile (B52724) can be used.[7][8]
Data Presentation
Table 1: Comparison of Common Bases for Malonic Ester Alkylation
| Base | Typical Solvent | Relative Basicity | Key Advantages | Key Disadvantages |
| Sodium Ethoxide (NaOEt) | Ethanol | Strong | Readily available, inexpensive, effective for a wide range of alkyl halides.[7] | Can promote transesterification if the ester and alkoxide do not match; can lead to dialkylation.[7] |
| Sodium Hydride (NaH) | THF, DMF | Strong | Irreversible deprotonation, avoids transesterification.[6] | Highly reactive with water, requires anhydrous conditions. |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF, Acetonitrile | Weak | Milder, less prone to elimination reactions, inexpensive.[7] | Slower reaction rates, may require heating or a phase-transfer catalyst. |
| Lithium Diisopropylamide (LDA) | THF | Very Strong | Strong, non-nucleophilic, sterically hindered, good for complete enolate formation.[4][6] | Requires low temperatures (-78 °C) to prepare and handle, sensitive to air and moisture. |
Experimental Protocols
Mono-alkylation of this compound using Sodium Hydride
This protocol is a representative procedure for the mono-alkylation of this compound using a strong base.
-
Materials:
-
This compound (1.1 equivalents)
-
Alkyl halide (1.0 equivalent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.0 equivalent)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the sodium hydride dispersion.
-
Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil and decant the hexane carefully under a stream of nitrogen.
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Add this compound dropwise to the stirred suspension of NaH in DMF.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise via the dropping funnel.
-
Let the reaction proceed at room temperature for 2-4 hours, monitoring its progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Experimental workflow for the mono-alkylation of this compound.
Caption: Effect of base strength on this compound alkylation outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]
Removal of byproducts from diallyl malonate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diallyl malonate. The focus is on identifying and removing common byproducts to ensure the purity of the desired reaction products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of a higher molecular weight byproduct in my this compound alkylation reaction. What is it and how can I prevent it?
A1: The most common higher molecular weight byproduct is the di-alkylated this compound . This occurs because the mono-alkylated product still has an acidic proton that can be removed by the base, leading to a second alkylation.[1]
Troubleshooting Steps:
-
Stoichiometry Control: Use a precise 1:1 molar ratio of this compound to the alkylating agent. A slight excess of this compound can favor mono-alkylation.[1][2]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant this compound enolate.[1]
-
Base Selection: While a strong base is necessary, using a milder base like potassium carbonate or carefully controlling the amount of a strong base can sometimes reduce dialkylation.[1]
-
Purification: If dialkylation still occurs, careful column chromatography is often required to separate the mono- and di-alkylated products due to their similar polarities.[1]
Q2: My reaction yield is low, and I've identified an alkene byproduct derived from my alkylating agent. What is the cause and how can it be avoided?
A2: The formation of an alkene is likely due to a competing E2 elimination reaction of your alkylating halide, promoted by the basic conditions of the reaction.[1] This is particularly problematic with secondary and tertiary alkyl halides.[1]
Troubleshooting Steps:
-
Choice of Alkylating Agent: Whenever possible, use primary or methyl alkyl halides, as they are less prone to elimination.[1]
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to favor substitution over elimination.
-
Base Selection: Consider using a bulkier, less nucleophilic base which may favor deprotonation of the this compound over promoting elimination of the alkyl halide.
Q3: During workup, my aqueous layer seems acidic, and I suspect some of my this compound has hydrolyzed. How can I prevent this?
A3: Hydrolysis of the this compound ester to diallyl malonic acid or further to malonic acid and allyl alcohol can occur in the presence of water, especially under acidic or basic conditions and at elevated temperatures.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents for the reaction.
-
Careful Workup: During the aqueous workup, use mild basic solutions like saturated sodium bicarbonate (NaHCO₃) for washing instead of strong bases like sodium hydroxide (B78521) (NaOH).[3] Keep the wash times brief and perform them at low temperatures (e.g., in an ice bath) to minimize the risk of ester hydrolysis.[3] Immediately follow a basic wash with a brine wash to remove any residual base.[3]
Q4: How can I effectively remove unreacted this compound from my crude product?
A4: The best method depends on the properties of your product.
-
Basic Aqueous Wash: A wash with a mild basic solution like saturated sodium bicarbonate can deprotonate the acidic α-protons of the unreacted this compound, forming a water-soluble salt that can be extracted into the aqueous layer.[3]
-
Fractional Distillation: If your product is thermally stable and has a boiling point significantly different from this compound, fractional distillation under reduced pressure can be a highly effective purification method, particularly for large-scale reactions.[3]
-
Column Chromatography: This is the preferred method for small-scale reactions, thermally sensitive compounds, or when the boiling points of the product and this compound are very close.[3]
Data Presentation
The following table summarizes the common purification methods for the removal of byproducts from this compound reactions.
| Purification Method | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| Basic Aqueous Wash | Converts acidic this compound into a water-soluble salt.[3] | Quick, simple, and removes acidic impurities.[3] | Risk of hydrolyzing the desired ester product. May not be completely effective in a single wash.[3] | Products that are not sensitive to basic conditions. |
| Fractional Distillation | Separation based on differences in boiling points.[3] | Scalable to large quantities and can yield very pure product.[3] | Requires the product to be thermally stable. Ineffective if boiling points are close.[3] | Thermally stable products with a boiling point difference of at least 20-30 °C from impurities.[3] |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase.[3] | Highly effective for separating compounds with similar boiling points. Suitable for thermally sensitive compounds.[3] | Can be time-consuming and may lead to product loss on the column. | Small-scale reactions and purification of thermally sensitive or isomeric products.[3] |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound by Basic Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Shake the funnel gently for 1-2 minutes, venting frequently to release any evolved gas (CO₂).[3]
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with brine to remove residual water and base.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[3]
-
Analysis: Analyze a small sample of the product by GC, HPLC, or NMR to confirm the removal of this compound. Repeat the wash if necessary.[3]
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with a solvent system of appropriate polarity, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[3]
Mandatory Visualization
Below are diagrams illustrating key workflows for troubleshooting and experimental procedures related to this compound reactions.
References
Diallyl malonate handling and safety precautions to avoid hazards
Welcome to the technical support center for diallyl malonate. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling and use of this chemical in a laboratory setting. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed safety protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous chemical. The primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2][3]
While the toxicological properties have not been fully investigated, it may be harmful if swallowed, inhaled, or absorbed through the skin.[4]
Q2: What are the immediate first aid measures in case of exposure to this compound?
A2: In case of accidental exposure, follow these first aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical advice.[3][4]
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. If symptoms occur, get medical attention.[3][4]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Appropriate PPE is mandatory to ensure safety. This includes:
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields that conform to EN166 or OSHA 29 CFR 1910.133 standards.[5]
-
Hand Protection: Wear impervious, chemical-resistant gloves. Always inspect gloves for damage before use and use proper glove removal techniques to avoid skin contact.[5]
-
Body Protection: A lab coat or other appropriate protective clothing should be worn to prevent skin contact.[5]
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required. If ventilation is inadequate or if you are working with larger quantities, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4]
Q4: How should I properly store this compound in the lab?
A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][4]
Q5: What should I do in case of a this compound spill?
A5: In the event of a spill:
-
Ensure adequate ventilation and remove all sources of ignition.[5]
-
Wear appropriate personal protective equipment (PPE), including respiratory protection if necessary.[4]
-
Absorb the spill with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[4][5]
-
Collect the absorbed material into a suitable, closed container for disposal.[5]
-
Do not let the chemical enter drains.[6]
-
Clean the spill area thoroughly.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Visible Fumes or Strong Odor During Experiment | Inadequate ventilation or overheating of the substance. | Immediately stop the experiment and move to a well-ventilated area. If you feel unwell, seek medical attention. Re-evaluate your experimental setup to ensure proper ventilation, such as working in a fume hood. |
| Skin Redness or Irritation After Handling | Direct skin contact with this compound due to improper PPE or handling. | As a first aid measure, wash the affected area with soap and water for at least 15 minutes.[4] If irritation persists, seek medical attention. Review your glove-wearing and handling procedures to prevent future contact. |
| Cloudy or Discolored this compound | Contamination or degradation of the chemical. | Do not use the chemical as it may lead to unpredictable experimental results. Dispose of it according to your institution's hazardous waste guidelines. |
| Unexpectedly Vigorous Reaction | Incompatibility with other reagents or reaction conditions. This compound is incompatible with strong oxidizing agents, acids, and bases.[3][4] | Carefully and safely quench the reaction. Review your experimental protocol to identify any incompatible substances. Always add reagents slowly and control the reaction temperature. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound for quick reference.
| Property | Value | Source(s) |
| CAS Number | 3195-24-2 | [1][7] |
| Molecular Formula | C₁₃H₂₀O₄ | [1][7] |
| Molecular Weight | 240.30 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Odor | Fruity | [8] |
| Boiling Point | 128-130 °C at 12 mmHg | [7] |
| Flash Point | >110 °C (>230 °F) | [7] |
| Density | 0.994 g/mL at 25 °C | [7] |
| Water Solubility | Sparingly soluble (0.72 g/L at 25°C) | [7] |
| Refractive Index | n20/D 1.446 | [7] |
| Occupational Exposure Limits (PEL, TLV) | Not established | [4] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for the safe handling and use of this compound in a laboratory setting.
1. Pre-Experiment Preparation
-
Risk Assessment: Conduct a thorough risk assessment for your specific experiment, considering the quantity of this compound to be used, the reaction conditions, and all other chemicals involved.
-
Information Review: Review the Safety Data Sheet (SDS) for this compound and all other reagents.
-
Engineering Controls: Ensure that a properly functioning chemical fume hood is available. Check that the safety shower and eyewash station are accessible and have been recently tested.[5]
-
Personal Protective Equipment (PPE): Assemble and inspect all necessary PPE:
-
Chemical safety goggles or a face shield.
-
Appropriate chemical-resistant gloves (e.g., nitrile).
-
A flame-resistant lab coat.
-
2. Handling and Use
-
Dispensing:
-
Experimental Procedure:
-
When transferring the liquid, do so carefully to avoid splashing.
-
If heating the substance, be aware that it can form explosive mixtures with air upon intense heating.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases.[3][4]
-
3. Post-Experiment Procedures
-
Decontamination: Decontaminate the work area thoroughly after the experiment is complete.
-
Waste Disposal:
-
Dispose of this compound waste and any contaminated materials in a designated hazardous waste container.[6]
-
All chemical waste must be disposed of in accordance with local, regional, and national regulations. Consult your institution's environmental health and safety office for specific guidance.[4][6]
-
Do not mix this compound waste with other incompatible waste streams.
-
-
PPE Removal and Hygiene:
-
Properly remove and dispose of gloves and any other disposable PPE.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Visualized Workflows
Caption: this compound Safe Handling Workflow.
Caption: Hazard Control Hierarchy for this compound.
References
- 1. Diethyl diallylmalonate | C13H20O4 | CID 76664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl diallylmalonate (CAS 3195-24-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. CAS 3195-24-2: Diethyl diallylmalonate | CymitQuimica [cymitquimica.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Validation & Comparative
A Head-to-Head Comparison of Diallyl Malonate and Dimethyl Malonate in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that profoundly impacts the efficiency, yield, and outcome of a synthetic pathway. Malonic acid esters are foundational building blocks in organic synthesis, prized for the reactivity of their acidic methylene (B1212753) protons. This guide provides an in-depth, objective comparison of two common malonic esters: diallyl malonate and dimethyl malonate, highlighting their distinct reactivity profiles and applications, supported by experimental data and detailed protocols.
The primary difference in reactivity between this compound and dimethyl malonate arises from the nature of their ester groups. The allyl groups in this compound introduce unique reactivity, particularly in transition-metal-catalyzed reactions, that is absent in the more conventional dimethyl malonate. This comparison will delve into their performance in key synthetic transformations, including alkylation and palladium-catalyzed reactions.
Physicochemical Properties: A Foundation for Reactivity
A molecule's physical and chemical properties are intrinsically linked to its reactivity. The following table summarizes the key properties of this compound and dimethyl malonate.
| Property | This compound | Dimethyl Malonate |
| Molecular Formula | C₉H₁₂O₄ | C₅H₈O₄ |
| Molecular Weight | 184.19 g/mol | 132.11 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 220 °C | 181 °C |
| Density | 1.06 g/cm³ | 1.15 g/cm³ |
| pKa of α-hydrogen | ~13 | ~13[1] |
The acidity of the α-hydrogens for both esters is comparable, suggesting similar ease of enolate formation under basic conditions.[1] However, the larger molecular weight and higher boiling point of this compound are notable differences.
Reactivity in Malonic Ester Synthesis: Alkylation
The classical malonic ester synthesis involves the alkylation of the enolate followed by hydrolysis and decarboxylation to produce a substituted carboxylic acid.[1][2][3] While both esters undergo this fundamental transformation, the reaction conditions and potential side reactions can differ.
Dimethyl Malonate: A well-established substrate for malonic ester synthesis, dimethyl malonate reliably undergoes mono- and di-alkylation.[1][2] The use of a base such as sodium methoxide (B1231860) in methanol (B129727) is typical for generating the enolate, which then reacts with an alkyl halide.[1]
This compound: While this compound can undergo alkylation at the α-carbon, its utility in classical malonic ester synthesis is less common. The presence of the allyl groups opens avenues for other reactions, and their stability under standard hydrolysis and decarboxylation conditions must be considered.
The following table summarizes typical conditions for the mono-alkylation of malonic esters.
| Feature | This compound (Representative Conditions) | Dimethyl Malonate |
| Base | Sodium Hydride (NaH) | Sodium Methoxide (NaOMe)[1] |
| Solvent | Tetrahydrofuran (THF) | Methanol (MeOH)[1] |
| Alkylating Agent | Primary Alkyl Halide (e.g., R-Br) | Primary Alkyl Halide (e.g., 1-bromobutane)[1] |
| Temperature | 0 °C to room temperature | Reflux[1] |
| Typical Yield | Not widely reported for simple alkylation | 70-90% for mono-alkylation |
Palladium-Catalyzed Reactions: The Forte of this compound
The most significant distinction in reactivity lies in palladium-catalyzed reactions. The allyl groups of this compound make it an excellent substrate for reactions such as the Tsuji-Trost allylic alkylation and, more specifically, decarboxylative allylation.
In the presence of a palladium(0) catalyst, this compound can undergo a decarboxylative allylation, a process where the loss of a carboxyl group generates a nucleophile that then undergoes allylation. This reaction is a powerful tool for forming carbon-carbon bonds under relatively mild conditions.
Dimethyl malonate, lacking the allyl groups, does not participate in these specific palladium-catalyzed decarboxylative rearrangements. However, it is a common nucleophile in the Tsuji-Trost reaction, where it attacks a separate π-allyl palladium complex.[4][5][6]
| Reaction | This compound | Dimethyl Malonate |
| Pd-Catalyzed Decarboxylative Allylation | Readily undergoes reaction, especially when substituted at the α-position.[7] | Does not undergo this reaction. |
| Tsuji-Trost Reaction (as nucleophile) | Can act as a nucleophile. | Commonly used as a "soft" nucleophile.[4][5][6] |
Experimental Protocols
Mono-alkylation of Dimethyl Malonate
This protocol is a representative example of a classical malonic ester synthesis alkylation step.[1]
Materials:
-
Dimethyl malonate
-
Sodium methoxide
-
Anhydrous methanol
-
Diethyl ether
-
Water
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve sodium methoxide in anhydrous methanol.
-
Add dimethyl malonate dropwise to the sodium methoxide solution.
-
Following the addition of dimethyl malonate, add 1-bromobutane dropwise. The reaction may become exothermic and begin to reflux.
-
Maintain a gentle reflux for 2-3 hours after the addition is complete.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with water, followed by a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Palladium-Catalyzed Decarboxylative Allylation of an α-Substituted this compound
This protocol is a general representation of the conditions often employed for this transformation.
Materials:
-
α-substituted this compound
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., THF or Toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the α-substituted this compound in the anhydrous solvent.
-
Add the palladium(0) catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC) for the evolution of CO₂ and formation of the product.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to isolate the desired homoallylic ester.
Visualizing the Synthetic Pathways
Malonic Ester Synthesis Workflow
Caption: General workflow for malonic ester synthesis.
Palladium-Catalyzed Decarboxylative Allylation of this compound
Caption: Key steps in the palladium-catalyzed decarboxylative allylation.
Conclusion
The choice between this compound and dimethyl malonate is dictated by the synthetic strategy. Dimethyl malonate is a reliable and cost-effective choice for classical malonic ester synthesis, providing a straightforward route to mono- and di-substituted acetic acids. Its reactivity is predictable and well-documented.
In contrast, this compound offers unique synthetic possibilities through palladium catalysis. Its ability to undergo decarboxylative allylation provides an elegant and efficient method for constructing homoallylic esters, which are valuable intermediates in natural product synthesis. While it can be used in traditional alkylation reactions, its true potential is realized in the realm of transition-metal-catalyzed transformations. For the medicinal chemist and drug development professional, understanding these distinct reactivities is paramount for designing innovative and efficient synthetic routes to complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Ch21: Malonic esters [chem.ucalgary.ca]
- 4. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Decarboxylative Rearrangements of Allyl 2,2,2-Trifluoroethyl Malonates: Direct Access to Homoallylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Polymerization of Diallyl Malonate and Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the polymerization behavior of diallyl malonate and diethyl malonate, two monomers with distinct reactive properties that lead to polymers with different structures and potential applications. This document outlines their comparative performance, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate monomer for their synthetic needs.
Executive Summary
This compound and diethyl malonate, while both esters of malonic acid, exhibit fundamentally different polymerization characteristics. Diethyl malonate itself does not readily homopolymerize via standard radical or ionic mechanisms. However, its derivative, diethyl methylene (B1212753) malonate (DEMM) , is highly reactive and undergoes rapid anionic polymerization under mild conditions. In contrast, This compound polymerizes through a free-radical mechanism, which is characterized by a cyclopolymerization process. This guide will focus on the comparison between the radical cyclopolymerization of this compound and the anionic polymerization of diethyl methylene malonate.
Monomer Properties and Reactivity
A foundational understanding of the physicochemical properties of these monomers is crucial for predicting their behavior in polymerization reactions.
| Property | This compound | Diethyl Malonate |
| Molecular Formula | C₁₃H₂₀O₄[1] | C₇H₁₂O₄[2][3] |
| Molecular Weight | 240.30 g/mol [4] | 160.17 g/mol [2][3] |
| Appearance | Colorless to pale yellow liquid[1] | Colorless liquid[2][3] |
| Boiling Point | 128-130 °C at 12 mmHg[5] | 199 °C[2][3] |
| Density | 0.994 g/mL at 25 °C[5] | 1.055 g/mL at 25 °C[2] |
| Solubility in Water | Sparingly soluble | Slightly soluble[6] |
| Polymerization Mechanism | Radical Cyclopolymerization | Anionic Polymerization (as DEMM) |
Polymerization Behavior: A Head-to-Head Comparison
The distinct polymerization mechanisms of this compound and diethyl methylene malonate result in significant differences in reaction kinetics, polymer structure, and properties.
This compound: Radical Cyclopolymerization
The polymerization of this compound proceeds via a free-radical mechanism characterized by a high propensity for intramolecular cyclization. This is a common feature of diallyl monomers, where the growing polymer chain radical reacts with the second allyl group on the same monomer unit, forming a cyclic structure within the polymer backbone. A significant challenge in the polymerization of diallyl esters is the tendency for degradative chain transfer, which can lead to lower polymerization rates and the formation of oligomers.
Key Features:
-
Mechanism: Free-radical chain growth with intramolecular cyclization.
-
Initiation: Typically initiated by thermal decomposition of initiators like peroxides or azo compounds.
-
Challenges: Prone to degradative chain transfer, which can limit the molecular weight of the resulting polymer.
Diethyl Methylene Malonate (DEMM): Anionic Polymerization
Diethyl methylene malonate is a highly reactive monomer that readily undergoes anionic polymerization. This reaction can be initiated by weak nucleophiles, such as water, alcohols, or amines, and can proceed rapidly at room temperature. The high reactivity of DEMM is attributed to the two electron-withdrawing ester groups that stabilize the anionic intermediate.
Key Features:
-
Mechanism: Anionic chain growth.
-
Initiation: Can be initiated by a variety of weak nucleophiles under mild, ambient conditions.[7]
-
Kinetics: The polymerization is typically fast, with high monomer conversion achieved in a short period. The molecular weight of the resulting polymer can be controlled by adjusting the pH of the reaction medium when initiated by water.[7][8]
Quantitative Polymerization Data
The following table summarizes typical experimental parameters and resulting polymer properties for the polymerization of this compound and diethyl methylene malonate.
| Parameter | This compound (Radical Polymerization) | Diethyl Methylene Malonate (Anionic Polymerization) |
| Initiation System | Benzoyl Peroxide (BPO) / N,N-dimethyl-p-toluidine (DMT)[9] | Water (pH adjusted), carboxylates, borates, phenolates[7] |
| Reaction Temperature | Ambient Temperature[9] | Room Temperature[7] |
| Polymerization Time | Several hours (e.g., 24 hours)[9] | Typically rapid (e.g., 2 hours)[7] |
| Monomer Conversion | Variable, can be limited by chain transfer | High (>99.9%)[7] |
| Polymer Molecular Weight (Mw) | Generally lower due to chain transfer | Can be controlled from <32 kDa to >300 kDa by adjusting pH[8][10] |
| Polydispersity Index (PDI) | Data not readily available, but can be broad | Data not readily available, but anionic polymerizations can yield narrow distributions |
Experimental Protocols
Protocol 1: Bulk Free-Radical Polymerization of this compound
This protocol is adapted from general procedures for the polymerization of diallyl esters.
Materials and Equipment:
-
This compound monomer
-
Benzoyl peroxide (BPO)
-
N,N-dimethyl-p-toluidine (DMT)
-
Inhibitor remover columns (if monomer contains inhibitor)
-
Reaction vessel (e.g., glass vial or flask) with a magnetic stirrer
-
Nitrogen or Argon source for inert atmosphere
-
Solvent for purification (e.g., tetrahydrofuran (B95107) (THF))
-
Non-solvent for precipitation (e.g., cold methanol)
-
Vacuum oven
Procedure:
-
Monomer Preparation: If the this compound monomer contains an inhibitor, it should be removed by passing the monomer through a column packed with an appropriate inhibitor remover.
-
Initiator and Activator Preparation: Prepare the initiator solution by dissolving the desired amount of benzoyl peroxide (e.g., 0.2 wt% of the total monomer) in a portion of the this compound monomer.[9]
-
Polymerization:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the this compound monomer.
-
Add the initiator solution and the activator (DMT) to the monomer.
-
Stir the mixture at ambient temperature.
-
Allow the reaction to proceed for a sufficient time to achieve the desired conversion (e.g., 24 hours). The mixture will become viscous or solidify.[9]
-
-
Polymer Isolation and Purification:
-
Dissolve the resulting polymer in a suitable solvent, such as THF.[9]
-
Precipitate the polymer by slowly adding the polymer solution to a non-solvent, such as cold methanol, while stirring.[9]
-
Collect the precipitated polymer by filtration and wash it with fresh non-solvent.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[9]
-
Protocol 2: Anionic Polymerization of Diethyl Methylene Malonate (DEMM) in Aqueous Media
This protocol describes the polymerization of DEMM initiated by water at different pH values.
Materials and Equipment:
-
Diethyl methylene malonate (DEMM)
-
Deionized (DI) water
-
Sodium hydroxide (B78521) (NaOH) and hydrochloric acid (HCl) solutions for pH adjustment
-
Reaction vessel with a magnetic stirrer
-
Equipment for polymer characterization (e.g., Size-Exclusion Chromatography)
Procedure:
-
Preparation of Aqueous Solutions: Prepare a series of aqueous solutions with different pH values (e.g., 3, 4, 5, 6, and 7) by adding NaOH or HCl to DI water.
-
Polymerization:
-
Polymer Characterization:
-
The resulting polymer solution can be analyzed directly.
-
Determine the weight-average molecular weight of the polymerized DEMM using Size-Exclusion Chromatography.[7]
-
Visualizing the Polymerization Pathways
The following diagrams, generated using the DOT language, illustrate the distinct polymerization mechanisms of this compound and diethyl methylene malonate.
Conclusion
This compound and diethyl methylene malonate display divergent polymerization behaviors, offering distinct advantages and challenges for polymer synthesis. Diethyl methylene malonate's rapid anionic polymerization under mild conditions makes it an attractive candidate for applications requiring fast curing and biocompatible processes. The ability to control the molecular weight through pH adjustment further enhances its versatility. In contrast, the radical cyclopolymerization of this compound leads to polymers with cyclic structures in their backbones, which can impart unique thermal and mechanical properties. However, researchers must consider the potential for degradative chain transfer, which can limit the achievable molecular weight. The choice between these two monomers will ultimately depend on the desired polymer architecture, properties, and the specific requirements of the intended application.
References
- 1. CAS 3195-24-2: Diethyl diallylmalonate | CymitQuimica [cymitquimica.com]
- 2. Diethyl malonate ReagentPlus , 99 105-53-3 [sigmaaldrich.com]
- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 4. Diethyl diallylmalonate 98 3195-24-2 [sigmaaldrich.com]
- 5. 二烯丙基丙二酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. manavchem.com [manavchem.com]
- 7. Anionic Polymerization of Methylene Malonate for High-Performance Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the 1H and 13C NMR Analysis of Diallyl Malonate for Structural Confirmation
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for diallyl malonate against common structural alternatives, diethyl malonate and dimethyl malonate. It is intended for researchers, scientists, and drug development professionals to aid in the unambiguous structural confirmation of these malonate esters.
Structural Confirmation via NMR Spectroscopy
NMR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By analyzing the chemical shifts, signal multiplicities, and integration of peaks in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be determined. For a molecule like this compound, with its distinct allyl and malonate moieties, NMR provides definitive evidence of its structure.
A logical workflow for the structural confirmation of this compound using NMR is outlined below. This process involves acquiring both ¹H and ¹³C NMR spectra, analyzing the key features of each, and comparing this data to that of known, structurally related compounds to ensure a definitive identification.
Comparative NMR Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound and two common alternative malonate esters. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), with chloroform-d (B32938) (CDCl₃) as the solvent.
| Compound | Structure | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound |
| Data not available in the conducted search. | Data not available in the conducted search. |
| Diethyl Malonate |
| 4.20 (q, 4H, J = 7.1 Hz, OCH₂ CH₃)3.39 (s, 2H, CH₂)1.28 (t, 6H, J = 7.1 Hz, OCH₂CH₃ ) | 167.0 (C=O)61.4 (OCH₂ CH₃)41.6 (CH₂ )14.1 (OCH₂CH₃ ) |
| Dimethyl Malonate |
| 3.75 (s, 6H, OCH₃ )3.48 (s, 2H, CH₂ ) | 167.4 (C=O)52.5 (OCH₃ )41.3 (CH₂ ) |
Experimental Protocols
NMR Sample Preparation
A standardized protocol for the preparation of samples for ¹H and ¹³C NMR analysis is crucial for obtaining high-quality, reproducible spectra.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the purified malonate ester for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
-
Instrumentation: All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans is required due to the low natural abundance of the ¹³C isotope. The acquisition time can range from minutes to hours depending on the sample concentration.
-
Analysis of Expected Spectra for this compound
While the experimental data for this compound was not found, the expected ¹H and ¹³C NMR spectra can be predicted based on its structure:
-
¹H NMR: The spectrum is expected to show signals for the methylene (B1212753) protons of the malonate backbone, as well as the protons of the two equivalent allyl groups. The allyl group protons will exhibit characteristic chemical shifts and splitting patterns for the vinyl and allylic protons. Specifically, a doublet for the allylic methylene protons, a multiplet for the methine proton, and two distinct signals for the terminal vinyl protons.
-
¹³C NMR: The spectrum should display distinct signals for the carbonyl carbons of the ester groups, the methylene carbon of the malonate, and the three unique carbons of the allyl groups (the methylene attached to the oxygen, the methine, and the terminal vinyl carbon).
By comparing the acquired spectra of an unknown sample to the data presented for diethyl and dimethyl malonate, and considering the expected spectral features of this compound, a confident structural confirmation can be achieved. The presence of signals corresponding to the allyl groups and the absence of signals for ethyl or methyl groups would be the key differentiating factors.
Interpreting the Mass Spectrum of Diallyl Malonate: A Comparative Guide for Researchers
For professionals engaged in organic synthesis, metabolomics, and drug development, mass spectrometry stands as a critical tool for the elucidation of molecular structures. The fragmentation patterns observed in a mass spectrum offer a molecular fingerprint, providing valuable insights into the compound's composition and bonding. This guide provides a detailed interpretation of the mass spectrum of diallyl malonate, with a comparative analysis against its aliphatic and aromatic counterparts, diethyl malonate and dibenzyl malonate, respectively.
Comparative Analysis of Malonate Ester Fragmentation
The fragmentation of malonate esters under electron ionization (EI) is significantly directed by the nature of the esterifying group. While the core malonate structure provides some common fragmentation pathways, the allyl, ethyl, and benzyl (B1604629) moieties each impart unique and diagnostic fragmentation behaviors.
This compound (C₉H₁₂O₄, MW: 184.19 g/mol ) : The presence of the allyl groups is expected to dominate the fragmentation pattern. Allylic cleavage, leading to the formation of the stable allyl cation (m/z 41), is a highly favored process. Other significant fragmentation pathways likely include the loss of an allyl radical, an alloxycarbonyl radical, and rearrangements involving the double bonds.
Diethyl Malonate (C₇H₁₂O₄, MW: 160.17 g/mol ) : This aliphatic analog is characterized by fragmentations involving the ethyl groups. Common fragmentation includes the loss of an ethoxy radical (-OC₂H₅, m/z 45) to form a stable acylium ion, and McLafferty rearrangement.[1]
Dibenzyl Malonate (C₁₇H₁₆O₄, MW: 284.31 g/mol ) : The fragmentation of this aromatic malonate is dominated by the formation of the highly stable benzyl and tropylium (B1234903) cations. The most prominent peak is often the benzyl cation (m/z 91), arising from the cleavage of the benzyl-oxygen bond.[2]
Mass Spectral Data Comparison
The following table summarizes the key mass spectral data for this compound and its aliphatic and aromatic analogs. The relative abundance of key fragments provides a quantitative basis for comparison.
| m/z | This compound (Predicted) | Diethyl Malonate[1][3] | Dibenzyl Malonate[2] | Proposed Fragment Identity |
| 184 | Low | - | - | [M]⁺ (Molecular Ion) |
| 160 | - | Moderate | - | [M - C₂H₄]⁺ (McLafferty Rearrangement) |
| 143 | Moderate | - | - | [M - C₃H₅]⁺ (Loss of Allyl) |
| 115 | Low | High | - | [M - OC₂H₅]⁺ (Loss of Ethoxy) |
| 99 | High | - | - | [M - OCH₂CH=CH₂]⁺ (Loss of Allyloxy) |
| 91 | - | - | High (Base Peak) | [C₇H₇]⁺ (Tropylium Ion) |
| 85 | High | Moderate | - | [C₃H₅CO]⁺ (Allyl Acylium Ion) |
| 41 | High (Base Peak) | Low | Low | [C₃H₅]⁺ (Allyl Cation) |
Fragmentation Pathway of this compound
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of fragmentation reactions to yield more stable ions. The proposed major fragmentation pathways are visualized in the following diagram.
Caption: Proposed fragmentation of this compound.
Experimental Protocols
Accurate and reproducible mass spectral data are contingent on a well-defined experimental protocol. The following provides a standard method for the analysis of malonate esters by Gas Chromatography-Mass Spectrometry (GC-MS).[4]
1. Sample Preparation
-
Standard Preparation : Prepare a stock solution of this compound (and/or other malonate esters) in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Dilution : For unknown samples, dissolve a known quantity in the chosen solvent and dilute to fall within the calibration range.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph : Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer : Agilent 5977B GC/MSD (or equivalent).
-
Injector : Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column : HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.[4]
-
-
MSD Transfer Line : 280°C.
-
Ion Source : Electron Ionization (EI) at 70 eV, 230°C.
-
Quadrupole : 150°C.
-
Acquisition Mode : Full scan from m/z 40 to 400.[4]
3. Data Analysis
-
Identification : Identify the peaks of interest by comparing their retention times and mass spectra with those of the prepared standards and/or reference libraries (e.g., NIST).
-
Quantification : If required, construct a calibration curve by plotting the peak area of the target analyte against its concentration. Perform a linear regression to determine the concentration of the analyte in unknown samples.
This guide provides a foundational understanding of the mass spectral behavior of this compound in comparison to other common malonate esters. The provided data and protocols can aid researchers in the confident identification and characterization of these compounds in their work.
References
A Comparative Guide to the Reactivity of Diallyl Malonate and Other Allyl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of diallyl malonate with other common allyl esters, namely diallyl phthalate (B1215562), diallyl carbonate, and allyl acetate (B1210297). The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the most suitable allyl ester for their specific applications.
Executive Summary
Allyl esters are a versatile class of organic compounds utilized in a wide range of applications, from polymer synthesis to the development of therapeutic agents. Their reactivity is primarily dictated by the nature of the ester group and the presence of the allyl functionalities. This guide focuses on comparing the reactivity of this compound with diallyl phthalate, diallyl carbonate, and allyl acetate in key chemical transformations, including polymerization, hydrolysis, and thermal degradation.
This compound exhibits a unique reactivity profile due to the presence of the acidic methylene (B1212753) protons of the malonate group, in addition to the reactivity of its two allyl groups. This allows for its participation in a broader range of chemical reactions compared to other diallyl esters. However, like other allyl compounds, its polymerization is often characterized by challenges such as degradative chain transfer and a tendency towards cyclopolymerization.
Reactivity in Polymerization
The polymerization of allyl esters is a critical area of study, particularly for the development of crosslinked polymers and functional materials. The reactivity of these monomers in polymerization is influenced by factors such as the steric hindrance around the double bond and the electronic nature of the ester group.
A significant challenge in the radical polymerization of allyl compounds is degradative chain transfer , a process where a propagating radical abstracts a hydrogen atom from an allylic position on a monomer molecule. This results in the formation of a stable, less reactive allyl radical, which can slow down or terminate the polymerization, leading to polymers with low molecular weights.[1][2]
Another key feature is cyclopolymerization , an intramolecular reaction where a growing polymer chain containing a pendant allyl group reacts with the double bond of that same group to form a cyclic structure within the polymer backbone.[1]
While directly comparable kinetic data for the homopolymerization of all four esters under identical conditions is limited in the available literature, the general trend suggests that the reactivity of diallyl esters in radical polymerization is influenced by the structure of the dicarboxylic acid moiety.
| Allyl Ester | Polymerization Characteristics |
| This compound | Susceptible to both degradative chain transfer and cyclopolymerization. The acidic methylene protons can also influence polymerization under certain conditions. |
| Diallyl Phthalate | Has been studied extensively for its ability to form highly crosslinked, thermosetting resins.[3] The gel point in its bulk polymerization is notably affected by temperature.[3] |
| Diallyl Carbonate | Undergoes cyclopolymerization, and kinetic studies have been performed to understand its polymerization behavior.[4] |
| Allyl Acetate | Generally exhibits low reactivity in radical polymerization due to significant degradative chain transfer, leading to the formation of low molecular weight oligomers.[5] |
Hydrolytic Stability
The stability of the ester linkage towards hydrolysis is a crucial factor in many applications, particularly in drug delivery and biomaterials, where controlled degradation is desired. The rate of hydrolysis is influenced by the electronic and steric environment of the carbonyl group.
| Allyl Ester | Hydrolytic Stability Characteristics |
| This compound | Estimated to have a base-catalyzed second-order hydrolysis rate constant that suggests moderate stability at neutral pH, with increasing hydrolysis rates at higher pH. |
| Diallyl Phthalate | Exhibits hydrolytic stability at acidic and neutral pH, with a significantly increased rate of hydrolysis at pH 9.[6] |
| Diallyl Carbonate | Data on hydrolytic stability is less available but is expected to be susceptible to hydrolysis under both acidic and basic conditions. |
| Allyl Acetate | Can be hydrolyzed to allyl alcohol and acetic acid, a reaction that can be catalyzed by acids or bases.[7] |
Thermal Stability
The thermal stability of allyl esters is important for applications that involve high-temperature processing or use. Thermal degradation can occur through various mechanisms, including radical-initiated decomposition.
| Allyl Ester | Thermal Stability Characteristics |
| This compound | Expected to have moderate thermal stability. The malonate structure may offer different degradation pathways compared to other diallyl esters. |
| Diallyl Phthalate | Prepolymers of diallyl phthalate exhibit good thermal stability, which is a key property for their use in high-performance materials.[8] |
| Diallyl Carbonate | The thermal stability of poly(diallyl carbonate) can vary depending on the polymerization conditions.[9] |
| Allyl Acetate | Can undergo thermal decomposition, emitting acrid smoke and irritating fumes upon heating.[10] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative protocols for the synthesis of the discussed allyl esters and a general procedure for their free-radical polymerization.
Synthesis of this compound[11]
Materials:
-
Malonic acid
-
Allyl alcohol
-
p-Toluenesulfonic acid
-
Benzene
-
Diethyl ether
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Na₂SO₄
Procedure:
-
A mixture of malonic acid (1.0 g, 10 mmol), allyl alcohol (3.0 mL, 44 mmol), and p-toluenesulfonic acid (0.11 g, 0.64 mmol) is dissolved in 50 mL of benzene.
-
The reaction mixture is heated to reflux, and the water formed during the esterification is removed azeotropically using a Dean-Stark apparatus.
-
After 6 hours, the apparatus is cooled to room temperature.
-
50 mL of diethyl ether is added to the reaction solution.
-
The organic phase is washed sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
The organic layer is dried over Na₂SO₄.
-
The solvent is removed under reduced pressure to yield the crude product as a yellow oil.
-
The crude product is purified by flash chromatography on a silica (B1680970) column using an ethyl acetate/hexane eluent.
Synthesis of Diallyl Phthalate[4]
Materials:
-
Phthalic anhydride (B1165640)
-
Allyl alcohol
-
Lewis acid catalyst (e.g., HFDAIL)
-
Polymerization inhibitor
-
Ethyl acetate
-
Hexane
Procedure:
-
Phthalic anhydride (1 mmol), allyl alcohol (molar ratio to anhydride can be varied), a Lewis acid catalyst, and a polymerization inhibitor are charged into a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer.
-
The mixture is heated and stirred (e.g., at 125 °C) for a specified time (e.g., 7 hours).
-
The completion of the reaction is monitored by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., EtOAc/Hexane 2:8).
-
After the reaction is complete, the product is isolated by extraction with ethyl acetate.
-
The solvent is evaporated under vacuum to afford the desired product.
Synthesis of Allyl Acetate[10]
Materials:
-
Allyl alcohol
-
Acetyl chloride
-
Methylene chloride
Procedure:
-
To a reaction flask containing methylene chloride, add allyl alcohol and acetyl chloride.
-
Cool the mixture to -5 °C.
-
Slowly add triethylamine to the cooled mixture.
-
Allow the reaction to warm to 20 °C and stir for 4 hours.
-
After the reaction is complete, filter the mixture.
-
Wash the filtrate with methylene chloride.
-
Combine the filtrates and recover the methylene chloride by distillation at atmospheric pressure.
-
Distill the residue under reduced pressure to obtain allyl acetate.
General Protocol for Free-Radical Polymerization of Diallyl Esters[12][13]
Materials:
-
Diallyl ester monomer
-
Initiator (e.g., Benzoyl Peroxide - BPO, Azobisisobutyronitrile - AIBN)
-
Solvent (optional, for solution polymerization)
-
Inert gas (Nitrogen or Argon)
-
Precipitating solvent (e.g., methanol)
Procedure:
-
Monomer Purification: If necessary, pass the diallyl ester monomer through an inhibitor remover column to remove any added stabilizers.
-
Reaction Setup: Place the desired amount of monomer (and solvent, if applicable) in a reaction vessel equipped with a magnetic stirrer and a condenser.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove oxygen, which can inhibit radical polymerization.
-
Initiator Addition: Dissolve the initiator in a small amount of the monomer or solvent and add it to the reaction vessel.
-
Polymerization: Heat the reaction mixture to the desired temperature with constant stirring. The polymerization time will vary depending on the monomer, initiator, and temperature.
-
Polymer Isolation: After the desired time, cool the reaction mixture. If the polymer is soluble, precipitate it by slowly adding the solution to a large excess of a non-solvent (e.g., cold methanol) with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration and wash it with the non-solvent to remove unreacted monomer and initiator.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Reaction Mechanisms and Pathways
The reactivity of diallyl esters is governed by several key mechanistic pathways. Understanding these pathways is crucial for controlling the outcome of chemical reactions involving these compounds.
Free-Radical Polymerization of Diallyl Esters
The free-radical polymerization of diallyl esters is a complex process involving initiation, propagation, degradative chain transfer, and cyclopolymerization.
Caption: Key pathways in the free-radical polymerization of diallyl esters.
Alkaline Hydrolysis of Esters (BAC2 Mechanism)
The hydrolysis of esters in the presence of a base typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism.
Caption: The BAC2 mechanism for the alkaline hydrolysis of an ester.
Conclusion
The reactivity of this compound is distinguished from other allyl esters by the presence of the active methylene group, which provides an additional site for chemical modification. In terms of polymerization, all allyl esters face the challenge of degradative chain transfer, which tends to limit the achievable molecular weight. The choice of a specific allyl ester will ultimately depend on the desired properties of the final product and the specific reaction conditions. For applications requiring high crosslink density and thermal stability, diallyl phthalate is a well-established choice. For syntheses where further functionalization at the carbon alpha to the ester groups is desired, this compound offers unique advantages. Further research involving direct comparative studies under identical conditions is needed to provide a more definitive quantitative ranking of the reactivity of these important monomers.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Diallyl phthalate synthesis - chemicalbook [chemicalbook.com]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]
- 8. osti.gov [osti.gov]
- 9. prepchem.com [prepchem.com]
- 10. Allyl acetate synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide: The Synthetic Advantages of Diallyl Malonate Over Diethyl Malonate
For researchers and professionals in drug development and synthetic chemistry, the choice of building blocks is paramount to the success of a synthetic route. While diethyl malonate has long been a staple for malonic ester synthesis, diallyl malonate presents a series of distinct advantages, primarily centered around its unique reactivity and the lability of its allyl ester groups. This guide provides an objective comparison, supported by experimental data and protocols, to illuminate the scenarios where this compound is the superior reagent.
Physicochemical Properties: A Baseline Comparison
A fundamental understanding of the physical and chemical properties of these two malonates is crucial for predicting their behavior in chemical reactions and for process optimization.
| Property | This compound | Diethyl Malonate |
| Molecular Formula | C₉H₁₂O₄[1] | C₇H₁₂O₄[2][3] |
| Molecular Weight | 184.19 g/mol [1] | 160.17 g/mol [2][3][4] |
| Appearance | Colorless to pale yellow liquid | Colorless liquid[2][3][5] |
| Boiling Point | 102-106 °C / 10 mmHg | 199 °C[2][4][6] |
| Density | ~0.994 g/mL (Varies) | 1.055 g/mL at 25 °C[4][6] |
| Solubility | Soluble in organic solvents | Slightly soluble in water; miscible with ethanol, ether[4][5][7] |
Core Advantage 1: Orthogonal Deprotection Strategies
The most significant advantage of using this compound lies in the ability to remove its allyl ester groups under exceptionally mild and neutral conditions. This "orthogonal" deprotection strategy is critical when working with sensitive substrates that cannot withstand the harsh acidic or basic hydrolysis required for cleaving ethyl esters.
Diethyl malonate requires saponification (e.g., strong base like NaOH followed by acidic workup) to yield the corresponding carboxylic acid. This process can lead to the degradation of other functional groups within a complex molecule, such as esters, amides, or base-sensitive protecting groups.
In contrast, the allyl esters of this compound are readily cleaved via palladium-catalyzed allylic substitution in the presence of a nucleophilic scavenger.[8][9] This allows for deprotection under neutral pH and at room temperature, preserving the integrity of sensitive molecular architectures.
Core Advantage 2: Participation in Decarboxylative Allylation
The allyl group is not merely a protecting group; it is a reactive handle. Diallyl malonates are excellent substrates for palladium-catalyzed decarboxylative reactions, such as the Tsuji-Trost reaction.[10][11] In this process, a π-allyl palladium complex is formed, followed by the loss of CO₂, generating a carbanion that can then participate in an allylation reaction. This unique reactivity allows for the construction of carbon-carbon bonds in a way that is not possible with diethyl malonate, which lacks the allylic functionality necessary to initiate the catalytic cycle.
This transformation is particularly valuable for synthesizing esters with a benzylic quaternary carbon center.
Experimental Protocols
The following protocols provide practical examples of the synthesis and application of this compound, highlighting its advantages.
Protocol 1: Synthesis of this compound
This procedure outlines the esterification of malonic acid with allyl alcohol.
-
Materials:
-
Malonic acid (1.0 g, 10 mmol)
-
Allyl alcohol (3.0 mL, 44 mmol)
-
p-Toluenesulfonic acid (0.11 g, 0.64 mmol)
-
Benzene (B151609) (50 mL)
-
Diethyl ether
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Combine malonic acid, allyl alcohol, and p-toluenesulfonic acid in 50 mL of benzene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux. Water from the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
After 6 hours, cool the reaction to room temperature.
-
Add 50 mL of diethyl ether and transfer the solution to a separatory funnel.
-
Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a yellow oil.[12]
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using an ethyl acetate/hexane gradient.[12]
-
Protocol 2: Palladium-Catalyzed Deprotection of an Allyl Ester
This general protocol demonstrates the mild cleavage of an allyl ester to the corresponding carboxylic acid.
-
Materials:
-
Procedure:
-
Dissolve the allyl-protected substrate in the chosen anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add the nucleophilic scavenger to the solution.
-
Add the Pd(PPh₃)₄ catalyst in one portion.
-
Stir the mixture at room temperature for 20 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated and purified directly by chromatography or subjected to an appropriate aqueous workup to remove the scavenger and catalyst byproducts.
-
Conclusion
For synthetic chemists, this compound is a superior alternative to diethyl malonate in multi-step syntheses involving sensitive functional groups. Its key advantages are:
-
Orthogonal Deprotection: The ability to cleave the allyl esters under mild, palladium-catalyzed conditions preserves sensitive functionalities that would be compromised by the harsh hydrolysis required for ethyl esters.
-
Enhanced Reactivity: The allyl groups serve as reactive handles for powerful C-C bond-forming reactions like the Tsuji-Trost decarboxylative allylation, enabling synthetic strategies not accessible with diethyl malonate.
While diethyl malonate remains a cost-effective and valuable reagent for simpler synthetic targets, the strategic application of this compound provides a greater degree of flexibility and efficiency, empowering the synthesis of more complex and delicate molecular architectures essential in modern drug discovery and materials science.
References
- 1. This compound | C9H12O4 | CID 228227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 3. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. manavchem.com [manavchem.com]
- 5. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]
- 6. マロン酸ジエチル ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Diethyl malonate | 105-53-3 [chemicalbook.com]
- 8. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 9. peptide.com [peptide.com]
- 10. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 11. Tsuji-Trost Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
Characterization of Polymers from Diallyl Malonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characteristics of polymers synthesized from diallyl malonate. Due to the limited availability of direct experimental data for poly(this compound), this guide leverages data from analogous diallyl ester polymers, primarily poly(diallyl phthalate) and poly(diallyl succinate), to infer and contextualize its expected performance. Crosslinked polymers derived from this compound are anticipated to exhibit robust thermal and mechanical properties, making them suitable for a variety of specialized applications.
Performance Comparison of Diallyl Ester-Based Polymers
The following tables summarize key performance indicators for polymers derived from diallyl esters. It is important to note that the properties of poly(this compound) are inferred from its structural analogues.
Table 1: Thermal and Mechanical Properties of Diallyl Ester Polymers
| Property | Poly(this compound) (Inferred) | Poly(diallyl phthalate) (Cured) | Poly(diallyl succinate) (Oligomers) |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | Expected to be significant | 160 - 165 °C | Data Not Available |
| Decomposition Temperature | High, due to crosslinking | Degradation begins around 300-350°C | Data Not Available |
| Mechanical Properties | |||
| Tensile Strength | Moderate to High | 28 - 117 MPa (neat vs. glass filled) | Data Not Available |
| Young's Modulus | Moderate to High | 1.3 - 17.0 GPa (neat vs. glass filled) | Data Not Available |
| Molecular Weight | |||
| Weight Average (Mw) | Variable, dependent on synthesis | Prepolymers: Broad Distribution | 500 - 2,200 Da |
| Polydispersity Index (PDI) | Broad | 1.9 - 40.2 | Not Reported |
Note: The properties of diallyl ester polymers can be significantly influenced by the degree of crosslinking, the presence of fillers or comonomers, and the polymerization conditions.
Table 2: Chemical Resistance of Crosslinked Polyesters
| Chemical Class | Reagent | Resistance |
| Acids (Dilute) | Hydrochloric Acid (10%), Sulfuric Acid (10%) | Excellent |
| Acids (Concentrated) | Nitric Acid (70%), Sulfuric Acid (98%) | Poor to Moderate |
| Bases | Sodium Hydroxide (10%) | Good |
| Solvents | ||
| Aliphatic Hydrocarbons | Hexane, Heptane | Excellent |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Good |
| Ketones | Acetone, Methyl Ethyl Ketone | Poor to Moderate |
| Chlorinated Solvents | Dichloromethane | Poor |
| Water | Deionized Water | Excellent |
Note: This table provides a general overview of the chemical resistance of crosslinked polyesters. Specific performance will depend on the exact polymer formulation and exposure conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of polymers from this compound.
Protocol 1: Bulk Free-Radical Polymerization of this compound
Objective: To synthesize a crosslinked poly(this compound) network via bulk free-radical polymerization.
Materials:
-
This compound monomer
-
Benzoyl peroxide (BPO) (initiator)
-
Reaction vessel (glass vial or flask) with magnetic stirrer
-
Nitrogen or Argon source
-
Vacuum oven
Procedure:
-
Monomer Preparation: If the this compound monomer contains an inhibitor, pass it through an inhibitor remover column.
-
Initiator Addition: Add the desired amount of benzoyl peroxide (e.g., 0.5-2.0 wt%) to the this compound monomer in the reaction vessel.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can inhibit polymerization.
-
Polymerization: Heat the mixture to a temperature suitable for the decomposition of BPO (typically 80-100°C) while stirring. The viscosity of the mixture will increase as polymerization proceeds. The reaction can be continued for several hours to achieve a high degree of conversion and crosslinking.
-
Curing: The resulting prepolymer or gel can be post-cured at a higher temperature (e.g., 120-150°C) to ensure complete reaction of the allyl groups and formation of a rigid thermoset.
-
Isolation: The final crosslinked polymer will be an insoluble solid. For characterization, samples can be cut or machined from the cured polymer.
Protocol 2: Thermal Characterization by TGA and DSC
Objective: To determine the thermal stability and transitions of the synthesized poly(this compound).
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
TGA Procedure:
-
Sample Preparation: Place a small, known weight (typically 5-10 mg) of the cured polymer into a TGA pan.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).
-
Data Acquisition: Record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.
DSC Procedure:
-
Sample Preparation: Place a small, known weight (typically 5-10 mg) of the cured polymer into a DSC pan and seal it.
-
Analysis:
-
Heat the sample to a temperature above its expected glass transition to erase any prior thermal history.
-
Cool the sample at a controlled rate.
-
Heat the sample again at a controlled rate (e.g., 10°C/min).
-
-
Data Acquisition: Record the heat flow into or out of the sample as a function of temperature. The glass transition temperature (Tg) will appear as a step change in the heat flow curve.
Protocol 3: Mechanical Testing
Objective: To determine the tensile properties of the synthesized poly(this compound).
Instrumentation:
-
Universal Testing Machine with grips for tensile testing
-
Extensometer
Procedure (based on ASTM D638):
-
Specimen Preparation: Prepare dog-bone shaped specimens of the cured polymer according to standard dimensions.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.
-
Testing:
-
Mount the specimen in the grips of the universal testing machine.
-
Attach an extensometer to measure strain.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
-
Data Acquisition: Record the load and elongation throughout the test.
-
Calculations: From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.
Visualizations
The following diagrams illustrate key processes and relationships in the synthesis and characterization of polymers from this compound.
A Comparative Guide to Validating the Purity of Synthesized Diallyl Malonate
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized compounds is a critical parameter in research and development, particularly in the pharmaceutical industry where impurities can impact efficacy and safety. This guide provides a comparative analysis of analytical techniques for validating the purity of diallyl malonate, a versatile diester used in organic synthesis. We will explore two common synthetic routes and the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment.
Synthetic Approaches to this compound
Two prevalent methods for synthesizing this compound are Fischer esterification and the alkylation of a malonate precursor. Each method presents a unique impurity profile that necessitates distinct validation strategies.
Method 1: Fischer Esterification
This classic method involves the acid-catalyzed reaction of malonic acid with allyl alcohol. To drive the reaction towards the product, water is typically removed as it is formed.
Method 2: Alkylation of Diethyl Malonate
An alternative approach is the dialkylation of diethyl malonate with allyl bromide in the presence of a base. This method avoids the use of strong acids and the need for water removal.
| Synthesis Method | Reactants | Catalyst/Base | Typical Solvents | Key Advantages | Potential Impurities |
| Fischer Esterification | Malonic acid, Allyl alcohol | Sulfuric acid, p-Toluenesulfonic acid | Toluene (B28343), Benzene | Readily available starting materials. | Unreacted malonic acid, unreacted allyl alcohol, monoallyl malonate, polymeric byproducts. |
| Alkylation | Diethyl malonate, Allyl bromide | Sodium ethoxide, Potassium carbonate | Ethanol, Acetonitrile | High yields, avoids strong acids. | Unreacted diethyl malonate, monoallyl diethyl malonate, tetra-allylated byproducts, residual base. |
Purity Validation by Analytical Techniques
A comprehensive assessment of this compound purity requires the use of multiple analytical techniques to identify and quantify potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity determination. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound and can reveal the presence of impurities.
¹H NMR Spectroscopy: The proton NMR spectrum of pure this compound exhibits characteristic signals for the different types of protons in the molecule. Impurities would present as additional, uncharacteristic peaks.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, and the presence of impurities would result in extra peaks.
| ¹H NMR Data for this compound | |
| Assignment | Chemical Shift (ppm) |
| =CH₂ | 5.20 - 5.40 (m) |
| -CH= | 5.85 - 6.00 (m) |
| -O-CH₂- | 4.60 (d) |
| -CH₂- (malonate) | 3.45 (s) |
| ¹³C NMR Data for this compound | |
| Assignment | Chemical Shift (ppm) |
| C=O | 166.5 |
| -CH= | 131.5 |
| =CH₂ | 119.0 |
| -O-CH₂- | 66.0 |
| -CH₂- (malonate) | 41.5 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds in a mixture. It is an excellent method for detecting trace impurities in synthesized this compound. The gas chromatogram will show a major peak corresponding to this compound and smaller peaks for any impurities. The mass spectrometer provides fragmentation patterns that can be used to identify the chemical structure of these impurities.
| GC-MS Data for this compound Analysis | |
| Parameter | Value |
| Retention Time of this compound | Dependent on column and conditions |
| Key Mass Fragments (m/z) | 184 (M+), 143, 115, 85, 41 |
| Potential Impurities Detected | Allyl alcohol, Malonic acid, Diethyl malonate, Allyl bromide |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine malonic acid (1 equivalent), allyl alcohol (2.5 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reaction: Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Workup: Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain pure this compound.
Synthesis of this compound via Alkylation of Diethyl Malonate
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve diethyl malonate (1 equivalent) in anhydrous ethanol.
-
Base Addition: Add sodium ethoxide (2.2 equivalents) to the solution and stir for 30 minutes.
-
Alkylation: Add allyl bromide (2.2 equivalents) dropwise to the reaction mixture and reflux for 4-6 hours.
-
Workup: Cool the reaction to room temperature and quench with water. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by vacuum distillation.
NMR Sample Preparation
-
Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
GC-MS Sample Preparation and Analysis
-
Prepare a dilute solution (e.g., 1 mg/mL) of the synthesized this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.
-
Use a suitable temperature program to separate the components on a non-polar capillary column.
-
Analyze the resulting chromatogram and mass spectra to identify this compound and any impurities.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the synthesis and purity validation of this compound.
Caption: Workflow for Synthesis and Purity Validation.
Caption: Comparison of Analytical Techniques.
Safety Operating Guide
Personal protective equipment for handling Diallyl malonate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Diallyl Malonate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Adherence to proper safety measures is critical to minimize exposure and ensure a safe working environment.
Quantitative Data Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[1] |
Required Personal Protective Equipment (PPE)
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or chemical splash goggles. | Approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Skin | Chemical-resistant gloves (e.g., impervious gloves). | Tested according to EN 374 or equivalent.[3] |
| Body | Long-sleeved clothing or a lab coat. | To prevent skin exposure.[4][5] |
| Respiratory | Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter. | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[4][6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to prevent accidents and exposure. The following step-by-step workflow outlines the safe handling procedure from receipt to disposal.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Guidance:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[2]
-
Don Personal Protective Equipment (PPE): Wear all required PPE as specified in the table above.
-
Prepare Work Area: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[4][6] Keep emergency equipment like an eyewash station and safety shower readily accessible.
-
Chemical Retrieval: Obtain the container of this compound, inspecting it for any damage or leaks.
-
Dispensing: Avoid breathing vapors, mist, or gas.[4] Dispense the required amount carefully, avoiding splashes. Keep the container tightly closed when not in use.[4][6]
-
Reaction/Use: Carry out the experimental procedure, maintaining awareness of the chemical's hazards.
-
Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with this compound. Wash hands and any exposed skin thoroughly after handling.[6]
-
Waste Collection: Collect all this compound waste, including contaminated materials, in a designated and properly labeled hazardous waste container.[6] Do not mix with other waste.
-
Final Disposal: Arrange for the disposal of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[6]
First Aid and Emergency Procedures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][4][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek medical attention.[2][4][6] |
In Case of a Spill: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[4] Ensure adequate ventilation and prevent the spill from entering drains.[2]
Storage and Disposal Plans
Storage: Store this compound in a cool, dry, and well-ventilated place.[4][6] Keep the container tightly closed and store locked up.[6] It is incompatible with strong oxidizing agents, acids, and bases.[4][6]
Disposal Plan: this compound and its containers must be disposed of as hazardous waste.
-
Waste Classification: This chemical waste must be classified to determine if it is a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[4]
-
Containment: Do not dispose of it in drains or the environment.[6] Collect waste in original or approved containers that are properly labeled.
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with all applicable federal, state, and local environmental regulations.[6]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
